molecular formula C15H25ClN2O5 B1675495 Lupanine perchlorate CAS No. 7400-11-5

Lupanine perchlorate

Cat. No.: B1675495
CAS No.: 7400-11-5
M. Wt: 348.82 g/mol
InChI Key: DVZQTPMQQXAHSQ-BHARVXRSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Lupanine is an alkaloid that has been found in L. angustifolius.>Lupanine perchlorate is a bioactive chemical.

Properties

CAS No.

7400-11-5

Molecular Formula

C15H25ClN2O5

Molecular Weight

348.82 g/mol

IUPAC Name

(1S,2R,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid

InChI

InChI=1S/C15H24N2O.ClHO4/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;2-1(3,4)5/h11-14H,1-10H2;(H,2,3,4,5)/t11-,12+,13-,14+;/m0./s1

InChI Key

DVZQTPMQQXAHSQ-BHARVXRSSA-N

Isomeric SMILES

C1CCN2C[C@@H]3C[C@@H]([C@@H]2C1)CN4[C@@H]3CCCC4=O.OCl(=O)(=O)=O

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4=O.OCl(=O)(=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lupanine perchlorate

Origin of Product

United States

Foundational & Exploratory

Lupanine Perchlorate: A Technical Guide on its Natural Sources, Isolation, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupanine, a tetracyclic quinolizidine alkaloid, is a secondary metabolite found predominantly in the plant genus Lupinus. This compound and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities and potential therapeutic applications. Lupanine has been investigated for its effects on glucose-stimulated insulin release, making it a candidate for type II diabetes research[1]. The salt form, lupanine perchlorate, serves as a stable, crystalline solid, facilitating its use as a reference standard in analytical chemistry[2][3][4]. This technical guide provides an in-depth overview of the natural sources of lupanine, detailed experimental protocols for its extraction and isolation, and an examination of its biosynthetic pathway.

Natural Sources of Lupanine

Lupanine is naturally present in various species of the Lupinus (lupin) genus, which belongs to the Fabaceae family[5][6][7]. It is one of the principal alkaloids responsible for the bitter taste of lupin seeds[7]. The concentration of lupanine and other quinolizidine alkaloids varies significantly between different Lupinus species and even between cultivars, which are often categorized as "bitter" or "sweet". Bitter varieties can have alkaloid contents ranging from 0.5% to 6%, while sweet cultivars contain less than 0.02%[1]. Lupanine is also found in other plants, such as Genista tinctoria (Dyer's Broom)[5][8].

Quantitative Data on Lupanine Content

The following table summarizes the lupanine content found in various Lupinus species and their parts, providing a comparative overview for researchers interested in sourcing this alkaloid.

Plant SpeciesPlant PartLupanine Content (% of dry matter, unless otherwise noted)Reference
Lupinus albus (White Lupin)Seeds (bitter cultivars)0.5% - 6% (total alkaloids)
Lupinus albus (White Lupin)Seeds (sweet cultivars)< 0.02% (total alkaloids)[1]
Lupinus luteus (Yellow Lupin)Leaves ('Trakiai' variety)0.026 ± 0.008 (bud formation) to 0.108 ± 0.003 (full blossom)[9]
Lupinus luteus (Yellow Lupin)Leaves ('Vilčiai' variety)0.013 ± 0.002 (full maturity) to 0.074 ± 0.015 (bud formation)[9]
Lupinus angustifolius (Narrow-leafed Lupin)Leaves ('Vilniai' variety)0.050 ± 0.013 (bud formation) to 0.161 ± 0.094 (full blossom)[9]

Experimental Protocols for Lupanine Isolation

Several methodologies have been developed for the extraction and purification of lupanine from its natural sources. The choice of method often depends on the starting material and the desired purity of the final product.

Method 1: Ethanolic Extraction in Basic Medium from Lupinus albus Seeds

This method utilizes an ethanol extraction in a basic medium to isolate lupanine from Lupinus albus seeds[6].

Protocol:

  • Preparation: Weigh 50 g of Lupinus albus seeds and grind them into a fine powder.

  • Basification and Maceration: Add 40 mL of a 25% aqueous potassium hydroxide (KOH) solution and 20 g of Celite® to the powdered seeds to create a dried powder.

  • Extraction: Add 200 mL of ethanol to the mixture and stir gently overnight (approximately 16 hours) on a magnetic stirrer.

  • Filtration and Concentration: Separate the supernatant by filtration through filter paper and wash the solid residue with 100 mL of fresh ethanol. Evaporate the combined ethanol extracts under vacuum to obtain the crude alkaloid extract.

  • Liquid-Liquid Extraction: Dissolve the extract in 100 mL of diethyl ether and wash once with 75 mL of water. Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum.

  • Purification: Re-dissolve the residue in a small volume of dichloromethane (40–90 mL) and mix it with 15–20 g of silica gel. Carefully evaporate the solvent to obtain impregnated silica.

  • Column Chromatography: Place the impregnated silica on top of a fresh silica gel column. Elute the column with a mixture of ethyl acetate and 5% triethylamine (TEA) to obtain pure lupanine[10].

Method 2: Hot Water Extraction Followed by Solvent Extraction from Lupinus albus Seeds

This method involves an initial extraction with hot water, followed by basification and solvent extraction[10].

Protocol:

  • Hot Water Extraction: Mix dry Lupinus albus seeds with water in a flask and heat to 100°C in a stirring oil bath with a reflux condenser for at least 15 hours.

  • Filtration and Basification: Filter the extract through Celite®. Adjust the pH of the filtered solution to above 12 (e.g., pH 14) with an alkaline hydroxide solution such as potassium hydroxide (KOH).

  • Solvent Extraction: Extract the lupanine from the basified aqueous solution with an organic solvent, preferably diethyl ether, using a 1:1 volume proportion of the organic phase to the aqueous phase.

  • Drying and Concentration: Separate the organic phase, dry it with anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Optional Purification: The obtained lupanine can be further purified by column chromatography on silica gel, eluting with a mixture of organic solvents such as ethyl acetate and 5% triethylamine (TEA)[10].

Lupanine Biosynthesis Pathway

Lupanine is synthesized from the amino acid L-lysine[11][12]. The biosynthetic pathway involves a series of enzymatic reactions that lead to the formation of the characteristic tetracyclic quinolizidine structure.

Lupanine_Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Copper Amine Oxidase (CuAO) Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Diiminium Diiminium Cation (Intermediate) Piperideine->Diiminium Series of aldol-type reactions, hydrolysis, oxidative deamination, and coupling Lupanine Lupanine Diiminium->Lupanine Further enzymatic steps

References

The Lupanine Enigma: A Deep Dive into its Biosynthesis in Lupinus Species

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lupanine, a tetracyclic quinolizidine alkaloid (QA), is a prominent secondary metabolite found in various species of the Lupinus genus, commonly known as lupins. These compounds are of significant interest to researchers and the pharmaceutical industry due to their diverse biological activities, which include anti-inflammatory, hypoglycemic, and anti-arrhythmic properties. Furthermore, the presence and concentration of lupanine and other QAs in lupin seeds are critical factors in their use as a high-protein food source for both humans and animals, necessitating a thorough understanding of their biosynthesis for crop improvement. This technical guide provides a comprehensive overview of the lupanine biosynthetic pathway in Lupinus species, detailing the enzymatic steps, key intermediates, and available quantitative data. It also includes detailed experimental protocols for the study of this pathway and visual representations of the core processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

The Lupanine Biosynthetic Pathway: From a Simple Amino Acid to a Complex Alkaloid

The biosynthesis of lupanine originates from the primary metabolite L-lysine and proceeds through a series of enzymatic reactions primarily localized in the chloroplasts of leaf tissues.[1][2] The synthesized alkaloids are then transported via the phloem to other parts of the plant, including the seeds, where they accumulate.[3] The pathway can be broadly divided into two major stages: the formation of the key intermediate, Δ¹-piperideine, and the subsequent complex cyclization reactions leading to the tetracyclic structure of lupanine.

Stage 1: Formation of Δ¹-Piperideine

The initial steps of the lupanine biosynthesis pathway are relatively well-characterized and involve two key enzymes: lysine decarboxylase (LDC) and copper amino oxidase (CAO).

  • Decarboxylation of L-Lysine: The pathway is initiated by the decarboxylation of L-lysine to produce cadaverine. This reaction is catalyzed by lysine decarboxylase (LDC) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[4][5] In Lupinus species, LDC activity is a critical control point in the biosynthesis of quinolizidine alkaloids.

  • Oxidative Deamination of Cadaverine: The resulting cadaverine is then oxidatively deaminated by a copper amino oxidase (CAO) to yield 5-aminopentanal.[3][6] This intermediate exists in equilibrium with its cyclic Schiff base form, Δ¹-piperideine , through a spontaneous intramolecular cyclization.[3][6] Δ¹-piperideine serves as the fundamental building block for the construction of the quinolizidine skeleton.

Stage 2: Formation of the Tetracyclic Quinolizidine Skeleton

The enzymatic steps leading from Δ¹-piperideine to the tetracyclic structure of lupanine are less defined, with several proposed intermediates and enzymes. A key enzyme implicated in this latter part of the pathway is 17-oxosparteine synthase .

It is hypothesized that three molecules of cadaverine (ultimately derived from three molecules of lysine) are required to form the tetracyclic core of lupanine.[7] The proposed mechanism involves the condensation of three Δ¹-piperideine units. While the exact sequence and intermediates are still under investigation, a plausible pathway involves the following key transformations:

  • Formation of a Dimeric Intermediate: Two molecules of Δ¹-piperideine are thought to condense to form a dimeric intermediate.[8]

  • Incorporation of a Third Unit and Cyclization: A third Δ¹-piperideine unit is then incorporated, followed by a series of cyclization and oxidation/reduction reactions to form the tetracyclic quinolizidine ring system.

  • Formation of 17-Oxosparteine: A central intermediate in the formation of tetracyclic QAs is believed to be 17-oxosparteine .[1][7] The enzyme 17-oxosparteine synthase is proposed to catalyze the formation of this intermediate from three molecules of cadaverine, likely through enzyme-bound intermediates.[1]

  • Conversion to Lupanine: 17-oxosparteine is then further metabolized to yield lupanine. This final step may involve one or more enzymatic reactions, including reduction and potentially other modifications.

Quantitative Data on Biosynthetic Enzymes

Quantitative kinetic data for the enzymes of the lupanine biosynthetic pathway are essential for understanding the pathway's flux and regulation. While data is available for some enzymes, further research is needed to fully characterize all the enzymatic steps in Lupinus species.

EnzymeOrganismSubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)Reference
Lysine Decarboxylase (L/ODC)Lupinus angustifoliusL-Lysine2.372.320.98[5]
Lysine Decarboxylase (L/ODC)Sophora flavescensL-Lysine3.851.180.31[5]
Lysine Decarboxylase (L/ODC)Echinosophora koreensisL-Lysine2.101.830.87[5]

Experimental Protocols

Extraction and Quantification of Quinolizidine Alkaloids

This protocol provides a general method for the extraction and analysis of lupanine and other QAs from Lupinus plant material.

Materials:

  • Plant tissue (e.g., seeds, leaves)

  • 0.5 M HCl

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS)

  • Lupanine standard

Procedure:

  • Homogenization: Homogenize a known weight of dried and ground plant material in 0.5 M HCl.

  • Extraction: Centrifuge the homogenate and collect the acidic supernatant.

  • Basification and Liquid-Liquid Extraction: Make the supernatant alkaline with ammonium hydroxide and extract the alkaloids with dichloromethane. Repeat the extraction multiple times for complete recovery.

  • Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Analysis: Resuspend the alkaloid extract in a known volume of a suitable solvent (e.g., methanol) and analyze by GC-MS or LC-MS.

  • Quantification: Create a standard curve using a lupanine standard of known concentrations to quantify the amount of lupanine in the plant extract.

Lysine Decarboxylase (LDC) Enzyme Assay

This protocol describes a method to measure the activity of LDC in plant extracts.

Materials:

  • Plant tissue

  • Extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA, 5 mM dithiothreitol, and 0.1 mM pyridoxal 5'-phosphate)

  • L-lysine solution

  • [14C]-L-lysine (for radiometric assay) or a method to detect cadaverine (e.g., HPLC)

  • Scintillation cocktail (for radiometric assay)

  • Scintillation counter (for radiometric assay)

Procedure:

  • Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at high speed to obtain a crude enzyme extract (supernatant).

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme extract, L-lysine, and pyridoxal 5'-phosphate in a suitable buffer. For the radiometric assay, include a known amount of [14C]-L-lysine.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a specific period.

  • Reaction Termination and Product Measurement:

    • Radiometric Assay: Stop the reaction by adding a strong base (e.g., NaOH). The product, [14C]-cadaverine, can be extracted with an organic solvent and quantified by liquid scintillation counting.

    • Non-radiometric Assay: Stop the reaction (e.g., by adding acid) and measure the amount of cadaverine produced using a suitable analytical method like HPLC with derivatization.

  • Calculation of Activity: Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein in the extract.

Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol outlines a general workflow for producing and purifying recombinant enzymes of the lupanine pathway for in-depth characterization.

Materials:

  • cDNA from Lupinus species

  • Expression vector (e.g., pET vector for E. coli)

  • Competent E. coli cells (e.g., BL21(DE3))

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer

  • Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)

  • Purification buffers (wash and elution buffers)

  • SDS-PAGE reagents

Procedure:

  • Gene Cloning: Amplify the coding sequence of the target enzyme (e.g., LDC) from Lupinus cDNA and clone it into an appropriate expression vector containing an affinity tag (e.g., His-tag).

  • Transformation and Expression: Transform the expression construct into competent E. coli cells. Grow the transformed cells in LB medium and induce protein expression with IPTG.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells using sonication or other appropriate methods.

  • Protein Purification: Centrifuge the lysate to remove cell debris. Apply the supernatant to an affinity chromatography column. Wash the column with wash buffer to remove unbound proteins. Elute the tagged protein with elution buffer.

  • Purity Analysis: Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.

  • Enzyme Assays: Use the purified recombinant enzyme for detailed kinetic studies as described in the enzyme assay protocol.

Visualizing the Pathway and Workflows

To provide a clearer understanding of the lupanine biosynthetic pathway and the experimental approaches used to study it, the following diagrams have been generated using the DOT language for Graphviz.

Lupanine_Biosynthesis_Pathway cluster_stage1 Stage 1: Formation of Δ¹-Piperideine cluster_stage2 Stage 2: Formation of the Tetracyclic Skeleton (Proposed) Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Copper Amino Oxidase (CAO) Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Piperideine_dimer Dimeric Intermediate Piperideine->Piperideine_dimer Condensation (x2) Tetracyclic_intermediate Tetracyclic Intermediate Piperideine_dimer->Tetracyclic_intermediate Condensation (x1) Oxosparteine 17-Oxosparteine Tetracyclic_intermediate->Oxosparteine 17-Oxosparteine Synthase (Proposed) Lupanine Lupanine Oxosparteine->Lupanine Further enzymatic steps

Caption: The proposed biosynthetic pathway of lupanine from L-lysine in Lupinus species.

Experimental_Workflow_Enzyme_Characterization cluster_gene_to_protein From Gene to Purified Enzyme cluster_characterization Enzyme Characterization cDNA Lupinus cDNA PCR PCR Amplification of Target Gene cDNA->PCR Cloning Cloning into Expression Vector PCR->Cloning Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression (IPTG Induction) Transformation->Expression Purification Affinity Chromatography Purification Expression->Purification SDS_PAGE Purity Analysis (SDS-PAGE) Purification->SDS_PAGE Enzyme_Assay Enzyme Assay Purification->Enzyme_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Enzyme_Assay->Kinetic_Analysis

Caption: A typical experimental workflow for the heterologous expression and characterization of enzymes involved in the lupanine biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of lupanine in Lupinus species is a complex and fascinating pathway that transforms a simple amino acid into a structurally intricate and biologically active alkaloid. While the initial steps are well-established, the latter stages of cyclization and modification remain an active area of research. The elucidation of the complete enzymatic machinery and its regulatory networks is crucial for both fundamental plant science and applied biotechnology.

Future research should focus on:

  • Identification and Characterization of Missing Enzymes: The use of transcriptomics, proteomics, and gene silencing techniques will be instrumental in identifying the genes and enzymes responsible for the conversion of Δ¹-piperideine to lupanine, including the putative 17-oxosparteine synthase.

  • Detailed Kinetic and Mechanistic Studies: A thorough understanding of the kinetic properties and reaction mechanisms of all enzymes in the pathway will be essential for metabolic engineering efforts.

  • Regulatory Networks: Investigating the transcriptional regulation of the lupanine biosynthetic pathway, including the role of transcription factors and signaling molecules, will provide insights into how alkaloid production is controlled in response to developmental and environmental cues.

By addressing these research gaps, scientists can unlock the full potential of Lupinus species as a source of valuable pharmaceuticals and as a sustainable, high-protein food crop with controlled alkaloid levels. This in-depth guide serves as a foundational resource for professionals dedicated to advancing our knowledge of this important biosynthetic pathway.

References

In-Depth Technical Guide to the Physical and Chemical Properties of Lupanine Perchlorate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lupanine perchlorate, the perchlorate salt of the quinolizidine alkaloid lupanine, is a compound of interest in pharmacological and biochemical research. A comprehensive understanding of its physical and chemical properties is essential for its application in experimental studies. This guide provides a detailed overview of the known physicochemical characteristics of this compound, including its molecular structure, solubility, stability, and spectroscopic data. Methodologies for its synthesis and characterization are also detailed to support its use in a laboratory setting.

Chemical Identity and Physical Properties

This compound is a solid substance with a molecular formula of C₁₅H₂₄N₂O · ClHO₄ and a formula weight of approximately 348.8 g/mol .[1][2][3] It is typically supplied with a purity exceeding 95%.[2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 7400-11-5[1][2][3]
Molecular Formula C₁₅H₂₄N₂O · ClHO₄[1][2][3]
Formula Weight 348.8 g/mol [2][3]
Appearance Solid[2][3]
Purity >95%[2][3]
Solubility Slightly soluble in DMSO and methanol (heating and sonication may be required)[3][4]
Storage -20°C[2][3][4]
Stability ≥ 4 years at -20°C[2]

Synthesis and Purification

The synthesis of this compound is typically achieved through the extraction of crude lupanine from natural sources, such as plants of the Lupinus genus, followed by salt formation with perchloric acid.

Experimental Protocol: Extraction of Lupanine and Formation of this compound

This protocol is a generalized procedure based on common alkaloid extraction and salt formation techniques.

Materials:

  • Dried and ground plant material (e.g., Lupinus angustifolius seeds)

  • Methanol

  • Perchloric acid (HClO₄), 10% (v/v) in methanol

  • Chloroform

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Extraction: Macerate the ground plant material in methanol for 24-48 hours. Filter the mixture and collect the methanol extract. Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude alkaloid mixture.

  • Liquid-Liquid Extraction (Optional Purification): The crude extract can be further purified by dissolving it in an acidic aqueous solution and washing with a non-polar solvent like hexane to remove fats and pigments. The aqueous layer is then basified (e.g., with NaOH) and the alkaloids are extracted into an organic solvent such as chloroform. The chloroform extract is then dried over anhydrous sodium sulfate and the solvent is evaporated.

  • Salt Formation: Dissolve the crude or purified lupanine extract in a minimal amount of methanol.[5]

  • Add a 10% (v/v) solution of perchloric acid in methanol dropwise to the lupanine solution until the solution becomes acidic.[5]

  • Crystallization of this compound may occur spontaneously or can be induced by cooling the solution or by slow evaporation of the solvent.

  • Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.

G start Start: Ground Plant Material extraction Methanol Extraction start->extraction filtration1 Filtration extraction->filtration1 concentration Concentration (Rotary Evaporator) filtration1->concentration crude_lupanine Crude Lupanine Extract concentration->crude_lupanine dissolution Dissolution in Methanol crude_lupanine->dissolution acidification Acidification with Methanolic HClO4 dissolution->acidification crystallization Crystallization acidification->crystallization filtration2 Filtration & Washing crystallization->filtration2 drying Drying filtration2->drying end End: this compound Crystals drying->end G cluster_lupanine Lupanine Moiety cluster_perchlorate Perchlorate Anion Lupanine C15H24N2O Perchlorate ClO4- This compound C15H24N2O · HClO4 This compound->Lupanine Ionic Interaction This compound->Perchlorate Ionic Interaction

References

Lupanine Perchlorate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of lupanine perchlorate, a quinolizidine alkaloid salt. The document covers its chemical properties, detailed experimental protocols for its isolation and preparation, and its known interactions with key biological signaling pathways. This information is intended to support research and development efforts in pharmacology and medicinal chemistry.

Core Data Presentation

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference. It is important to note the existence of two distinct CAS numbers, which may correspond to different stereoisomers or preparations of the compound.

PropertyValueCitations
Chemical Name (+)-Lupanine Perchlorate
Molecular Formula C₁₅H₂₅ClN₂O₅[1]
Molecular Weight 348.82 g/mol [1]
CAS Number 550-90-3 (for (+)-Lupanine Perchlorate)[1]
7400-11-5

Experimental Protocols

Isolation of Lupanine from Lupinus Seeds and Conversion to this compound

This protocol outlines a common procedure for the extraction of lupanine from its natural source, Lupinus seeds, and its subsequent conversion to the perchlorate salt.

Materials:

  • Dry Lupinus albus seeds

  • Water

  • Aqueous alkaline solution (e.g., Potassium Hydroxide, KOH)

  • Celite

  • Organic solvent (e.g., diethyl ether, dichloromethane)

  • Anhydrous sodium sulfate

  • Perchloric acid

  • Methanol

  • Standard laboratory glassware and equipment (reflux condenser, filtration apparatus, rotary evaporator)

Procedure:

  • Extraction of Crude Lupanine:

    • Combine dry Lupinus albus seeds with water in a flask equipped with a reflux condenser.

    • Heat the mixture in a water bath at 80-100°C for a minimum of 15 hours.

    • After heating, allow the mixture to cool and filter it through Celite to remove solid plant material.

    • Adjust the pH of the filtrate to >12 using an aqueous alkaline solution (e.g., KOH).

    • Extract the basified solution with an appropriate organic solvent, such as diethyl ether, using a 1:1 ratio of organic to aqueous phase.

    • Separate the organic phase and dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield crude lupanine.

  • Purification and Formation of this compound:

    • The crude lupanine can be further purified by column chromatography.

    • To form the perchlorate salt, dissolve the crude lupanine in methanol.

    • Add a solution of perchloric acid in methanol (e.g., 10% v/v) dropwise to the lupanine solution until crystallization begins.

    • Allow the crystallization to proceed to completion.

    • Collect the this compound crystals by filtration and wash with a small amount of cold methanol or diethyl ether.

    • Dry the crystals under vacuum.

Signaling Pathways

Lupanine has been shown to interact with several important signaling pathways, highlighting its potential for pharmacological applications. The following diagrams illustrate two of its key mechanisms of action.

Lupanine_nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lupanine Lupanine nAChR Nicotinic Acetylcholine Receptor (nAChR) Lupanine->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Ca_Influx Ca²⁺ Influx Depolarization->Ca_Influx Triggers Downstream Downstream Signaling (e.g., PI3K-Akt pathway) Ca_Influx->Downstream Initiates

Caption: Lupanine interaction with the nicotinic acetylcholine receptor (nAChR) signaling pathway.

Lupanine acts as a neurotransmitter for nicotinic acetylcholine receptors (nAChRs).[2] Binding of lupanine to nAChRs, which are ligand-gated ion channels, leads to the opening of the channel pore. This results in membrane depolarization and an influx of cations, including Ca²⁺, which in turn triggers various downstream intracellular signaling cascades, such as the PI3K-Akt pathway.

Lupanine_Insulin_Secretion cluster_extracellular Extracellular Space cluster_membrane Pancreatic β-cell Membrane cluster_intracellular Intracellular Space Lupanine Lupanine K_ATP_Channel ATP-dependent K⁺ Channel Lupanine->K_ATP_Channel Inhibits K_Efflux K⁺ Efflux Inhibition K_ATP_Channel->K_Efflux Reduces Depolarization Membrane Depolarization K_Efflux->Depolarization Causes Ca_Channel Voltage-gated Ca²⁺ Channel Opening Depolarization->Ca_Channel Triggers Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Leads to Insulin_Release Insulin Release Ca_Influx->Insulin_Release Stimulates

Caption: Lupanine's modulation of insulin secretion via inhibition of ATP-dependent K⁺ channels.

In pancreatic β-cells, lupanine has been shown to modulate insulin secretion by directly inhibiting ATP-dependent potassium (KATP) channels.[3] This inhibition reduces the efflux of potassium ions, leading to membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of Ca²⁺. This increase in intracellular calcium concentration is a key signal for the exocytosis of insulin-containing granules, thereby enhancing insulin release.[3]

References

Quinolizidine Alkaloids: A Comprehensive Technical Guide to their Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolizidine alkaloids (QAs) are a diverse group of nitrogen-containing heterocyclic compounds naturally occurring in various plant species, particularly within the Fabaceae family.[1] These specialized metabolites, biosynthesized from the amino acid L-lysine, exhibit a wide spectrum of pharmacological effects, making them a compelling subject of research for novel drug discovery and development.[1][2] This in-depth technical guide provides a comprehensive overview of the potential biological activities of quinolizidine alkaloids, with a focus on their anticancer, antiviral, antibacterial, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Core Biological Activities of Quinolizidine Alkaloids

Quinolizidine alkaloids have demonstrated a remarkable array of biological activities, positioning them as promising candidates for the development of new therapeutic agents.[2][3] Their pharmacological effects are diverse, ranging from cytotoxicity against cancer cells to the inhibition of viral replication and the modulation of inflammatory responses.

Anticancer Activity

A significant body of research has highlighted the potent anticancer properties of various quinolizidine alkaloids. Matrine- and lupinine-type quinolizidines, in particular, have shown promising activity against a range of cancer cell lines.[1] The mechanisms underlying their anticancer effects are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. For instance, aloperine has been shown to exert the most potent in vitro cytotoxic activity against several human cancer cell lines.[4]

Antiviral Activity

The antiviral potential of quinolizidine alkaloids has been investigated against a variety of viruses.[1] Studies have demonstrated their ability to inhibit viral replication and protect cells from virus-induced cytopathic effects. For example, aloperine and its derivatives have been identified as a new class of anti-influenza A virus agents, with dihydroaloperine showing potent activity.[5][6]

Antibacterial Activity

Quinolizidine alkaloids also possess notable antibacterial properties against both Gram-positive and Gram-negative bacteria.[1] Their mechanism of action often involves the disruption of bacterial cell membranes or the inhibition of essential cellular processes. Extracts from Genista sandrasica, rich in quinolizidine alkaloids, have shown activity against Bacillus subtilis and Staphylococcus aureus.[7]

Anti-inflammatory Activity

Several quinolizidine alkaloids, such as matrine and oxymatrine, have demonstrated significant anti-inflammatory effects.[8][9] These compounds can modulate the production of pro-inflammatory mediators and regulate key signaling pathways involved in the inflammatory response. For instance, certain quinolizidine alkaloids isolated from Sophora alopecuroides have shown significant inhibition of nitric oxide production in macrophages.[10]

Quantitative Data on Biological Activities

To facilitate a comparative analysis of the potency of various quinolizidine alkaloids, the following tables summarize key quantitative data from a range of biological assays.

Table 1: Anticancer Activity of Quinolizidine Alkaloids (IC50 Values)

AlkaloidCancer Cell LineIC50 (µM)Reference
AloperineHL-60 (Leukemia)40[11]
AloperineU937 (Leukemia)270[11]
AloperineK562 (Leukemia)360[11]
AloperineEC109 (Esophageal)1110[11]
AloperineA549 (Lung)600[3]
AloperineH1299 (Lung)800[3]
AloperineHepG2 (Hepatocellular Carcinoma)1360[11]
AloperineRBE (Cholangiocarcinoma)382.9[1]
AloperineHCCC-9810 (Cholangiocarcinoma)646.7[1]
SophoridineSGC7901 (Gastric)3.52[9]
SophoridineAGS (Gastric)3.91[9]
SophocarpineDU145 (Prostate)Varies[12]
SophocarpinePC3 (Prostate)Varies[12]
Compound 16 (from S. alopecuroides)HeLa (Cervical)24.27[10]
OxymatrineMCF-7 (Breast)<16 mg/mL (48h)[13]

Table 2: Antiviral Activity of Quinolizidine Alkaloids (EC50 Values)

AlkaloidVirusCell LineEC50 (µM)Reference
DihydroaloperineInfluenza A/Puerto Rico/8/34 (H1N1)MDCK11.2[5][6]
AloperineInfluenza A/Puerto Rico/8/34 (H1N1)MDCK14.5[5]

Table 3: Antibacterial Activity of Quinolizidine Alkaloids (MIC Values)

Alkaloid/ExtractBacteriaMIC (µg/mL)Reference
Genista sandrasica extractBacillus subtilis31.25[7]
Genista sandrasica extractStaphylococcus aureus62.5[7]
N-MethylcytisineEnterococcus faecalis20.8[14]
Cermizine CStaphylococcus aureus3.5 (g/L)[14]
Jussiaeiine BStaphylococcus aureus6.0 (g/L)[14]
LupanineEscherichia coli130-146[8]
LupanineAgrobacterium tumefaciens130-146[8]

Table 4: Anti-inflammatory Activity of Quinolizidine Alkaloids (IC50 Values)

AlkaloidAssayCell LineIC50 (µM)Reference
Sophalodes A-L (Compound 29)Nitric Oxide ProductionRAW 264.729.19[10]
Compound 38 (from S. alopecuroides)Nitric Oxide ProductionRAW 264.725.86[10]
Compound 42 (from S. alopecuroides)Nitric Oxide ProductionRAW 264.733.30[10]

Signaling Pathways Modulated by Quinolizidine Alkaloids

The biological activities of quinolizidine alkaloids are intricately linked to their ability to modulate various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Several quinolizidine alkaloids, including matrine and aloperine, have been shown to inhibit this pathway in cancer cells, leading to apoptosis and cell cycle arrest.[15][16]

PI3K_Akt_mTOR_Pathway QA Quinolizidine Alkaloids (e.g., Matrine, Aloperine) PI3K PI3K QA->PI3K Inhibits Apoptosis Apoptosis QA->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Apoptosis Inhibits

Quinolizidine alkaloids inhibit the PI3K/Akt/mTOR pathway.
MAPK/ERK Pathway

The Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway plays a crucial role in cell proliferation, differentiation, and survival. Aloperine has been demonstrated to downregulate the protein expressions of key components of this pathway, such as Ras, Raf, and p-ERK1/2, in breast cancer cells.[17]

MAPK_ERK_Pathway Aloperine Aloperine Ras Ras Aloperine->Ras Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Aloperine inhibits the MAPK/ERK signaling pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Oxymatrine has been shown to exert its anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.[1]

NFkB_Signaling_Pathway Oxymatrine Oxymatrine IkB IκBα Oxymatrine->IkB Prevents Phosphorylation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Transcription

Oxymatrine inhibits the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinolizidine alkaloid for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 MTT Reaction cluster_2 Measurement & Analysis a Seed Cells b Add Quinolizidine Alkaloid a->b c Incubate b->c d Add MTT c->d e Incubate d->e f Formazan Formation e->f g Solubilize Formazan f->g h Read Absorbance g->h i Calculate IC50 h->i

Workflow for the MTT cytotoxicity assay.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the quinolizidine alkaloid for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and co-incubate with the quinolizidine alkaloid for 24 hours.

  • Griess Reagent Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to quantify the amount of nitrite in the samples. Calculate the percentage of NO production inhibition compared to the LPS-stimulated control and determine the IC50 value.

Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a widely used model to evaluate the anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the quinolizidine alkaloid or vehicle control to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of both the carrageenan-injected and the contralateral (control) paw at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group. The percentage of inhibition is calculated using the formula: [(V_c - V_t) / V_c] × 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Anti-Influenza Virus Plaque Reduction Assay

This assay is used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow to confluency.

  • Virus Infection: Wash the cell monolayers with serum-free medium and infect with a known titer of influenza virus (e.g., 100 plaque-forming units per well) in the presence of various concentrations of the quinolizidine alkaloid.

  • Overlay: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with an agarose-containing medium supplemented with trypsin and the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until viral plaques are visible.

  • Plaque Visualization: Fix the cells with a solution of 10% formaldehyde and stain with 0.1% crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Conclusion

Quinolizidine alkaloids represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their demonstrated anticancer, antiviral, antibacterial, and anti-inflammatory activities, coupled with their ability to modulate key cellular signaling pathways, make them promising candidates for the development of novel pharmaceuticals. The quantitative data and detailed experimental protocols provided in this guide are intended to support and accelerate further research in this exciting field. Continued investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of quinolizidine alkaloids is warranted to fully unlock their therapeutic promise for the benefit of human health.

References

The Pharmacology of Lupanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Lupanine is a tetracyclic quinolizidine alkaloid found predominantly in species of the Lupinus (lupin) genus. As one of the major alkaloids in these plants, it has been the subject of various pharmacological investigations. This document provides a detailed overview of the known pharmacological effects of lupanine, focusing on its interactions with key physiological systems. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential and mechanisms of action of this natural compound.

Pharmacodynamics at Cholinergic Receptors

Lupanine exhibits significant activity within the cholinergic nervous system, primarily through its interaction with both nicotinic and muscarinic acetylcholine receptors. This interaction underlies its observed ganglioplegic (ganglion-blocking) and potential neuroprotective effects.

Receptor Binding Affinity

Studies have quantified the binding affinity of lupanine for both major types of acetylcholine receptors. The data reveals a notably higher affinity for nicotinic receptors compared to muscarinic receptors.[1][2][3] This selective affinity suggests that the pharmacological effects of lupanine are predominantly mediated through nicotinic pathways.

Receptor SubtypeParameterValue (nM)SpeciesSource
Nicotinic Acetylcholine ReceptorKi500Rat (Brain)[1][2]
Muscarinic Acetylcholine ReceptorKi11,000Rat (Brain)[1][2]
  • Table 1: Binding affinity (Ki) of lupanine for acetylcholine receptors.

Functional Effects

Lupanine acts as a weak agonist and desensitizer at nicotinic receptors.[2] In cellular models, lupanine has demonstrated neuroprotective properties against soluble oligomers of amyloid-β, a key pathological factor in Alzheimer's disease. This neuroprotection is exerted through the activation of nicotinic acetylcholine receptors.[4][5] At a concentration of 0.03µM, lupanine was shown to prevent amyloid-β-induced toxicity in PC12 cells.[4]

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane ACh_Vesicle Acetylcholine (ACh) Vesicles Synaptic_Cleft Synaptic Cleft ACh_Vesicle->Synaptic_Cleft Release nAChR Nicotinic Receptor (Ki = 500 nM) Response Postsynaptic Response nAChR->Response mAChR Muscarinic Receptor (Ki = 11,000 nM) mAChR->Response ACh ACh Synaptic_Cleft->ACh ACh->nAChR ACh->mAChR Lupanine Lupanine Lupanine->nAChR Binds Lupanine->mAChR Binds (Weakly)

Figure 1: Lupanine's interaction at the cholinergic synapse.

Effects on Glucose Homeostasis and Insulin Secretion

A significant area of research for lupanine is its influence on glucose metabolism and insulin release, positioning it as a compound of interest for type-2 diabetes.[6][7] The mechanism is glucose-dependent, reducing the risk of hypoglycemia.[6][8]

Mechanism of Action in Pancreatic β-Cells

Lupanine potentiates insulin secretion from pancreatic β-cells by directly inhibiting ATP-dependent potassium (KATP) channels.[6][9] This inhibition leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of Ca2+ ions triggers the exocytosis of insulin-containing vesicles. This effect is most pronounced at high glucose concentrations, as elevated glucose metabolism is required to increase the intracellular ATP/ADP ratio, which initially closes KATP channels. Lupanine further enhances this process.[10][11] Additionally, lupanine has been shown to increase the expression of the insulin gene (Ins-1).[6][12]

cluster_beta_cell Pancreatic β-Cell Glucose Glucose Metabolism Glycolysis / Metabolism Glucose->Metabolism ATP ↑ ATP/ADP Ratio Metabolism->ATP K_ATP KATP Channel ATP->K_ATP Inhibits Depolarization Membrane Depolarization K_ATP->Depolarization K+ efflux block Ca_Channel Voltage-Gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx ↑ Intracellular [Ca2+] Ca_Channel->Ca_Influx Ca2+ influx Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Exocytosis Insulin Secretion (Exocytosis) Insulin_Vesicles->Exocytosis Lupanine Lupanine Lupanine->K_ATP Directly Inhibits cluster_workflow Oral Glucose Tolerance Test (oGTT) Workflow A 1. Animal Model (e.g., Streptozotocin-induced diabetic rats) B 2. Fasting (Overnight) A->B C 3. Baseline Blood Sample (t = -30 min) B->C D 4. Administer Lupanine (e.g., 20 mg/kg, oral gavage) or Vehicle C->D E 5. Acclimatization Period (30 minutes) D->E F 6. Pre-Glucose Blood Sample (t = 0 min) E->F G 7. Glucose Challenge (2 g/kg, oral gavage) F->G H 8. Serial Blood Sampling (e.g., t = 15, 30, 60, 120 min) G->H I 9. Blood Glucose Measurement (Glucometer) H->I J 10. Data Analysis (Area Under the Curve - AUC) I->J

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the toxicological properties of lupanine and other structurally related quinolizidine alkaloids (QAs). Sourced from plants of the Lupinus genus, these alkaloids are of significant interest due to their potential pharmacological activities and inherent toxicities. This guide summarizes quantitative toxicological data, details the underlying mechanisms of action, outlines key experimental protocols, and visualizes critical pathways to support research and development efforts.

Acute Toxicity Profile

Lupanine and its related alkaloids exhibit moderate acute toxicity, with primary effects being neurotoxic in nature.[1] In cases of acute poisoning, symptoms typically include tremors, loss of motor coordination, tonic-clonic seizures, and progressive muscle weakness.[1][2] The ultimate cause of death in lethal exposures is consistently identified as respiratory paralysis or failure.[2][3][4]

Quantitative Acute Toxicity Data

The following tables summarize the median lethal dose (LD50) values for lupanine and related alkaloids from various studies, providing a comparative overview of their acute toxicity across different species and routes of administration.

Table 1: LD50 Values for Lupanine

Species Administration Route LD50 Value (mg/kg bw) Reference
Mouse Oral (p.o.) 410 [2][3]
Rat Oral (p.o.) 1464 - 1664 [2][5]
Mouse Intraperitoneal (i.p.) 100 - 300 [1]

| Rat | Intraperitoneal (i.p.) | 177 |[3] |

Table 2: LD50 and Toxicity Values for Related Quinolizidine Alkaloids

Alkaloid Species Administration Route Value (mg/kg bw) Endpoint Reference
Sparteine Mouse Oral (p.o.) 220 LD50 [2][3]
Sparteine Mouse Intraperitoneal (i.p.) 30 - 42 LD50 [1]
13α-OH-lupanine Rat Intraperitoneal (i.p.) 199 LD50 [3]
Lupinine Not Specified Not Specified 28 - 30 Minimal Lethal Dose [6]

| Lupinine | Not Specified | Not Specified | 25 - 28 | Toxic Dose |[6] |

Studies comparing the pure alkaloids to extracts from L. angustifolius seeds suggest that other components within the extract may modulate the toxicity of lupanine.[2]

Mechanism of Action

The toxicological effects of lupanine are primarily mediated through its interaction with the nervous system, specifically by disrupting cholinergic neurotransmission and modulating ion channel activity.

2.1. Neuromuscular Blockade via Acetylcholine Receptor Inhibition

The most significant acute toxic effect is the inhibitory action on both nicotinic and muscarinic acetylcholine receptors (AChRs).[2][3] By acting as a competitive inhibitor at the motor endplate, lupanine and related alkaloids like sparteine block the binding of acetylcholine, preventing ion channel opening, muscle depolarization, and subsequent contraction.[7] This curare-like effect leads to muscle weakness and, at high doses, fatal respiratory paralysis.[3]

Table 3: In Vitro Receptor Inhibition Data

Alkaloid Receptor Type IC50 Value Reference
Lupinine Nicotinic AChR >500 µM [6]

| Lupinine | Muscarinic AChR | 190 µM |[6] |

Acetylcholine_Receptor_Inhibition Mechanism of Neuromuscular Blockade by Lupanine cluster_normal Normal Function cluster_inhibited Inhibition by Lupanine ACh Acetylcholine Receptor_N Nicotinic ACh Receptor ACh->Receptor_N Binds Channel_Open Ion Channel Opens Receptor_N->Channel_Open Na_Influx Na+ Influx Channel_Open->Na_Influx Contraction Muscle Contraction Na_Influx->Contraction Lupanine Lupanine Receptor_I Nicotinic ACh Receptor Lupanine->Receptor_I Blocks Binding Channel_Closed Ion Channel Remains Closed Receptor_I->Channel_Closed No_Contraction No Contraction / Paralysis Channel_Closed->No_Contraction

Mechanism of Neuromuscular Blockade by Lupanine

2.2. Modulation of Ion Channels

Beyond AChRs, quinolizidine alkaloids affect other ion channels. Sparteine has been shown to block Na+ channels and reduce the K+ permeability of nerve cells.[2] Furthermore, lupanine has a distinct modulatory effect on ATP-dependent potassium (KATP) channels, particularly in pancreatic β-cells. By inhibiting these channels, lupanine promotes membrane depolarization, leading to the opening of voltage-gated Ca2+ channels. The subsequent influx of calcium triggers the secretion of insulin.[5][8][9]

Insulin_Secretion_Pathway Lupanine's Influence on Insulin Secretion Glucose Glucose Metabolism Cellular Metabolism Glucose->Metabolism ATP Increased ATP/ADP Ratio Metabolism->ATP KATP_Channel KATP Channel ATP->KATP_Channel Inhibits (Closes) Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion Triggers Lupanine Lupanine Lupanine->KATP_Channel Inhibits (Closes)

Lupanine's Influence on Insulin Secretion

Genotoxicity and Mutagenicity Profile

Extensive testing has shown that lupanine and related quinolizidine alkaloids are not genotoxic or mutagenic.[10] Lupanine did not induce gene mutations in standard bacterial reverse mutation assays (Salmonella Typhimurium strains TA97, TA98, TA100, TA102, TA1535, TA1538) with or without metabolic activation.[3] In vivo studies also showed that lupanine does not induce the formation of micronuclei.[3] Furthermore, multiple quinolizidine alkaloids, including lupanine and sparteine, were found to be unable to bind or intercalate with DNA.[3][11]

Key Experimental Protocols

4.1. Protocol for Acute Oral Toxicity (LD50) Determination in Rodents

This generalized protocol is based on methodologies used in foundational studies of lupanine toxicity.[1]

  • Objective: To determine the median lethal dose (LD50) of a test alkaloid following a single oral administration.

  • Animal Model: Male EOPS Swiss mice or Wistar rats, acclimatized for at least one week.

  • Methodology:

    • Grouping: Animals are randomly assigned to several dose groups (e.g., 5-6 groups) and one control group (vehicle only), with a typical group size of 10 animals.

    • Dose Preparation: The test alkaloid is dissolved or suspended in a suitable vehicle (e.g., water, saline).

    • Administration: A single dose is administered to each animal via oral gavage. Doses are selected to span a range expected to cause 0% to 100% mortality.

    • Observation: Animals are observed intensively for the first few hours post-administration and then daily for a period of 14 days. Observations include clinical signs of toxicity (e.g., tremors, convulsions, changes in behavior) and mortality.

    • Data Analysis: The number of mortalities in each dose group is recorded. The LD50 value and its 95% confidence interval are calculated using appropriate statistical methods, such as Probit analysis.

Acute_Toxicity_Workflow Experimental Workflow for LD50 Determination start Animal Acclimatization grouping Random Grouping (Control + Dose Groups) start->grouping admin Single Dose Administration (Oral Gavage) grouping->admin observe 14-Day Observation Period admin->observe record Record Clinical Signs & Mortality observe->record analysis Statistical Analysis (e.g., Probit) record->analysis end Calculate LD50 Value analysis->end

Experimental Workflow for LD50 Determination

4.2. Protocol for In Vitro Genotoxicity (Bacterial Reverse Mutation Assay)

This protocol describes the standard Ames test used to assess the mutagenic potential of lupanine.[3]

  • Objective: To evaluate the potential of a test substance to induce gene mutations in bacteria.

  • Test System: Histidine-dependent strains of Salmonella Typhimurium (e.g., TA98, TA100, TA1535).

  • Methodology:

    • Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 mix from rat liver homogenate) to detect metabolites that may be mutagenic.

    • Exposure: The bacterial strains are exposed to various concentrations of the test alkaloid (lupanine) on minimal glucose agar plates.

    • Incubation: Plates are incubated at 37°C for 48-72 hours.

    • Scoring: Only bacteria that undergo a reverse mutation at the histidine operon can synthesize their own histidine and form visible colonies. The number of revertant colonies (his+) is counted for each plate.

    • Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative (vehicle) control.

Biosynthesis of Quinolizidine Alkaloids

The biosynthesis of all quinolizidine alkaloids originates from the amino acid L-lysine.[12][13] The initial and rate-limiting step is the decarboxylation of lysine to form cadaverine, a reaction catalyzed by the enzyme lysine decarboxylase (LDC).[12] Cadaverine is then oxidatively deaminated by a copper amine oxidase (CAO) to form 1-piperideine, which serves as a key intermediate for the subsequent cyclization reactions that form the characteristic quinolizidine core structure.

Biosynthesis_Pathway Initial Steps of Quinolizidine Alkaloid Biosynthesis Lysine L-Lysine LDC Lysine Decarboxylase (LDC) Cadaverine Cadaverine LDC->Cadaverine Decarboxylation CAO Copper Amine Oxidase (CAO) Piperideine 1-Piperideine CAO->Piperideine Oxidative Deamination Core Quinolizidine Core (e.g., Lupanine) Piperideine->Core Multiple Steps & Cyclizations

Initial Steps of Quinolizidine Alkaloid Biosynthesis

References

Lupanine Perchlorate: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data, handling precautions, and relevant biological information for lupanine perchlorate. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is the perchlorate salt of lupanine, a quinolizidine alkaloid found in plants of the Lupinus genus.[1][2] It is provided as a solid and is intended for research use only.[3][4]

PropertyDataReference(s)
CAS Number 7400-11-5[2][3]
Molecular Formula C₁₅H₂₄N₂O • HClO₄[1]
Formula Weight 348.8 g/mol [1][2]
Purity ≥95%[1][4]
Appearance Solid[1]
Solubility DMSO: slightly soluble (requires heating and sonication), Methanol: slightly soluble[1][2]
Storage Store at -20°C[1][2]
Stability ≥ 4 years (when stored as recommended)[1]

Safety and Hazard Information

This compound is classified as harmful if swallowed.[3] The toxicological properties are primarily attributed to the lupanine moiety, while the perchlorate anion introduces oxidizing hazards.

GHS Hazard Classification
Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity - Oral, Category 4WarningH302: Harmful if swallowed

Source: Cayman Chemical Safety Data Sheet[3]

Toxicological Data
CompoundRoute of AdministrationSpeciesLD50Reference(s)
LupanineOralRat1464 mg/kg[6]
LupanineIntraperitonealMouse100-300 mg/kg[7][8]
LupanineOralMouse175-700 mg/kg[7][8]
Sparteine (related alkaloid)IntraperitonealMouse30-42 mg/kg[8]
Sparteine (related alkaloid)OralMouse40-480 mg/kg[8]

Symptoms of acute toxicity from quinolizidine alkaloids include neurological effects such as loss of motor coordination and muscular control.[8]

Handling Precautions

Due to the dual hazards of lupanine toxicity and the oxidizing nature of the perchlorate ion, stringent safety measures are required during handling.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield.[9]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., natural rubber, neoprene, PVC, nitrile).[9][10]

  • Skin and Body Protection: Wear a flame-resistant lab coat with long sleeves, long pants, and closed-toe shoes. An additional chemical apron is recommended.[9][10]

Engineering Controls:

  • All work with this compound should be conducted in a certified chemical fume hood.[10]

  • For procedures involving heating, a specially designed perchloric acid fume hood with a wash-down system is required to prevent the accumulation of explosive perchlorate salts in the ductwork.[9][11]

Safe Handling Practices:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke when using this product.[3]

  • Avoid contact with organic materials, strong dehydrating agents, and heat, as this can lead to the formation of explosive mixtures.[11][12]

  • Store in its original container in a cool, dry, well-ventilated area away from incompatible materials.[9]

Spill and Waste Disposal:

  • In case of a spill, neutralize with sodium bicarbonate or another suitable inorganic acid neutralizer. Do not use combustible materials like paper towels for cleanup.[11][13]

  • Dispose of waste in accordance with local, regional, and national regulations.[3]

Experimental Protocols & Workflows

While specific, detailed experimental protocols for this compound are proprietary to individual research labs, a general workflow for an in vitro experiment can be outlined.

General In Vitro Experimental Workflow

The following diagram illustrates a logical workflow for conducting an in vitro experiment with this compound, from stock solution preparation to data analysis.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_prep Stock Solution Preparation (in DMSO or Methanol) working_sol Preparation of Working Solutions (in appropriate buffer) stock_prep->working_sol treatment Cell Treatment with This compound working_sol->treatment cell_culture Cell Culture Preparation cell_culture->treatment incubation Incubation (specific time and conditions) treatment->incubation assay Performing Assay (e.g., cell viability, insulin secretion) incubation->assay data_acq Data Acquisition (e.g., plate reader, microscopy) assay->data_acq data_analysis Data Analysis data_acq->data_analysis conclusion Conclusion and Reporting data_analysis->conclusion

Caption: General workflow for an in vitro experiment using this compound.

Biological Activity and Signaling Pathways

Lupanine exhibits a range of biological activities, primarily through its interaction with components of the nervous and endocrine systems.

Known Mechanisms of Action:
  • Cholinergic System: Lupanine can act as a reversible inhibitor of acetylcholinesterase and has an affinity for both muscarinic and nicotinic acetylcholine receptors.[14]

  • Insulin Secretion: Lupanine potentiates glucose-stimulated insulin release by directly inhibiting ATP-dependent potassium (KATP) channels in pancreatic beta cells.[15][16][17]

Signaling Pathway of Lupanine-Induced Insulin Secretion

The following diagram illustrates the proposed signaling pathway for lupanine's effect on insulin secretion in pancreatic beta cells.

signaling_pathway cluster_cell Pancreatic Beta Cell Lupanine Lupanine KATP_channel KATP Channel Lupanine->KATP_channel inhibits Membrane_Depolarization Membrane Depolarization KATP_channel->Membrane_Depolarization leads to Ca_channel Voltage-gated Ca²⁺ Channel Membrane_Depolarization->Ca_channel activates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx mediates Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion results in

Caption: Proposed signaling pathway of lupanine-induced insulin secretion.

This guide is intended to provide a comprehensive overview of the safe handling and use of this compound. It is imperative that all laboratory personnel consult the most up-to-date Safety Data Sheet (SDS) from their supplier and adhere to all institutional safety protocols.

References

Crystal structure analysis of anhydrous lupanine perchlorate.

Lupanine: A Comprehensive Technical Review of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupanine, a quinolizidine alkaloid predominantly found in the seeds of Lupinus species, has emerged as a molecule of significant interest in the pharmaceutical and nutraceutical industries. Traditionally recognized for its bitter taste and toxic properties in high concentrations, recent scientific investigations have unveiled a spectrum of promising therapeutic activities. This technical guide provides an in-depth review of the current understanding of lupanine's therapeutic potential, focusing on its pharmacological effects, mechanisms of action, and the experimental methodologies used to elucidate these properties. The information is presented to aid researchers, scientists, and drug development professionals in their exploration of lupanine as a potential lead compound for various therapeutic applications.

Pharmacological Effects

Lupanine exhibits a range of pharmacological activities, with its antidiabetic and neuroprotective effects being the most extensively studied. Additionally, it has demonstrated antimicrobial, anti-inflammatory, and sedative properties.

Antidiabetic Effects

Lupanine has shown significant potential in the management of hyperglycemia. Studies have demonstrated its ability to improve glucose homeostasis by potentiating glucose-stimulated insulin secretion from pancreatic β-cells.[1][2][3] Notably, this effect is glucose-dependent, meaning lupanine enhances insulin release primarily under hyperglycemic conditions, which could reduce the risk of hypoglycemia, a common side effect of some antidiabetic drugs.[1][4] In vivo studies in streptozotocin-induced diabetic rats have shown that oral administration of lupanine can improve glycemic control.[2][3] A combination therapy of lupanine with γ-conglutin, another lupin-derived compound, has been shown to have an enhanced antidiabetic effect.[1]

Neuroprotective Effects

Lupanine's neuroprotective potential stems primarily from its activity as an acetylcholinesterase (AChE) inhibitor. By inhibiting AChE, lupanine increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, a mechanism that is central to the treatment of Alzheimer's disease.[5][6] While lupanine itself shows inhibitory activity, synthetic derivatives of the related compound lupinine have been shown to be potent mixed-type AChE inhibitors.[4][5][7] Beyond AChE inhibition, alkaloids, in general, are being investigated for their ability to modulate various signaling pathways implicated in neurodegenerative diseases, offering a multi-targeted approach to neuroprotection.[8]

Antimicrobial Activity

Lupin extracts containing lupanine have demonstrated antimicrobial properties against a range of pathogens.[1][9] Studies have reported activity against both Gram-positive and Gram-negative bacteria, as well as fungicidal properties against species like Aspergillus niger.[1][9] The minimum inhibitory concentrations (MICs) of lupin alkaloid extracts have been determined for several clinically relevant bacteria, indicating significant to moderate activity.[9]

Other Pharmacological Activities
  • Anti-inflammatory Effects: Lupanine has been reported to possess anti-inflammatory properties, although the specific mechanisms are still under investigation.[1] This activity may contribute to its therapeutic potential in various inflammatory conditions.

  • Sedative Effects: Studies on the central nervous system have indicated that lupanine has a weak sedative effect.[10][11]

  • Hypotensive and Antiarrhythmic Activities: Some reports suggest that lupanine may have hypotensive and antiarrhythmic effects, although these are less well-characterized than its other activities.[1]

Quantitative Data

The following tables summarize the available quantitative data on the biological activities and toxicity of lupanine.

Table 1: Antidiabetic and Neuroprotective Activity of Lupanine

ParameterValueSpecies/SystemReference(s)
Antidiabetic Activity
Effective Dose (in vivo)20 mg/kg BW (oral)Streptozotocin-diabetic rats[1][2]
Insulin Secretion Potentiation~140% of controlIsolated murine islets (at 15 mM glucose, 0.5 mM lupanine)[2]
KATP Channel InhibitionDose-dependentIsolated islet cells[2]
Neuroprotective Activity
Acetylcholinesterase InhibitionMixed-type inhibition (for derivatives)Purified AChE[5][7]
IC50 (Lupinine derivative 15)7.2 µMAcetylcholinesterase[6]
IC50 (Lupinine)>500 µM (nicotinic receptors), 190 µM (muscarinic receptors)Acetylcholine receptors[12]

Table 2: Antimicrobial Activity of Lupin Alkaloid Extracts

MicroorganismMIC Range (µg/mL)Extract SourceReference(s)
Klebsiella pneumoniaeSignificant activity (≤ 100)Lupinus spp. seed extract[9]
Pseudomonas aeruginosaModerate activity (100-500)Lupinus spp. seed extract[9]
Escherichia coliWeakly activeLupinus angustifolius extract[5]
Bacillus subtilisSignificant activityLupinus angustifolius extract[5]
Staphylococcus aureusSignificant activityLupinus angustifolius extract[5]
Candida albicansModerate activity (MIC: 250 µg/mL)Lupinus angustifolius extract[5]
Candida kruseiModerate activity (MIC: 250 µg/mL)Lupinus angustifolius extract[5]

Table 3: Toxicity Data for Lupanine

ParameterValueSpeciesRoute of AdministrationReference(s)
LD501464 mg/kg BWRatOral[1]
LD50410 mg/kg BWMouseOral[13]
Minimal Lethal Dose22-25 mg/kg--[12]
Toxic Dose21-24 mg/kg--[12]
Acute Lethal Dose (estimated for humans)~30 mg/kg BWHumanOral[6]
Tolerated Daily Intake (traditional use)0.35 mg/kg BWHumanOral[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of lupanine's therapeutic properties.

Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman's method and kinetic analysis described for AChE inhibitors.[14][15][16]

Objective: To determine the inhibitory effect of lupanine on acetylcholinesterase activity and to characterize the kinetics of inhibition.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Lupanine (test compound)

  • Donepezil or galantamine (positive control)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of lupanine and the positive control in a suitable solvent (e.g., DMSO or buffer).

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 25 µL of different concentrations of lupanine or the positive control.

    • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

    • Add 50 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of lupanine.

    • Determine the percentage of inhibition relative to the control (without inhibitor).

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Kinetic Analysis:

    • To determine the type of inhibition, perform the assay with varying concentrations of both the substrate (ATCI) and lupanine.

    • Plot the data using Lineweaver-Burk or Dixon plots to determine the inhibition constants (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type).

KATP Channel Activity Measurement (Patch-Clamp Electrophysiology)

This protocol is a generalized procedure based on standard patch-clamp techniques for studying ion channels.[1][17][18][19]

Objective: To investigate the direct effect of lupanine on the activity of ATP-sensitive potassium (KATP) channels in pancreatic β-cells.

Materials:

  • Isolated pancreatic islets or an insulin-secreting cell line (e.g., INS-1E)

  • Patch-clamp rig with amplifier, data acquisition system, and microscope

  • Borosilicate glass micropipettes

  • Pipette solution (intracellular) and bath solution (extracellular) with appropriate ion concentrations and ATP/ADP levels to isolate KATP currents.

  • Lupanine (test compound)

  • Diazoxide (KATP channel opener) and Glibenclamide (KATP channel blocker) as controls.

Procedure:

  • Cell Preparation:

    • Isolate pancreatic islets from mice or rats using collagenase digestion or use a cultured insulin-secreting cell line.

    • Plate the cells on coverslips for recording.

  • Patch-Clamp Recording:

    • Pull micropipettes to a resistance of 3-5 MΩ.

    • Fill the pipette with the intracellular solution and approach a single β-cell under the microscope.

    • Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration or excise the patch for inside-out recordings.

    • Apply a voltage-clamp protocol to record KATP channel currents.

  • Drug Application:

    • Perfuse the bath solution containing different concentrations of lupanine over the cell.

    • Record the changes in KATP channel current in response to lupanine.

    • Apply diazoxide and glibenclamide as controls to confirm the identity of the recorded currents as KATP currents.

  • Data Analysis:

    • Measure the amplitude of the KATP current before and after the application of lupanine.

    • Construct a dose-response curve to determine the concentration-dependent effect of lupanine on KATP channel activity.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is adapted from standard procedures for measuring insulin secretion from isolated pancreatic islets.[3][9][10][20][21]

Objective: To assess the effect of lupanine on glucose-stimulated insulin secretion from isolated pancreatic islets.

Materials:

  • Isolated pancreatic islets from mice or rats

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA

  • Glucose solutions of varying concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulatory)

  • Lupanine (test compound)

  • Insulin ELISA kit

Procedure:

  • Islet Isolation and Culture:

    • Isolate pancreatic islets by collagenase digestion of the pancreas followed by density gradient centrifugation.

    • Culture the islets overnight to allow for recovery.

  • GSIS Assay:

    • Hand-pick islets of similar size and place them in multi-well plates (e.g., 10 islets per well).

    • Pre-incubate the islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal secretion rate.

    • Replace the pre-incubation buffer with fresh KRB buffer containing either low glucose (basal) or high glucose (stimulatory) concentrations, with or without different concentrations of lupanine.

    • Incubate for 1 hour at 37°C.

    • Collect the supernatant for insulin measurement.

    • Lyse the islets to measure the total insulin content.

  • Insulin Measurement:

    • Measure the insulin concentration in the collected supernatants and the islet lysates using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the secreted insulin to the total insulin content for each well.

    • Compare the insulin secretion in the presence of lupanine to the control conditions at both low and high glucose concentrations.

    • Perform statistical analysis to determine the significance of lupanine's effect.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).[5][7][22][23][24]

Objective: To determine the minimum inhibitory concentration (MIC) of lupanine against various microorganisms.

Materials:

  • Pure lupanine

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • Culture the test microorganism overnight.

    • Dilute the culture in fresh broth to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Preparation of Lupanine Dilutions:

    • Prepare a stock solution of lupanine in a suitable solvent.

    • Perform serial two-fold dilutions of lupanine in the broth medium directly in the 96-well plate.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well containing the lupanine dilutions.

    • Include a positive control (microorganism in broth without lupanine) and a negative control (broth only).

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity or measure the optical density (OD) at 600 nm using a microplate reader.

    • The MIC is defined as the lowest concentration of lupanine that completely inhibits the visible growth of the microorganism.

Signaling Pathways

The therapeutic effects of lupanine are mediated through its interaction with various cellular signaling pathways. The following diagrams, created using the DOT language, illustrate the proposed mechanisms of action.

Lupanine's Effect on Insulin Secretion via KATP Channel Modulation

G

Putative Neuroprotective Signaling Pathways of Lupanine

G

Lupanine's Potential Anti-inflammatory Signaling Pathway

G

Conclusion and Future Directions

Lupanine is a multifaceted quinolizidine alkaloid with significant therapeutic potential. Its ability to modulate key physiological processes, such as insulin secretion and cholinergic neurotransmission, positions it as a promising lead compound for the development of novel treatments for diabetes and neurodegenerative diseases. Furthermore, its antimicrobial and anti-inflammatory activities warrant further investigation for potential applications in infectious and inflammatory disorders.

Future research should focus on several key areas:

  • Elucidation of Detailed Mechanisms: While the primary mechanisms of action for its antidiabetic and neuroprotective effects are emerging, the precise molecular targets and downstream signaling pathways for its other activities, such as its anti-inflammatory effects, need to be fully characterized.

  • Structure-Activity Relationship (SAR) Studies: Systematic SAR studies on the lupanine scaffold could lead to the design and synthesis of more potent and selective analogs with improved pharmacokinetic and pharmacodynamic properties.

  • In Vivo Efficacy and Safety: Comprehensive preclinical studies in various animal models are necessary to establish the in vivo efficacy, safety profile, and therapeutic window of lupanine and its derivatives.

  • Clinical Trials: Following successful preclinical evaluation, well-designed clinical trials will be essential to translate the therapeutic potential of lupanine into clinical applications for human health.

References

Methodological & Application

Application Notes: Protocol for Extracting Lupanine from Lupinus mutabilis Seeds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lupinus mutabilis, commonly known as Andean lupin or Tarwi, is a legume recognized for its high protein and oil content. However, its seeds contain a significant concentration of bitter and mildly toxic quinolizidine alkaloids (QAs), with lupanine being the most predominant.[1][2] Lupanine serves as a valuable chiral building block in chemical synthesis, notably as a precursor to sparteine, and is investigated for various pharmacological applications. This document provides a detailed protocol for the laboratory-scale extraction and purification of lupanine from Lupinus mutabilis seeds using a standard acid-base extraction method. This technique leverages the pH-dependent solubility of alkaloids to efficiently separate them from other seed components.

Quantitative Data Summary

The following table summarizes key quantitative parameters derived from various established protocols for alkaloid extraction from Lupinus species. These values provide a comparative basis for the detailed protocol that follows.

ParameterValue/RangeSpeciesSource / Comment
Initial Lupanine Content 1.0 - 4.5 g / 100 g (dry matter)L. mutabilisRepresents the typical starting concentration in bitter seeds.[1][3]
Seed Preparation Particle size < 0.5 mmL. mutabilisFine grinding increases surface area for efficient extraction.[1][4]
Acid Extraction
Sample to Solvent Ratio1:12.5 (w/v) (e.g., 2 g in 25 mL)L. mutabilisA common ratio for initial acid extraction.[1][4]
Acid Concentration0.5 M HClL. mutabilisEffective for protonating alkaloids into soluble salts.[1][4]
Basification
Target pH9 - 14L. mutabilispH is raised to deprotonate alkaloids into their free base form. Optimal pH for lupanine extraction is often >11.[1][5]
Base UsedNaOH, KOHLupinus spp.Strong bases are used to ensure complete deprotonation.[1][5]
Solvent Extraction
Organic SolventChloroform, Dichloromethane, Diethyl Ether, Ethyl AcetateLupinus spp.Choice depends on subsequent purification steps. Diethyl ether allows for direct crystallization.[5][6]
Aqueous to Organic Ratio1:1 (v/v) typical, repeated 3xL. mutabilisMultiple extractions ensure high recovery of the alkaloid.[1][4]
Purity & Yield
Reported Purity78-90% after solvent extractionFrom wastewaterPurity can be high but depends heavily on the process.[6]
Debittering Efficiency>99% alkaloid reductionL. mutabilisDemonstrates the high solubility of alkaloids in aqueous solutions.[1]

Experimental Protocol: Acid-Base Extraction of Lupanine

This protocol details a reliable method for extracting and purifying lupanine from Lupinus mutabilis seeds.

1. Materials and Equipment

  • Raw Material: Dry seeds of Lupinus mutabilis.

  • Chemicals:

    • Hydrochloric acid (HCl), 0.5 M solution.

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), 5 M solution.

    • Dichloromethane (CH₂Cl₂) or Diethyl ether ((C₂H₅)₂O), reagent grade.

    • Anhydrous sodium sulfate (Na₂SO₄).

    • Deionized water.

  • Equipment:

    • Grinder or mill.

    • Beakers and Erlenmeyer flasks.

    • Magnetic stirrer and stir bars.

    • Ultrasonic bath.

    • Centrifuge and centrifuge tubes (50 mL or larger).

    • Separatory funnel (250 mL or larger).

    • pH meter or pH indicator strips.

    • Rotary evaporator.

    • Standard laboratory glassware.

2. Seed Preparation

  • Ensure Lupinus mutabilis seeds are clean and dry.

  • Grind the seeds into a fine powder (flour) using a laboratory mill. A particle size of less than 0.5 mm is recommended to maximize the surface area for extraction.[1][4]

3. Acidic Extraction of Alkaloid Salts

  • Weigh 10 g of the lupin flour and transfer it to a 250 mL beaker.

  • Add 125 mL of 0.5 M HCl to the flour.[1] This creates a 1:12.5 solid-to-liquid ratio.

  • Stir the suspension using a magnetic stirrer for 30 minutes at room temperature.

  • For enhanced extraction, place the beaker in an ultrasonic bath for an additional 30 minutes.[1]

  • Transfer the homogenate into centrifuge tubes and centrifuge at 10,000 rpm for 15 minutes to pellet the solid seed material.[1][4]

  • Carefully decant the acidic supernatant, which contains the protonated, water-soluble alkaloid hydrochlorides, into a clean flask.

  • Optional Repeat: To maximize yield, the pellet can be resuspended in another 50 mL of 0.5 M HCl, stirred for 15 minutes, centrifuged, and the supernatants pooled.

4. Basification and Extraction of Lupanine Free Base

  • Place the flask containing the acidic supernatant in an ice bath to control temperature during neutralization.

  • Slowly add 5 M NaOH or KOH solution dropwise while stirring and monitoring the pH.

  • Continue adding the base until the pH of the solution reaches 12-13.[6] At this high pH, the alkaloid salts are converted to their free base form, which has low solubility in water.

  • Transfer the basified aqueous solution to a separatory funnel.

  • Add an equal volume of dichloromethane or diethyl ether (e.g., 150 mL) to the separatory funnel.

  • Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely. The organic layer (bottom for dichloromethane, top for diethyl ether) contains the dissolved lupanine.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Repeat the extraction of the aqueous phase two more times with fresh portions of the organic solvent (e.g., 2 x 75 mL) to ensure complete recovery. Combine all organic extracts.

5. Drying and Concentration

  • Add a sufficient amount of anhydrous sodium sulfate to the combined organic extracts to remove residual water. Swirl the flask and let it stand for 15-20 minutes until the solvent is clear.

  • Decant or filter the dried organic solution into a round-bottom flask.

  • Remove the solvent using a rotary evaporator at a temperature below 40°C to yield a crude alkaloid extract (typically an oily or semi-solid residue).

6. Purification by Crystallization (if using Diethyl Ether)

  • If diethyl ether was used as the extraction solvent, high-purity lupanine can often be obtained directly through crystallization.[7][8]

  • After concentrating the ether extract to a small volume, transfer it to a small flask or beaker.

  • Cover the container and place it in a freezer (-18°C to -20°C) overnight.

  • Lupanine crystals should form. Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold diethyl ether.

  • Air-dry the crystals to obtain purified lupanine.

Visual Workflow and Diagrams

The following diagram illustrates the logical workflow of the lupanine extraction protocol.

Lupanine_Extraction_Workflow start Lupinus mutabilis Seeds prep Step 1: Seed Preparation (Grind to <0.5 mm flour) start->prep Input acid_ext Step 2: Acidic Extraction (Homogenize in 0.5 M HCl) prep->acid_ext centrifuge Step 3: Clarification (Centrifuge at 10,000 rpm) acid_ext->centrifuge supernatant Acidic Supernatant (Contains Lupanine-HCl) centrifuge->supernatant pellet Solid Waste (Seed Biomass) centrifuge->pellet basify Step 4: Basification (Adjust to pH 12-13 with NaOH) supernatant->basify solvent_ext Step 5: Solvent Extraction (Liquid-Liquid with CH2Cl2 or Ether, 3x) basify->solvent_ext aq_waste Aqueous Waste solvent_ext->aq_waste organic_phase Combined Organic Phases (Contain Lupanine Free Base) solvent_ext->organic_phase dry Step 6: Drying & Concentration (Add Na2SO4, use Rotovap) organic_phase->dry crude Crude Lupanine Extract dry->crude purify Step 7: Purification (Crystallization from Ether) crude->purify Optional final Pure Crystalline Lupanine purify->final

Caption: Workflow for the acid-base extraction of lupanine from Lupinus mutabilis seeds.

References

Application Note and Protocol: Analysis of Lupanine Perchlorate by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation, identification, and qualitative analysis of a wide variety of compounds. This application note provides a detailed protocol for the analysis of lupanine perchlorate using TLC. Lupanine, a quinolizidine alkaloid, is often available as a salt, such as this compound. For successful separation on a polar stationary phase like silica gel, it is crucial to ensure the alkaloid is in its less polar free base form. This protocol outlines the necessary steps for sample preparation, chromatographic development, and visualization to achieve reliable and reproducible results.

Data Presentation

Table 1: Expected Rf Values of Lupanine in Various TLC Solvent Systems

Mobile Phase Composition (v/v/v)Stationary PhaseExpected Rf Range*Notes
Chloroform:Methanol:Ammonium Hydroxide (85:14:1)Silica Gel 60 F2540.4 - 0.6A commonly used system for quinolizidine alkaloids, providing good separation.
Chloroform:Methanol:Ammonium Hydroxide (8:2:0.5)Silica Gel 60 F2540.3 - 0.5Another effective system for alkaloid analysis[1].
Chloroform:Acetone:Diethylamine (70:20:10)Silica Gel 60 F2540.5 - 0.7Suitable for preparative and analytical TLC of quinolizidine alkaloids.
Ethyl Acetate:Hexane:Ethanol:Ammonia (100:5:5:2.5)Silica Gel 60 F2540.6 - 0.8A system that has shown good separation for indole alkaloids and can be adapted for lupanine[1].

*Rf values are approximate and can vary depending on experimental conditions such as plate manufacturer, layer thickness, chamber saturation, and temperature.

Experimental Protocols

Materials and Reagents
  • This compound Standard: Analytical grade.

  • TLC Plates: Silica Gel 60 F254 pre-coated aluminum or glass plates.

  • Solvents:

    • Chloroform (analytical grade)

    • Methanol (analytical grade)

    • Ammonium Hydroxide (25% or 28% solution)

    • Acetone (analytical grade)

    • Diethylamine (analytical grade)

    • Ethyl Acetate (analytical grade)

    • Hexane (analytical grade)

    • Ethanol (analytical grade)

    • Triethylamine (for sample preparation, optional)

  • Visualization Reagent: Dragendorff's Reagent

    • Solution A: Dissolve 0.85 g of bismuth subnitrate in a mixture of 10 mL of glacial acetic acid and 40 mL of deionized water.

    • Solution B: Dissolve 8 g of potassium iodide in 20 mL of deionized water.

    • Stock Solution: Mix 5 mL of Solution A, 5 mL of Solution B, 20 mL of glacial acetic acid, and dilute to 100 mL with deionized water. Store in a dark bottle.

    • Spray Reagent: Dilute 1 mL of the stock solution with 10 mL of glacial acetic acid and 20 mL of deionized water before use.

  • Equipment:

    • Micropipettes or capillary tubes for spotting

    • TLC developing chamber

    • Fume hood

    • Oven or hot plate for drying plates

    • Spray bottle for reagent application

    • UV lamp (254 nm)

Sample Preparation

For optimal separation on silica gel, the polar this compound salt should be converted to its nonpolar free base.

  • Standard Solution (1 mg/mL):

    • Weigh 1 mg of this compound and place it in a small vial.

    • Add 1 mL of methanol containing 1-2% triethylamine. Alternatively, dissolve the standard directly in a small amount of the chosen mobile phase.

    • Vortex briefly to ensure complete dissolution.

  • Sample Solution:

    • If analyzing a sample matrix, perform a suitable extraction to isolate the alkaloid fraction.

    • The final extract should be dissolved in a solvent mixture similar to the standard solution to ensure it is in the free base form. To ensure that plant organic bases are extracted into organic solvents, the pH of an alcohol-water extract can be raised with a water-soluble base to convert dissociated analytes into their nondissociated forms, which are then soluble in neutral organic solvents[2].

Thin-Layer Chromatography Procedure
  • Plate Preparation:

    • Handle the TLC plate only by the edges to avoid contaminating the surface.

    • Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the plate.

    • Mark the positions for sample application on the origin line, ensuring they are at least 1 cm from the edges and from each other.

  • Spotting:

    • Using a micropipette or capillary tube, apply 1-2 µL of the standard and sample solutions to their respective marks on the origin line.

    • Keep the spots as small as possible (1-2 mm in diameter) for better resolution.

    • Allow the solvent to evaporate completely between applications if multiple applications are needed for a more concentrated spot.

  • Development:

    • Pour the chosen mobile phase into the TLC developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber, ensuring it is saturated with the mobile phase, to maintain a saturated atmosphere. Close the chamber and allow it to equilibrate for at least 15-20 minutes.

    • Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.

    • Close the chamber and allow the solvent front to ascend the plate.

    • Remove the plate when the solvent front has reached about 1 cm from the top of the plate.

    • Immediately mark the position of the solvent front with a pencil.

    • Dry the plate in a fume hood. Gentle heating in an oven or with a hairdryer may be required to remove all traces of the mobile phase, especially the ammonia or diethylamine.

Visualization
  • UV Detection:

    • Examine the dried plate under a UV lamp at 254 nm.

    • Lupanine may quench the fluorescence of the indicator on the TLC plate, appearing as a dark spot against a fluorescent background.

    • Circle any visible spots with a pencil.

  • Dragendorff's Reagent:

    • In a fume hood, spray the plate evenly with the freshly prepared Dragendorff's spray reagent.

    • Alkaloids, including lupanine, will appear as orange to reddish-brown spots against a yellow background.

    • Outline the spots with a pencil soon after visualization, as the colors may fade over time.

Data Analysis
  • Calculate the Rf (Retardation Factor) value for each spot:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Compare the Rf value and the color of the spot from the sample with that of the this compound standard for identification.

Visualizations

TLC_Workflow cluster_prep 1. Preparation cluster_tlc 2. TLC Procedure cluster_vis 3. Visualization & Analysis SamplePrep Sample Preparation (Dissolve this compound in Methanol + Base) Spotting Spot Plate SamplePrep->Spotting MobilePhasePrep Mobile Phase Preparation ChamberPrep Chamber Equilibration MobilePhasePrep->ChamberPrep Development Develop Plate ChamberPrep->Development Spotting->Development Drying Dry Plate Development->Drying UV UV Detection (254 nm) Drying->UV Staining Spray with Dragendorff's Reagent UV->Staining Analysis Calculate Rf Values & Compare Staining->Analysis

Caption: Experimental workflow for TLC analysis of lupanine.

Signaling_Pathway cluster_input Input cluster_process Process cluster_output Output for TLC Lupanine_Salt This compound (Salt) Polar Neutralization Neutralization (+ Base, e.g., NH4OH in Mobile Phase) Lupanine_Salt->Neutralization Lupanine_Base Lupanine (Free Base) Less Polar Neutralization->Lupanine_Base

Caption: Logical relationship for sample preparation.

References

Application Note: Quantification of Lupanine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lupanine, a quinolizidine alkaloid found in lupin seeds, is of significant interest due to its potential pharmacological activities. Accurate and reliable quantification of lupanine is crucial for research, quality control of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for this purpose. This application note provides a detailed protocol for the quantification of lupanine using a reversed-phase HPLC method with UV detection, as well as an alternative UHPLC-MS/MS method for higher sensitivity and selectivity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the HPLC methods described.

Table 1: HPLC Method Validation Parameters

ParameterResult
Linearity (r²)> 0.99[1]
Limit of Detection (LOD)0.5–1.7 mg/kg[2]
Limit of Quantification (LOQ)1.5–5.7 mg/kg[2]
Accuracy (Recovery)89.5–106.2%[2]
Precision (RSD)< 3.1%[2]

Table 2: Chromatographic Conditions

ParameterHPLC-UV MethodUHPLC-MS/MS Method
Column Kinetex EVO C18, 5 µm, 250 mm × 4.6 mm[3]ACE Excel 2 C18-PFP, 2.2 µm, 10 cm × 2.1 mm[4]
Mobile Phase Isocratic: 15% Acetonitrile, 85% Na₂HPO₄ buffer (1.8 g/L), pH 10.5[3]Gradient: A: H₂O + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid[4]
Flow Rate 1.0 mL/min[3]0.400 mL/min[5]
Injection Volume 20 µL[3]3 µL[5]
Detector UV at 220 nm[3]Tandem Mass Spectrometry (MS/MS)[1][6]
Run Time 25 min[3]9 min[5]

Experimental Protocols

This section details the methodologies for sample preparation and HPLC analysis for the quantification of lupanine.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is suitable for cleaning up complex matrices like plant extracts or biological fluids prior to HPLC analysis.[1]

  • Cartridge Conditioning: Condition a Strata-XL 100 µm Polymeric Reversed Phase SPE cartridge (330 mg/mL) with 1 mL of methanol.[1]

  • Cartridge Equilibration: Equilibrate the cartridge with 1 mL of a 90:10 (v/v) mixture of water and methanol.[1]

  • Sample Loading: Dilute the sample extract in 1 mL of the equilibration solution (90:10 water:methanol) and load it onto the conditioned cartridge.[1]

  • Washing: Wash the cartridge with 1 mL of the 90:10 (v/v) water:methanol solution to remove interfering compounds.[1]

  • Elution: Elute the retained lupanine from the cartridge with 1 mL of methanol.[1][7]

  • Sample Concentration: The collected eluate can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase to a desired concentration.[3]

Protocol 2: HPLC-UV Analysis

This protocol describes an isocratic reversed-phase HPLC method for lupanine quantification.[3]

  • Instrument Setup:

    • HPLC System: Hitachi LaChrom or equivalent.[3]

    • Column: Kinetex EVO C18 (5 µm, 250 mm × 4.6 mm).[3]

    • Detector: UV detector set to 220 nm.[3]

  • Mobile Phase Preparation:

    • Prepare a 1.8 g/L solution of disodium hydrogen phosphate (Na₂HPO₄) in HPLC-grade water.

    • Adjust the pH of the buffer to 10.5 using sodium hydroxide (NaOH).[3]

    • The mobile phase is a mixture of 15% acetonitrile and 85% of the prepared Na₂HPO₄ buffer.[3]

  • Chromatographic Run:

    • Set the column temperature to ambient.

    • Set the flow rate to 1.0 mL/min.[3]

    • Inject 20 µL of the prepared sample or standard.[3]

    • The run time is 25 minutes.[3]

  • Quantification:

    • Create a calibration curve using lupanine standards of known concentrations.

    • Quantify the lupanine concentration in the samples by comparing their peak areas to the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow for lupanine quantification by HPLC.

References

Preparing lupanine perchlorate stock solutions for cell culture assays.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Lupanine Perchlorate in Cell Culture

Introduction

Lupanine is a quinolizidine alkaloid naturally found in various species of the Lupinus (lupin) genus. As a biologically active compound, it is a subject of pharmacological and biochemical research for its potential therapeutic effects. This compound is a salt form of lupanine, often used in research settings. These application notes provide detailed protocols for the preparation of this compound stock solutions for use in cell culture-based assays.

Mechanism of Action

Lupanine's primary mechanism of action involves its interaction with nicotinic acetylcholine receptors (nAChRs). It acts as an agonist for these receptors, which are ligand-gated ion channels involved in various physiological processes, particularly in the central nervous system. Activation of nAChRs by lupanine has been shown to trigger downstream signaling cascades, including the anti-apoptotic PI3K/Akt pathway. This activation leads to increased phosphorylation of Akt, a key protein in cell survival and proliferation. Research suggests that by activating nAChRs, lupanine can exert neuroprotective effects against toxic insults, such as those from soluble amyloid-β oligomers implicated in Alzheimer's disease.

Applications in Drug Discovery and Development

The neuroprotective properties of lupanine make it a compound of interest for the development of new pharmacological tools and strategies against neurodegenerative diseases. Cell culture assays using this compound are instrumental in:

  • Elucidating the specific signaling pathways modulated by lupanine.

  • Screening for neuroprotective effects in various cellular models of disease.

  • Studying the structure-activity relationship of nAChR agonists.

  • Investigating its potential anti-inflammatory and antidiabetic effects.

Quantitative Data Summary

The following table summarizes the key quantitative and physical properties of (+)-Lupanine Perchlorate.

ParameterValueReference(s)
CAS Number 7400-11-5
Molecular Formula C₁₅H₂₄N₂O · ClHO₄
Formula Weight 348.8 g/mol
Purity ≥95%
Appearance A solid
Storage Store at -20°C
Stability ≥ 4 years (at -20°C)
Solubility DMSO: Slightly soluble (requires heating/sonication)Methanol: Slightly soluble (requires heating/sonication)
Safety Harmful if swallowed (GHS07)

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for cell culture applications.

Materials:

  • (+)-Lupanine Perchlorate (Solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Water bath or heat block set to 37°C

  • Ultrasonic bath

Procedure:

  • Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula:

    • Mass (mg) = Desired Concentration (M) x Volume (L) x Formula Weight ( g/mol ) x 1000 (mg/g)

    • Example for 1 mL (0.001 L) of a 10 mM (0.01 M) solution:

    • Mass (mg) = 0.01 mol/L * 0.001 L * 348.8 g/mol * 1000 mg/g = 3.488 mg

  • Weighing: Carefully weigh out the calculated mass of this compound powder using an analytical balance and place it into a sterile 1.5 mL microcentrifuge tube.

  • Dissolution:

    • Add the desired volume of cell culture grade DMSO to the microcentrifuge tube containing the powder. For 3.488 mg, add 1 mL of DMSO.

    • Vortex the tube thoroughly for 1-2 minutes.

  • Aid Solubility: this compound is slightly soluble in DMSO and may require assistance to fully dissolve.

    • Heat the tube to 37°C for 10-15 minutes.

    • Following heating, place the tube in an ultrasonic bath for 15-30 minutes until the solution is clear.

    • Visually inspect the solution against a light source to ensure no solid particles remain.

  • Sterilization (Optional): If required for the specific cell culture application, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. Note that this may lead to some loss of the compound.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Example Cell-Based Neuroprotection Assay

This protocol provides an example of how to use the this compound stock solution to assess its neuroprotective effects in a PC12 cell line, based on published research.

Materials:

  • PC12 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • Amyloid-β (Aβ) oligomers (toxic agent)

  • Phosphate-Buffered Saline (PBS)

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed PC12 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Working Solution Preparation:

    • Prepare serial dilutions of the 10 mM this compound stock solution in a sterile medium to create working solutions.

    • Example for a final concentration of 0.03 µM: A multi-step dilution is required. First, dilute the 10 mM stock 1:1000 in medium to get a 10 µM solution. Then, dilute this 10 µM solution further as needed to get a final concentration of 0.03 µM in the well.

    • Important: Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic to the cells (typically ≤ 0.1%).

  • Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of medium containing the desired final concentration of this compound (e.g., 0.03 µM) to the treatment wells.

    • For control wells, add 100 µL of medium containing the equivalent concentration of DMSO.

    • Incubate the plate for 1-2 hours.

  • Induction of Toxicity:

    • Add the toxic agent (e.g., soluble Aβ oligomers) to the treatment and positive control wells to induce neurotoxicity.

    • Leave the negative control wells (cells + medium + DMSO only) untreated with the toxic agent.

    • Incubate for an additional 24-48 hours.

  • Assessment of Cell Viability:

    • After the incubation period, measure cell viability using a suitable assay (e.g., MTT).

    • Follow the manufacturer's instructions for the chosen reagent. This typically involves adding the reagent to each well, incubating for a specific time, and then measuring the absorbance or fluorescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each condition relative to the negative control (100% viability).

    • Compare the viability of cells treated with the toxic agent alone versus those pre-treated with this compound to determine its neuroprotective effect.

Visualizations

G cluster_workflow Workflow for this compound Stock Solution Preparation A 1. Calculate Required Mass (e.g., 3.488 mg for 1 mL of 10 mM) B 2. Weigh Compound A->B Formula: M*V*FW C 3. Add Solvent (e.g., 1 mL DMSO) B->C D 4. Aid Dissolution C->D E Heat to 37°C D->E F Sonicate until clear D->F E->F G 5. Aliquot into Single-Use Tubes F->G Clear Solution H 6. Store Appropriately (-20°C or -80°C) G->H

Caption: Experimental workflow for preparing this compound stock solution.

G cluster_pathway Lupanine-Mediated Neuroprotective Signaling Pathway LUP Lupanine nAChR Nicotinic Acetylcholine Receptor (nAChR) LUP->nAChR Activates PI3K PI3K nAChR->PI3K Activates AKT Akt Phosphorylation (p-Akt) PI3K->AKT NP Neuroprotection (Cell Survival) AKT->NP Promotes Tox_Effect Toxicity (Cell Death) AKT->Tox_Effect Inhibits Toxin Amyloid-β Oligomers Toxin->Tox_Effect Induces

Caption: Lupanine activates nAChR leading to Akt phosphorylation and neuroprotection.

Application Notes and Protocols for the Use of Lupanine Perchlorate as a Reference Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing lupanine perchlorate as a reference standard in the quantitative and qualitative analysis of phytochemicals, particularly quinolizidine alkaloids found in various plant species, such as those of the Lupinus genus.

Physicochemical Properties and Handling

This compound is the perchlorate salt of lupanine, a quinolizidine alkaloid. As a reference standard, it is crucial to understand its properties for accurate and safe handling.

Table 1: Physicochemical Properties of (+)-Lupanine Perchlorate

PropertyValue
Chemical Name (7S,7aR,14S,14aS)-dodecahydro-7,14-methano-2H,11H-dipyrido[1,2-a:1',2'-e][1][2]diazocin-11-one, monoperchlorate[3]
CAS Number 7400-11-5[1][3]
Molecular Formula C₁₅H₂₄N₂O · HClO₄[3]
Formula Weight 348.8 g/mol [3]
Appearance Solid[1][3]
Purity Typically ≥95%[3][4]
Solubility Slightly soluble in DMSO and Methanol (heating and sonication may be required)[2][3][4]
Storage Store at -20°C for long-term stability (≥ 4 years)[3][4]
Safety Harmful if swallowed.[1] Handle with appropriate personal protective equipment (PPE). Refer to the Safety Data Sheet (SDS) for complete safety information.[1]

Quantitative Analysis using this compound

This compound is frequently employed as an external standard for the quantification of lupanine and other related quinolizidine alkaloids in plant extracts and processed products.[5][6] Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with various detectors are the most common methods.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers high sensitivity and selectivity for the analysis of lupanine. A validated method for the simultaneous quantification of five quinolizidine alkaloids, including lupanine, has been reported.[4]

Table 2: UPLC-MS/MS Method Validation Parameters for Lupanine Analysis [4]

ParameterValue
Linearity (r²) > 0.999
Limit of Detection (LOD) 1.300 µg/mL
Limit of Quantification (LOQ) 3.901 µg/mL
Precision (RSD%) < 5.4%
Recovery 89.2–108.4%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like quinolizidine alkaloids.

Table 3: GC-MS Parameters for Quinolizidine Alkaloid Analysis

ParameterValue
Column Capillary column such as Elite-5 MS (30 m × 0.32 mm × 0.25 μm) or equivalent[7]
Oven Temperature Program 90°C for 2 min, then increase to 300°C at a rate of 7°C/min[4]
Injector Temperature 250°C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole[7]

Experimental Protocols

Preparation of this compound Standard Solutions

Accurate preparation of standard solutions is fundamental for reliable quantitative analysis.

Protocol 1: Preparation of this compound Stock and Working Standards

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh a precise amount of this compound reference standard.

    • Dissolve the standard in a suitable solvent, such as methanol, in a Class A volumetric flask. Use sonication if necessary to ensure complete dissolution.

    • Store the stock solution at -20°C in an amber vial to protect it from light.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution with the same solvent to prepare a series of working standards with concentrations spanning the expected range of the analyte in the samples.

    • For UPLC-MS/MS, a typical calibration curve might range from 0.1 to 100 ng/mL.[8]

G cluster_prep Standard Solution Preparation ref_std This compound Reference Standard stock_sol Stock Solution (e.g., 1000 µg/mL in Methanol) ref_std->stock_sol Weigh & Dissolve working_std Working Standards (Serial Dilutions) stock_sol->working_std Dilute

Preparation of this compound Standard Solutions.
Sample Preparation from Plant Material

The extraction of lupanine from plant matrices is a critical step to ensure high recovery and minimize matrix effects.

Protocol 2: Extraction of Quinolizidine Alkaloids from Plant Material

  • Homogenization:

    • Mill or grind the dried plant material (e.g., seeds, leaves) to a fine powder.

  • Extraction:

    • Weigh approximately 200 mg of the homogenized sample into a centrifuge tube.[9]

    • Add 1 mL of an extraction solvent, such as a mixture of methanol and water (e.g., 60:40 v/v).[10]

    • Homogenize the mixture using a high-speed homogenizer or vortex and sonicate for a defined period (e.g., 60 minutes for ultrasonic extraction).[4]

    • Centrifuge the mixture to pellet the solid material.

  • Clean-up (Optional but Recommended):

    • The supernatant can be further purified using Solid Phase Extraction (SPE) to remove interfering compounds.[9][10] A polymeric reversed-phase cartridge is suitable for this purpose.[9]

G plant_material Dried Plant Material homogenization Homogenization (Milling/Grinding) plant_material->homogenization extraction Extraction (Methanol/Water) homogenization->extraction centrifugation Centrifugation extraction->centrifugation cleanup SPE Clean-up (Optional) centrifugation->cleanup analysis Chromatographic Analysis (UPLC-MS/MS or GC-MS) centrifugation->analysis Direct Injection cleanup->analysis

Workflow for Plant Sample Preparation and Analysis.
UPLC-MS/MS Analysis Protocol

This protocol is based on a validated method for the quantification of lupanine in lupin samples.[8][9]

Protocol 3: UPLC-MS/MS Analysis of Lupanine

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column, such as a C18.

    • Mobile Phase A: Water with 0.1% heptafluorobutyric acid (HFBA).[8]

    • Mobile Phase B: Acetonitrile:Methanol (50:50 v/v) with 0.1% HFBA.[8]

    • Gradient Elution: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, and then returning to the initial conditions for equilibration.

    • Flow Rate: Typically 0.3-0.4 mL/min.[8]

    • Injection Volume: 3-6 µL.[8][9]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for lupanine.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the lupanine standard against its concentration.

    • Determine the concentration of lupanine in the samples by interpolating their peak areas from the calibration curve.

Signaling Pathway Involvement

Recent studies have elucidated the pharmacological effects of lupanine, particularly its role in glucose homeostasis. Lupanine has been shown to potentiate glucose-stimulated insulin secretion from pancreatic β-cells by directly inhibiting ATP-sensitive potassium (KATP) channels.[1][6]

The proposed mechanism is as follows:

  • Lupanine enters the pancreatic β-cell.

  • It directly interacts with and inhibits the KATP channels on the cell membrane.

  • Inhibition of KATP channels leads to a decrease in potassium efflux, causing membrane depolarization.

  • This depolarization activates voltage-gated calcium channels (VGCCs).

  • The opening of VGCCs allows for an influx of extracellular calcium (Ca²⁺).

  • The rise in intracellular Ca²⁺ concentration triggers the exocytosis of insulin-containing granules, leading to increased insulin secretion.[1]

G cluster_cell Pancreatic β-Cell lupanine Lupanine katp KATP Channel lupanine->katp Inhibits depolarization Membrane Depolarization katp->depolarization Leads to vgcc Voltage-Gated Ca²⁺ Channel depolarization->vgcc Activates ca_influx Ca²⁺ Influx vgcc->ca_influx Allows insulin_secretion Insulin Secretion ca_influx->insulin_secretion Triggers

Signaling Pathway of Lupanine-Induced Insulin Secretion.

These application notes and protocols provide a comprehensive guide for the effective use of this compound as a reference standard in phytochemical analysis. Adherence to these guidelines will contribute to the generation of accurate and reproducible data in research and development settings.

References

Lupanine Perchlorate: Application Notes and Protocols for Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the neuropharmacological applications of lupanine perchlorate, a quinolizidine alkaloid. This document includes detailed experimental protocols and data to facilitate further research into its therapeutic potential. Lupanine, the active moiety, has demonstrated interactions with key neurotransmitter systems, particularly the cholinergic system, and has shown promise in neuroprotection models.

Cholinergic System Modulation

Lupanine is a modulator of the cholinergic system, acting on both nicotinic and muscarinic acetylcholine receptors, and inhibiting the enzyme acetylcholinesterase.

Nicotinic Acetylcholine Receptor (nAChR) Interaction

Lupanine exhibits a significant binding affinity for nicotinic acetylcholine receptors. It acts as a weak agonist and desensitizer at these receptors. This interaction is crucial for its potential therapeutic effects in conditions where nAChR function is compromised.

Muscarinic Acetylcholine Receptor (mAChR) Interaction

Lupanine also interacts with muscarinic acetylcholine receptors, although with a weaker affinity compared to nAChRs.

Acetylcholinesterase (AChE) Inhibition

Lupanine acts as a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine. This inhibition leads to an increase in acetylcholine levels in the synaptic cleft, potentially enhancing cholinergic neurotransmission.

Neuroprotective Effects

Lupanine has demonstrated neuroprotective properties in in vitro models of neurotoxicity. Notably, it has been shown to protect neuronal cells from the toxic effects of amyloid-beta (Aβ) oligomers, which are implicated in the pathology of Alzheimer's disease.

GABAergic System Interaction

Current research on the direct interaction of lupanine with GABA receptors is limited. However, given the structural similarities of some alkaloids to GABAergic modulators, this is an area that warrants further investigation to fully characterize the neuropharmacological profile of lupanine.

Quantitative Data Summary

The following tables summarize the key quantitative data for lupanine's interaction with cholinergic system components.

Parameter Receptor/Enzyme Value Cell Line/System
KiNicotinic Acetylcholine Receptor500 nM
KiMuscarinic Acetylcholine Receptor11000 nM
IC50Muscarinic Acetylcholine Receptor190 µM
IC50Nicotinic Acetylcholine Receptor>500 µM
EC50Nicotinic Acetylcholine Receptor10.7 µMSH-SY5Y cells
DC50Nicotinic Acetylcholine Receptor28.2 µMSH-SY5Y cells

Table 1: Receptor Binding and Functional Parameters for Lupanine.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is slightly soluble in DMSO and methanol. To prepare a stock solution, dissolve the compound in 100% DMSO to a concentration of 10 mM. Gentle heating and sonication may be required to fully dissolve the compound. For cell-based assays, further dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed a level toxic to the cells (typically <0.5%).

Protocol 1: Nicotinic Acetylcholine Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of this compound for nicotinic acetylcholine receptors.

Materials:

  • This compound

  • Membrane preparations from cells expressing the desired nAChR subtype (e.g., α4β2)

  • Radioligand (e.g., [³H]-Epibatidine)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Unlabeled competitor (e.g., Nicotine)

  • 96-well microplates

  • Filter mats (GF/B or GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer

    • Radioligand at a concentration near its Kd

    • This compound at various concentrations or unlabeled competitor for non-specific binding determination.

    • Membrane preparation (protein concentration to be optimized).

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through the filter mats using a cell harvester.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding and perform non-linear regression analysis to determine the Ki value for this compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Serial Dilutions Serial Dilutions Reagent Mix Reagent Mix Serial Dilutions->Reagent Mix Incubation Incubation Reagent Mix->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Processing Data Processing Scintillation Counting->Data Processing Ki Determination Ki Determination Data Processing->Ki Determination This compound This compound This compound->Serial Dilutions Radioligand Radioligand Radioligand->Reagent Mix Membrane Prep Membrane Prep Membrane Prep->Reagent Mix

Caption: Workflow for nAChR Binding Assay.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method to determine the IC50 value of this compound for AChE.

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in phosphate buffer.

  • In a 96-well plate, add:

    • Phosphate buffer

    • This compound at various concentrations.

    • DTNB solution.

    • AChE solution.

  • Pre-incubate the mixture at room temperature for a short period (e.g., 10-15 minutes).

  • Initiate the reaction by adding the substrate, ATCI.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Calculate the rate of reaction for each concentration of this compound.

  • Determine the percentage of inhibition relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and perform non-linear regression to calculate the IC50 value.

G Start Start Prepare Reagents Prepare Serial Dilutions of This compound and Reagents Start->Prepare Reagents Mix Reagents Add Buffer, Lupanine, DTNB, and AChE to 96-well plate Prepare Reagents->Mix Reagents Pre-incubate Pre-incubate at Room Temperature Mix Reagents->Pre-incubate Add Substrate Initiate Reaction with ATCI Pre-incubate->Add Substrate Measure Absorbance Measure Absorbance at 412 nm Add Substrate->Measure Absorbance Calculate Inhibition Calculate % Inhibition Measure Absorbance->Calculate Inhibition Determine IC50 Plot and Determine IC50 Calculate Inhibition->Determine IC50 End End Determine IC50->End

Caption: AChE Inhibition Assay Workflow.

Protocol 3: Neuroprotection Assay against Aβ-induced Toxicity

This protocol uses the MTT assay to assess the neuroprotective effects of this compound against amyloid-beta (Aβ)-induced cytotoxicity in a neuronal cell line (e.g., PC12 or SH-SY5Y). A study has shown that lupanine at 0.03 μM can prevent Aβ-induced toxicity in PC12 cells.

Materials:

  • This compound

  • Neuronal cell line (e.g., PC12)

  • Cell culture medium and supplements

  • Amyloid-beta (Aβ) oligomers (e.g., Aβ1-42)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the neuronal cells in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Prepare solutions of this compound and Aβ oligomers in cell culture medium.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Introduce the Aβ oligomers to the wells (except for the control wells) to induce toxicity.

  • Co-incubate the cells with this compound and Aβ for 24-48 hours.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated cells) and determine the protective effect of this compound.

G cluster_pathway Aβ-Induced Neurotoxicity Pathway cluster_intervention Lupanine Intervention Abeta_Oligomers Aβ Oligomers Neuronal_Cell_Death Neuronal Cell Death Abeta_Oligomers->Neuronal_Cell_Death induces Lupanine Lupanine nAChR_Activation nAChR Activation Lupanine->nAChR_Activation Neuroprotective_Signaling Neuroprotective Signaling nAChR_Activation->Neuroprotective_Signaling Neuroprotective_Signaling->Neuronal_Cell_Death inhibits

Caption: Lupanine's Neuroprotective Mechanism.

Protocol 4: Investigation of GABA Receptor Interaction (Proposed)

As direct evidence for lupanine's interaction with GABA receptors is scarce, a preliminary investigation could involve a radioligand binding assay.

Materials:

  • This compound

  • Membrane preparations from brain tissue or cells expressing GABAA receptors.

  • Radioligand specific for a GABAA receptor binding site (e.g., [³H]-Muscimol for the agonist site or [³H]-Flunitrazepam for the benzodiazepine site).

  • Binding buffer appropriate for GABA receptor assays.

  • Unlabeled ligands for the respective binding sites (e.g., GABA or Diazepam).

  • Standard equipment for radioligand binding assays (as listed in Protocol 1).

Procedure:

  • Follow the general procedure for a competitive radioligand binding assay as outlined in Protocol 1.

  • Use a range of this compound concentrations to assess its ability to displace the specific radioligand.

  • Include positive controls (unlabeled GABA or diazepam) to validate the assay.

  • If displacement is observed, further characterization through saturation binding assays and functional assays (e.g., electrophysiology measuring GABA-gated chloride currents) would be warranted to determine the nature of the interaction (e.g., competitive, non-competitive, allosteric).

Caption: GABA Receptor Interaction Workflow.

Investigating the antidiabetic effects of lupanine perchlorate in a laboratory setting.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Investigating the Antidiabetic Effects of Lupanine Perchlorate

Introduction

Lupanine, a quinolizidine alkaloid found in lupin seeds, has demonstrated potential as an antidiabetic agent.[1][2] Its primary mechanism involves modulating insulin release from pancreatic β-cells in a glucose-dependent manner, which presents a significant advantage over conventional therapies like sulfonylureas by potentially reducing the risk of hypoglycemia.[1][3][4] Lupanine directly inhibits ATP-dependent potassium (KATP) channels, leading to membrane depolarization, an influx of Ca2+, and subsequent exocytosis of insulin-containing granules.[1][5] Furthermore, it has been shown to increase the expression of the insulin gene.[1][6] In vivo studies using streptozotocin (STZ)-induced diabetic rat models have shown that lupanine improves glycemic control during an oral glucose tolerance test without affecting insulin sensitivity.[1]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the antidiabetic properties of this compound in a laboratory setting. The protocols cover key in vitro and in vivo experiments to assess its effects on insulin secretion, glucose uptake, underlying signaling pathways, and overall glycemic control.

Section 1: In Vitro Experimental Protocols

Protocol 1.1: Assessment of Glucose-Stimulated Insulin Secretion (GSIS)

This protocol details the procedure for measuring insulin secretion from a pancreatic β-cell line (e.g., INS-1E) in response to this compound under varying glucose conditions.

Methodology:

  • Cell Culture: Culture INS-1E cells in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol. Incubate at 37°C in a humidified atmosphere of 95% air and 5% CO2.

  • Cell Seeding: Seed INS-1E cells into 24-well plates at a density of 2.5 x 10^5 cells/well and culture for 48 hours.

  • Pre-incubation: Gently wash the cells twice with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (116 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 10 mM HEPES, 0.1% BSA, pH 7.4) containing 3 mM glucose. Then, pre-incubate the cells in this buffer for 2 hours at 37°C to allow them to return to a basal state.

  • Treatment Incubation: Discard the pre-incubation buffer. Add fresh KRBH buffer containing low (3 mM), medium (8 mM), or high (15-16.7 mM) glucose concentrations.[1][4] Add this compound at desired concentrations (e.g., 0.05 mM, 0.5 mM, 1.0 mM) to the respective wells.[1][7] Include a vehicle control (e.g., distilled water) and a positive control (e.g., 100 µM Tolbutamide).

  • Sample Collection: Incubate the plates for 1-2 hours at 37°C. Following incubation, collect the supernatant from each well. Centrifuge to remove any cellular debris.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using a commercial Insulin ELISA kit (e.g., from Millipore, Mercodia) according to the manufacturer's instructions.

  • Data Normalization: After collecting the supernatant, lyse the cells in each well and measure the total protein content using a BCA protein assay kit. Normalize the insulin secretion data to the total protein content.

Protocol 1.2: Cellular Glucose Uptake Assay

This protocol measures the effect of this compound on glucose uptake in insulin-sensitive cells like 3T3-L1 adipocytes or L6 myotubes, which is crucial for assessing insulin-sensitizing properties.

Methodology:

  • Cell Culture and Differentiation:

    • For 3T3-L1: Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum. To induce differentiation, grow cells to confluence and treat for 48 hours with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin. Then, culture in DMEM with 10% FBS and 10 µg/mL insulin for another 48 hours. Finally, maintain the differentiated adipocytes in DMEM with 10% FBS for 4-6 days before the assay.

  • Serum Starvation: Serum-starve the differentiated cells for 3-4 hours in KRBH buffer.

  • Treatment: Treat the cells with this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM) for 60 minutes. Include a vehicle control and a positive control (e.g., 100 nM insulin).

  • Glucose Uptake: Add a fluorescent glucose analog, such as 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose), to each well at a final concentration of 50 µM and incubate for 30-60 minutes at 37°C.

  • Measurement: Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG. Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ~485/535 nm).

  • Data Analysis: Express the glucose uptake as a percentage relative to the vehicle control.

Protocol 1.3: Western Blot Analysis for PI3K/Akt and AMPK Signaling

This protocol is designed to investigate if this compound's effects are mediated through the canonical insulin (PI3K/Akt) or energy-sensing (AMPK) signaling pathways.[8][9]

Methodology:

  • Cell Culture and Treatment: Culture and treat cells (e.g., L6 myotubes, HepG2, or 3T3-L1 adipocytes) with this compound as described in Protocol 1.2.

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-40 µg) on SDS-polyacrylamide gels and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against key signaling proteins: Phospho-Akt (Ser473), Total Akt, Phospho-AMPKα (Thr172), Total AMPKα, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using software like ImageJ. Calculate the ratio of phosphorylated protein to total protein to determine pathway activation.

Section 2: In Vivo Experimental Protocols

Protocol 2.1: Induction of Type 2 Diabetes (T2D) in Rodents

A combination of a high-fat diet (HFD) and a low dose of streptozotocin (STZ) is a widely accepted model that mimics the pathophysiology of T2D in humans.

Methodology:

  • Animal Model: Use male Wistar rats or C57BL/6J mice.

  • Induction Phase:

    • Feed the animals a high-fat diet (HFD, e.g., 45-60% kcal from fat) for 4-8 weeks to induce insulin resistance.

    • After the HFD period, administer a single low-dose intraperitoneal (i.p.) injection of STZ (35-65 mg/kg for rats, dissolved in 0.1 M cold citrate buffer, pH 4.5) to induce partial β-cell dysfunction.[1][10]

  • Confirmation of Diabetes: Monitor blood glucose levels 72 hours post-STZ injection and then weekly. Animals with fasting blood glucose levels consistently >250 mg/dL are considered diabetic and suitable for the study.

Protocol 2.2: Oral Glucose Tolerance Test (oGTT)

The oGTT is a standard procedure to assess the effect of a compound on glucose disposal in vivo.[1]

Methodology:

  • Animal Groups: Divide the diabetic animals into groups (n=6-8 per group):

    • Diabetic Control (Vehicle)

    • This compound (e.g., 20 mg/kg body weight)[1][3]

    • Positive Control (e.g., Metformin, 300 mg/kg)[3]

  • Fasting: Fast the animals overnight (12-15 hours) but allow free access to water.

  • Compound Administration: Administer the vehicle, this compound, or positive control via oral gavage.

  • Glucose Challenge: 30 minutes after compound administration, take a baseline blood sample (t=0) from the tail vein. Then, administer a glucose solution (2 g/kg body weight) via oral gavage.[1]

  • Blood Sampling: Collect blood samples at 30, 60, 90, and 120 minutes after the glucose challenge.

  • Blood Glucose Measurement: Measure the blood glucose concentration at each time point using a glucometer.

  • Data Analysis: Plot the blood glucose concentration against time. Calculate the Area Under the Curve (AUC) for each group to quantify the overall glucose tolerance. Statistical significance can be determined using ANOVA.

Section 3: Data Presentation

Quantitative data should be organized into clear tables for comparison and analysis.

Table 1: Effect of this compound on Insulin Secretion in INS-1E Cells

Treatment Group Glucose (mM) Insulin Secreted (ng/mg protein/hr) % of Control
Vehicle Control 3 0.8 ± 0.1 100%
Lupanine (0.5 mM) 3 0.9 ± 0.1 113%
Vehicle Control 15 4.5 ± 0.4 100%
Lupanine (0.5 mM) 15 6.3 ± 0.5* 140%
Tolbutamide (100 µM) 15 8.1 ± 0.6* 180%

*Data are presented as Mean ± SEM. p < 0.05 compared to the respective vehicle control. (Note: Data are illustrative).

Table 2: Effect of this compound on 2-NBDG Glucose Uptake in 3T3-L1 Adipocytes

Treatment Group 2-NBDG Uptake (% of Basal)
Basal (Vehicle) 100 ± 8%
Insulin (100 nM) 250 ± 15%*
Lupanine (10 µM) 110 ± 10%
Lupanine (100 µM) 125 ± 12%

*Data are presented as Mean ± SEM. p < 0.05 compared to Basal. (Note: Data are illustrative).

Table 3: Oral Glucose Tolerance Test (oGTT) in STZ-Induced Diabetic Rats

Treatment Group AUC (mg/dL * min)
Diabetic Control 35000 ± 2500
Lupanine (20 mg/kg) 28000 ± 2100*
Metformin (300 mg/kg) 24500 ± 1800*

*Data are presented as Mean ± SEM. p < 0.05 compared to Diabetic Control. (Note: Data are illustrative).

Section 4: Visualizations of Pathways and Workflows

Lupanine_Mechanism cluster_cell Pancreatic β-Cell Glucose High Glucose Metabolism Metabolism Glucose->Metabolism Closes ATP ↑ ATP/ADP Ratio Metabolism->ATP Closes KATP KATP Channel ATP->KATP Closes Depolarization Membrane Depolarization KATP->Depolarization Leads to Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel Opens Ca_ion ↑ [Ca²⁺]i Ca_channel->Ca_ion Influx Exocytosis Insulin Granule Exocytosis Ca_ion->Exocytosis Triggers Insulin Insulin Secretion Exocytosis->Insulin Lupanine Lupanine Lupanine->KATP Inhibits

Caption: Lupanine's mechanism of action on glucose-stimulated insulin secretion in pancreatic β-cells.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt/PKB PIP3->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes GLUT4_trans GLUT4 Translocation GLUT4_vesicle->GLUT4_trans Glucose_uptake Glucose Uptake GLUT4_trans->Glucose_uptake

Caption: The PI3K/Akt signaling pathway leading to GLUT4 translocation and glucose uptake.

In_Vitro_Workflow start Cell Culture (e.g., INS-1E, 3T3-L1) treatment Treatment with This compound start->treatment gisis Insulin Secretion Assay (ELISA) treatment->gisis for GSIS uptake Glucose Uptake Assay (2-NBDG) treatment->uptake for Uptake wb Western Blot (p-Akt, p-AMPK) treatment->wb for Signaling end Data Analysis gisis->end uptake->end wb->end

Caption: A generalized experimental workflow for in vitro assessment of this compound.

In_Vivo_Workflow start Acquire Rodent Models (e.g., Wistar Rats) induction Induce T2D (High-Fat Diet + Low-Dose STZ) start->induction grouping Group Allocation (Control, Lupanine, Metformin) induction->grouping fasting Overnight Fasting grouping->fasting treatment Oral Administration (Vehicle or Compound) fasting->treatment ogtt Oral Glucose Challenge (2 g/kg) treatment->ogtt sampling Serial Blood Sampling (0, 30, 60, 90, 120 min) ogtt->sampling measure Measure Blood Glucose sampling->measure end Data Analysis (Calculate AUC) measure->end

Caption: A step-by-step experimental workflow for in vivo oral glucose tolerance testing (oGTT).

References

Lupanine Perchlorate: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers in Drug Discovery and Development

Introduction

Lupanine, a quinolizidine alkaloid predominantly found in the seeds of Lupinus species, has emerged as a valuable and versatile scaffold in medicinal chemistry. Its rigid, tetracyclic structure provides a unique three-dimensional framework for the development of novel compounds with a wide range of pharmacological activities. Lupanine perchlorate, a stable salt of lupanine, serves as a convenient starting material for various synthetic transformations, enabling the generation of diverse chemical libraries for drug discovery programs. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of novel compounds with potential therapeutic applications.

Application Notes

Lupanine and its derivatives have been investigated for a variety of biological activities, including but not limited to:

  • Antidiabetic Properties: Lupanine has been shown to modulate insulin release and influence the expression of genes involved in glucose and fatty-acid homeostasis, making it a promising lead for the development of new antidiabetic agents.[1][2]

  • Cardiovascular Effects: Derivatives of the lupanine scaffold, such as sparteine, have been explored for their cardiovascular activities, including inotropic effects.[3]

  • Antimicrobial and Antiviral Activities: The quinolizidine core of lupanine is a "privileged scaffold" that has been functionalized to create derivatives with antimicrobial and antiviral properties.

  • Neurological Applications: The rigid structure of lupanine and its derivatives makes them interesting candidates for targeting receptors and enzymes in the central nervous system.

The synthetic utility of this compound stems from the reactivity of the lupanine molecule. The tertiary amine character of the quinolizidine system and the lactam functionality offer multiple sites for chemical modification. Key synthetic strategies include:

  • Reduction of the Lactam: The carbonyl group of the lactam can be reduced to a methylene group, leading to the synthesis of sparteine and its analogs.

  • Functionalization of the Quinolizidine Core: While direct functionalization of the C-H bonds is challenging, derivatization of related quinolizidine alkaloids like lupinine suggests that modifications at various positions are achievable, offering pathways to a diverse range of analogs.[4]

  • N-Functionalization: The nitrogen atoms in the quinolizidine skeleton can potentially be targeted for alkylation or other modifications, although this is less commonly reported for lupanine itself.

Experimental Protocols

1. Preparation of Lupanine Free Base from this compound

Prior to most synthetic modifications, it is necessary to convert this compound to its free base form.

Materials:

  • This compound

  • Potassium hydroxide (KOH) solution (e.g., 5-10% aqueous solution)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve a known quantity of this compound in water.

  • Carefully add the aqueous KOH solution dropwise while stirring until the pH of the solution is strongly basic (pH > 12). This can be checked with pH paper.

  • Transfer the aqueous solution to a separatory funnel.

  • Extract the aqueous layer with several portions of dichloromethane or diethyl ether (e.g., 3 x 50 mL for a 1 g scale reaction).

  • Combine the organic extracts.

  • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield lupanine free base as an oil or solid.

2. Synthesis of (-)-Sparteine from Lupanine

This protocol describes the reduction of the lactam functionality in lupanine to yield sparteine.

Materials:

  • Lupanine (free base)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium borohydride (NaBH₄)

  • Iodine (I₂)

  • Methanol (MeOH)

  • Aqueous potassium hydroxide (KOH) solution (5%)

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • Dissolve lupanine (49.6 mg, 1.0 eq) in anhydrous THF (3 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[5]

  • Add sodium borohydride (7.6 mg, 1.0 eq) to the solution.[5]

  • Carefully add iodine (25.4 mg, 0.5 eq) to the reaction mixture.[5]

  • Heat the mixture to 80°C and stir for 16 hours.[5]

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of methanol (10 mL).

  • Pour the mixture into a 5% aqueous solution of potassium hydroxide (50 mL).

  • Extract the aqueous solution with diethyl ether (5 x 40 mL).[5]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.[5]

  • Filter and concentrate the organic phase under reduced pressure to afford sparteine as a colorless oil.[5]

Quantitative Data

PrecursorProductReagentsSolventReaction Time (h)Temperature (°C)Yield (%)Reference
Lupanine(-)-SparteineNaBH₄, I₂THF168088[5]

3. Potential Synthesis of Lupanine-Triazole Derivatives (Adapted from Lupinine Chemistry)

This protocol is an adaptation of a known procedure for lupinine and serves as a starting point for the synthesis of novel lupanine-based triazoles.[4] The synthesis would first require the conversion of lupanine to a suitable precursor with a leaving group, a transformation not explicitly detailed in the available literature for lupanine itself. The following is a generalized hypothetical workflow.

Hypothetical Workflow for Lupanine-Triazole Synthesis

G lupanine Lupanine activated_lupanine Activated Lupanine (e.g., mesylate or azide) lupanine->activated_lupanine Activation triazole Lupanine-Triazole Derivative activated_lupanine->triazole Cu(I)-catalyzed Azide-Alkyne Cycloaddition alkyne Substituted Alkyne alkyne->triazole

Caption: Hypothetical workflow for the synthesis of lupanine-triazole derivatives.

Visualizations

Biosynthesis of Lupanine

The biosynthesis of lupanine in plants originates from the amino acid L-lysine. Through a series of enzymatic reactions, three molecules of lysine are converted into the tetracyclic quinolizidine alkaloid core.

G lysine L-Lysine cadaverine Cadaverine lysine->cadaverine Lysine Decarboxylase piperideine Δ¹-Piperideine cadaverine->piperideine Amine Oxidase intermediate Tricyclic Intermediate piperideine->intermediate Dimerization & Cyclization sparteine (-)-Sparteine intermediate->sparteine Further Cyclization lupanine (+)-Lupanine sparteine->lupanine Oxidation

Caption: Simplified biosynthetic pathway of lupanine from L-lysine.

Signaling Pathways Potentially Modulated by Lupanine

Lupanine has been shown to influence the expression of genes involved in key metabolic and stress-response pathways, suggesting its potential as a modulator of cellular signaling.

G lupanine Lupanine oxidative_stress Oxidative Stress Pathway lupanine->oxidative_stress il6_signaling IL-6 Signaling Pathway lupanine->il6_signaling nrf2_signaling Nrf2 Signaling Pathway lupanine->nrf2_signaling gene_expression Modulation of Gene Expression oxidative_stress->gene_expression il6_signaling->gene_expression nrf2_signaling->gene_expression cellular_response Cellular Response (e.g., Antidiabetic effects) gene_expression->cellular_response

Caption: Potential signaling pathways modulated by lupanine.[1]

Disclaimer: These protocols and application notes are intended for use by qualified researchers and scientists. Appropriate safety precautions should be taken when handling all chemical reagents. The adaptability of protocols from related molecules should be carefully evaluated and optimized.

References

Application Notes and Protocols for Screening the Biological Activity of Lupanine Perchlorate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupanine, a quinolizidine alkaloid found in species of the Lupinus genus, has garnered scientific interest for its diverse pharmacological activities.[1][2] This document provides a comprehensive experimental design for the systematic screening of the biological activities of lupanine perchlorate. The proposed workflow progresses from an initial cytotoxicity assessment to a panel of in vitro assays targeting potential anti-diabetic, anti-inflammatory, antimicrobial, and neuroactive properties. The perchlorate salt of lupanine is utilized, and it is noted that while the biological activity is attributed to the lupanine moiety, the perchlorate ion's primary toxicological effect is the inhibition of thyroidal iodide uptake, which is not a confounding factor in the described acute in vitro assays.[3][4][5][6] this compound is soluble in DMSO and slightly soluble in methanol, which should be considered when preparing stock solutions for cell-based and biochemical assays.[7][8][9]

Experimental Workflow

The screening process is initiated by determining the cytotoxic profile of this compound to establish a safe dose range for subsequent biological activity assays. Following this, a battery of in vitro functional assays is proposed to elucidate its potential therapeutic effects.

experimental_workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Biological Activity Screening cluster_2 Specific Assays lupanine This compound Stock Solution (in DMSO) cytotoxicity Cytotoxicity Assay (MTT Assay on relevant cell lines) lupanine->cytotoxicity antidiabetic Anti-diabetic Activity cytotoxicity->antidiabetic Non-toxic concentrations antiinflammatory Anti-inflammatory Activity cytotoxicity->antiinflammatory Non-toxic concentrations antimicrobial Antimicrobial/Antifungal Activity cytotoxicity->antimicrobial Non-toxic concentrations neuroactivity Neuroactivity cytotoxicity->neuroactivity Non-toxic concentrations glucose_uptake Glucose Uptake Assay (L6 Myotubes) antidiabetic->glucose_uptake insulin_secretion Insulin Secretion Assay (INS-1E Cells) antidiabetic->insulin_secretion no_production NO & Cytokine Production (LPS-stimulated RAW 264.7) antiinflammatory->no_production mic_determination MIC/MBC/MFC Determination antimicrobial->mic_determination ache_inhibition AChE Inhibition Assay neuroactivity->ache_inhibition

Fig. 1: Experimental workflow for screening this compound.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration range of this compound that is non-toxic to mammalian cells, thereby establishing the concentrations to be used in subsequent biological activity assays.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[1][2][10]

Protocol:

  • Cell Seeding: Seed cells (e.g., L6 myoblasts, INS-1E, RAW 264.7) in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation:

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
Vehicle Control100100100
Concentration 1
Concentration 2
...
IC50
Anti-diabetic Activity Assays

Objective: To evaluate the effect of this compound on glucose uptake in skeletal muscle cells.

Principle: Differentiated L6 myotubes are a well-established in vitro model for studying glucose transport in skeletal muscle.[11][12] Glucose uptake is measured using a radiolabeled glucose analog, 2-deoxy-D-[3H]glucose (2-DG).

Protocol:

  • Cell Differentiation: Seed L6 myoblasts in a 24-well plate and grow to confluence. Induce differentiation into myotubes by switching to a low-serum medium.[11]

  • Serum Starvation: Before the assay, serum-starve the differentiated myotubes for 18 hours.[11]

  • Compound Incubation: Wash the cells with Krebs-Ringer HEPES (KRH) buffer. Incubate the myotubes with non-toxic concentrations of this compound in KRH buffer for a specified time (e.g., 30 minutes). Include a positive control (e.g., 100 nM insulin).

  • Glucose Uptake: Add 2-DG (containing 0.5 µCi/mL [3H]2-DG) to each well and incubate for 5-10 minutes.[11]

  • Termination and Lysis: Stop the uptake by washing the cells four times with ice-cold KRH buffer. Lyse the cells with 0.05 N NaOH.[11]

  • Scintillation Counting: Transfer the cell lysates to scintillation vials and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. Express the results as a fold change relative to the untreated control.

Data Presentation:

TreatmentConcentration (µM)Glucose Uptake (cpm/µg protein)Fold Change vs. Control
Control-1.0
This compoundConc. 1
This compoundConc. 2
Insulin (Positive Control)0.1

Objective: To determine if this compound can stimulate insulin secretion from pancreatic β-cells.

Principle: INS-1E is a rat insulinoma cell line that secretes insulin in response to glucose and other secretagogues.[13] Insulin secretion into the culture medium is quantified by ELISA.

Protocol:

  • Cell Culture: Culture INS-1E cells in a 24-well plate until they reach 80-90% confluency.

  • Pre-incubation: Wash the cells with Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low glucose concentration (e.g., 2 mM) and pre-incubate for 2 hours.[14]

  • Stimulation: Replace the pre-incubation buffer with KRBH containing low glucose (2 mM) or high glucose (20 mM) in the presence or absence of various non-toxic concentrations of this compound. Incubate for 1 hour.[14]

  • Supernatant Collection: Collect the supernatant from each well.

  • Insulin Quantification: Measure the insulin concentration in the supernatants using a rat insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion to the total protein content or cell number. Express the results as fold change over the respective low glucose control.

Data Presentation:

TreatmentGlucose (mM)Insulin Secreted (ng/mg protein)Fold Change vs. Low Glucose Control
Control21.0
This compound2
Control20
This compound20

Insulin Secretion Signaling Pathway

insulin_secretion glucose Glucose glut2 GLUT2 glucose->glut2 glycolysis Glycolysis ATP Production glut2->glycolysis atp_ratio ↑ ATP/ADP Ratio glycolysis->atp_ratio katp KATP Channel (SUR1/Kir6.2) atp_ratio->katp Inhibition depolarization Membrane Depolarization katp->depolarization vdcc Voltage-gated Ca²⁺ Channel depolarization->vdcc Activation ca_influx ↑ [Ca²⁺]i vdcc->ca_influx exocytosis Insulin Granule Exocytosis ca_influx->exocytosis insulin Insulin Secretion exocytosis->insulin lupanine Lupanine lupanine->katp Inhibition

Fig. 2: Lupanine's potential role in insulin secretion.
Anti-inflammatory Activity Assay

Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: RAW 264.7 macrophages, when stimulated with LPS, produce pro-inflammatory mediators like NO and cytokines (e.g., TNF-α, IL-6).[15] The inhibitory effect of this compound on the production of these mediators can be quantified.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 105 cells/well and incubate overnight.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.[16]

  • LPS Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours.[17]

  • Nitric Oxide Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B. Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

  • Cytokine Measurement (ELISA): Measure the concentration of TNF-α and IL-6 in the culture supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production compared to the LPS-stimulated control.

Data Presentation:

TreatmentConcentration (µM)NO Production (% of LPS control)TNF-α Production (% of LPS control)IL-6 Production (% of LPS control)
Control-
LPS (1 µg/mL)-100100100
LPS + LupanineConc. 1
LPS + LupanineConc. 2

NF-κB Signaling Pathway in Inflammation

Fig. 3: Potential anti-inflammatory action via NF-κB pathway.
Antimicrobial and Antifungal Susceptibility Assays

Objective: To determine the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC) of this compound against a panel of pathogenic bacteria and fungi.

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19][20]

Protocol:

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed.[20]

  • MBC/MFC Determination: Subculture aliquots from the wells with no visible growth onto agar plates. The lowest concentration that results in no growth on the agar plate is the MBC or MFC.

Data Presentation:

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
S. aureus (ATCC 29213)
E. coli (ATCC 25922)
C. albicans (ATCC 90028)
A. niger (ATCC 16404)
Neuroactivity Assay: Acetylcholinesterase (AChE) Inhibition

Objective: To evaluate the potential of this compound to inhibit acetylcholinesterase activity.

Principle: The Ellman's method is a colorimetric assay where AChE hydrolyzes acetylthiocholine to thiocholine.[21][22] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which is measured spectrophotometrically at 412 nm.[21][23]

Protocol:

  • Reagent Preparation: Prepare phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and AChE enzyme solution.

  • Assay Reaction: In a 96-well plate, add buffer, this compound at various concentrations, and AChE solution. Incubate for 15 minutes at 25°C.[23]

  • Color Development: Add DTNB and then initiate the reaction by adding ATCI.

  • Absorbance Measurement: Measure the absorbance at 412 nm at multiple time points (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of AChE inhibition relative to the control (no inhibitor). Calculate the IC50 value.

Data Presentation:

Concentration (µM)Reaction Rate (ΔAbs/min)% AChE Inhibition
Control0
Concentration 1
Concentration 2
...
IC50

References

Application Notes and Protocols for Lupanine Perchlorate Dosage Calculation in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lupanine, a quinolizidine alkaloid found in lupin seeds, has garnered interest for its potential pharmacological activities, including anti-inflammatory, antiarrhythmic, and hypoglycemic effects.[1][2] Preclinical in vivo studies are essential to evaluate the safety and efficacy of lupanine and its derivatives, such as lupanine perchlorate. Accurate dosage calculation is a critical first step in designing robust and reproducible animal experiments. These application notes provide a detailed protocol for calculating the appropriate dosage of this compound for in vivo animal studies, primarily focusing on rodent models. The protocol is based on available toxicological data for lupanine and established principles of preclinical dose-finding studies.

Data Presentation: Quantitative Toxicological and Dosing Data for Lupanine

The following table summarizes the available quantitative data for lupanine from the literature, which is essential for initial dose range selection. It is important to note that these values are for lupanine and may need to be adjusted for the perchlorate salt form.

Parameter Species Route of Administration Value Reference
Oral LD50 Rat (Wistar, fasted)Oral1700 mg/kg b.w.[3]
Oral LD50 RatOral1464 mg/kg b.w.[1][4]
Intraperitoneal LD50 Rat (fasted)Intraperitoneal180 mg/kg b.w.[3]
Oral LD50 Mouse (EOPS Swiss, male)Oral410 mg/kg b.w.[3]
Intraperitoneal LD50 Mouse (EOPS Swiss, male)Intraperitoneal180 mg/kg b.w.[3]
Effective Dose (Antidiabetic) RatOral20 mg/kg b.w.[1][2]

LD50 (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of the tested animal population. b.w.: body weight.

Experimental Protocols

1. Protocol for Dosage Calculation of this compound

This protocol outlines the steps to calculate the starting dose for a preclinical study.

1.1. Materials:

  • This compound (purity >95%)

  • Molecular weight of lupanine: 248.42 g/mol

  • Molecular weight of perchloric acid (HClO₄): 100.46 g/mol

  • Molecular weight of this compound (C₁₅H₂₄N₂O · HClO₄): 348.88 g/mol [5][6]

  • Calculator

1.2. Procedure:

1.2.1. Dose Calculation Based on LD50: A common starting point for a dose-finding study is to use a fraction of the LD50. A conservative approach is to start with 1/10th to 1/100th of the lowest reported relevant LD50.

  • Identify the lowest relevant LD50: From the table above, the intraperitoneal LD50 in rats is 180 mg/kg, and in mice is also 180 mg/kg. The oral LD50 is significantly higher. For a parenteral route of administration in a new study, it is safer to base the initial calculation on the intraperitoneal LD50. For an oral study, the oral LD50 should be used.

  • Calculate the starting dose of lupanine:

    • For an intraperitoneal study in rats or mice, a starting dose could be between 1.8 mg/kg (1/100th of 180 mg/kg) and 18 mg/kg (1/10th of 180 mg/kg).

    • For an oral study in rats, a starting dose could be between 14.64 mg/kg (1/100th of 1464 mg/kg) and 146.4 mg/kg (1/10th of 1464 mg/kg).

  • Adjust for the perchlorate salt: The dosage is typically expressed in terms of the active moiety (lupanine). If you weigh this compound, you need to account for the weight of the perchlorate.

    • Correction Factor = (Molecular Weight of Lupanine) / (Molecular Weight of this compound) = 248.42 / 348.88 ≈ 0.712

    • To administer a dose equivalent to 10 mg/kg of lupanine, you would need to weigh out: 10 mg/kg / 0.712 ≈ 14.04 mg/kg of this compound.

1.2.2. Dose Selection Based on Efficacious Doses: If prior studies have established an effective dose for a related effect, this can be a valuable starting point.

  • A study on the antidiabetic effects of lupanine in rats used a dose of 20 mg/kg orally.[1][2] This provides a good starting point for studies investigating similar therapeutic areas.

2. Protocol for Preparation and Administration of this compound Solution

2.1. Materials:

  • This compound

  • Sterile vehicle (e.g., 0.9% sterile saline, phosphate-buffered saline (PBS), or a suitable solubilizing agent if necessary)

  • Sterile vials

  • Vortex mixer and/or sonicator

  • pH meter

  • Sterile filters (0.22 µm)

  • Syringes and appropriate gauge needles for the chosen route of administration

  • Experimental animals (e.g., rats, mice)

2.2. Procedure:

2.2.1. Vehicle Selection and Solubility Testing:

  • Determine the solubility of this compound in the chosen vehicle. This compound is reported to be slightly soluble in DMSO and methanol.[5][6] For in vivo studies, aqueous vehicles are preferred.

  • Start with sterile saline or PBS. If solubility is low, consider using a small percentage of a co-solvent like DMSO or a surfactant like Tween 80, ensuring the final concentration of the co-solvent is non-toxic to the animals.

  • Perform a small-scale solubility test by adding a known amount of this compound to a specific volume of the vehicle and observing for dissolution. Gentle heating or sonication may aid dissolution.

2.2.2. Preparation of Dosing Solution:

  • Calculate the total amount of this compound needed based on the desired dose, the number of animals, and their average body weight. It is advisable to prepare a slight excess to account for any loss during preparation and administration.

  • Aseptically weigh the required amount of this compound.

  • In a sterile vial, add the weighed this compound to the chosen sterile vehicle.

  • Vortex or sonicate until the compound is completely dissolved.

  • Check the pH of the solution and adjust if necessary to a physiologically compatible range (typically pH 6.5-7.5 for parenteral routes).

  • Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile vial.

2.2.3. Administration to Animals:

  • Acclimatize the animals to the laboratory conditions before the experiment.

  • Weigh each animal accurately on the day of dosing to calculate the precise volume to be administered.

  • Administer the this compound solution via the chosen route (e.g., oral gavage, intraperitoneal injection, intravenous injection). The volume of administration should be appropriate for the size of the animal and the route of administration (e.g., for mice, typically 5-10 mL/kg for oral and intraperitoneal routes).

  • Observe the animals closely for any signs of toxicity or adverse effects immediately after dosing and at regular intervals thereafter.

Mandatory Visualization

Diagram of the Proposed Signaling Pathway for Lupanine's Antidiabetic Effect

Lupanine_Signaling_Pathway cluster_pancreatic_beta_cell Pancreatic β-cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Uptake Metabolism Metabolism GLUT2->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP_Channel KATP Channel ATP_ADP->KATP_Channel Inhibits Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis Lupanine Lupanine Lupanine->KATP_Channel Inhibits

Caption: Proposed mechanism of lupanine-induced insulin secretion in pancreatic β-cells.

Experimental Workflow for Dose-Finding Study

Dose_Finding_Workflow cluster_prep Preparation Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase lit_review Literature Review (LD50, Effective Doses) dose_calc Initial Dose Range Calculation lit_review->dose_calc solution_prep Dosing Solution Preparation & Sterilization dose_calc->solution_prep dosing This compound Administration solution_prep->dosing animal_acclimatization Animal Acclimatization grouping Randomization into Dose Groups animal_acclimatization->grouping grouping->dosing monitoring Toxicity & Clinical Sign Monitoring dosing->monitoring data_collection Data Collection (e.g., Body Weight, Blood Glucose) monitoring->data_collection mtd_determination Maximum Tolerated Dose (MTD) Determination data_collection->mtd_determination dose_selection Selection of Doses for Efficacy Studies mtd_determination->dose_selection

Caption: Workflow for a dose-finding study of this compound in an animal model.

References

Application Notes and Protocols: The Use of Lupanine and Its Derivatives in the Study of Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While the topic of interest is lupanine perchlorate, the current body of scientific literature does not provide specific data on its use in enzyme inhibition studies. The following application notes and protocols are based on the available research on lupanine, lupinine, and their derivatives, which have been studied for their enzyme inhibitory properties, particularly against acetylcholinesterase.

Introduction

Lupanine and its related quinolizidine alkaloids, such as lupinine, are natural products found in various plant species of the Lupinus genus. These compounds have garnered interest in the scientific community for their potential biological activities, including enzyme inhibition. A primary target of these alkaloids is acetylcholinesterase (AChE), an enzyme critical for the regulation of cholinergic neurotransmission.[1] Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease and other neurological disorders.[2] This document provides a summary of the quantitative data on the inhibition of acetylcholinesterase by lupanine derivatives, a detailed protocol for assessing this inhibition, and visual diagrams of the inhibitory mechanism and experimental workflow.

Data Presentation: Acetylcholinesterase Inhibition by Lupanine Derivatives

The following table summarizes the in vitro inhibitory activity of various lupanine and lupinine derivatives against acetylcholinesterase (AChE). The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDDerivative TypeIC50 (µM) for AChEReference
15 Lupinine-based triazole7.2[2][3]
22 Lupinine-based ester39.5 ± 7.2[4]
25 Lupinine-based ester24.4 ± 3.4[4]
43 Lupinine-based ester68.9 ± 5.8[4]
44 Lupinine-based ester51.8 ± 9.2[4]
49 Lupinine-based ester99.4 ± 12.3[4]
64 Lupinine-based ester73.4 ± 16.7[4]
Galantamine (Reference)-8.2 ± 1.3[2][5]

Experimental Protocols: Acetylcholinesterase Inhibition Assay

This protocol describes an in vitro colorimetric assay for measuring the inhibition of acetylcholinesterase activity by lupanine derivatives, based on the Ellman method.[6]

1. Principle:

The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylcholine is hydrolyzed.[6] Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.[6][7] The presence of an AChE inhibitor will reduce the rate of acetylcholine hydrolysis, leading to a decrease in the intensity of the yellow color.

2. Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel (or other suitable source)[7]

  • Acetylthiocholine iodide (ATCI) - Substrate[6]

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent[6]

  • Lupanine derivative (test compound)

  • Donepezil or Galantamine (positive control)

  • Phosphate buffer (0.1 M, pH 8.0)[6]

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • 96-well microplate[6]

  • Microplate reader capable of measuring absorbance at 412 nm[6]

3. Assay Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the lupanine derivative in DMSO. Further dilute with phosphate buffer to obtain a range of test concentrations.

    • Prepare stock solutions of ATCI and DTNB in phosphate buffer.

    • Prepare a working solution of AChE in phosphate buffer. The final concentration of the enzyme should be optimized for the specific assay conditions.

  • Assay in 96-Well Plate:

    • To each well, add the following in the specified order:

      • 140 µL of 0.1 M phosphate buffer (pH 8.0)[6]

      • 10 µL of the lupanine derivative solution at various concentrations (or vehicle for control)[6]

      • 10 µL of AChE solution[6]

    • Mix and incubate the plate at 25°C for 10 minutes.[6]

    • Add 10 µL of DTNB solution to each well.[6]

    • Initiate the reaction by adding 10 µL of ATCI solution to each well.[6]

    • Immediately start monitoring the change in absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

4. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the lupanine derivative.

  • The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, from the dose-response curve.

Mandatory Visualizations

AChE_Inhibition_Mechanism ActiveSite Catalytic Active Site (CAS) Choline Choline ActiveSite->Choline Hydrolyzes to Acetate Acetate ActiveSite->Acetate PeripheralSite Peripheral Anionic Site (PAS) Acetylcholine Acetylcholine (Substrate) Acetylcholine->ActiveSite Binds Lupanine Lupanine Derivative (Inhibitor) Lupanine->ActiveSite Binds (Competitive) Lupanine->PeripheralSite Binds (Non-competitive)

Caption: Mechanism of mixed-type inhibition of AChE by a lupanine derivative.

AChE_Assay_Workflow start Start: Prepare Reagents prepare_plate Add Buffer, Inhibitor (Lupanine Derivative), and AChE to 96-well plate start->prepare_plate incubate1 Incubate for 10 minutes at 25°C prepare_plate->incubate1 add_dtnb Add DTNB Solution incubate1->add_dtnb add_atci Add ATCI (Substrate) to initiate reaction add_dtnb->add_atci measure Measure Absorbance at 412 nm over time add_atci->measure analyze Calculate % Inhibition and determine IC50 measure->analyze end End: Results analyze->end

Caption: Experimental workflow for the AChE inhibition assay.

References

Troubleshooting & Optimization

How to improve the yield of lupanine extraction from plant material.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the extraction of lupanine from plant materials. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance your extraction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common plant sources for lupanine extraction?

A1: Lupanine is a quinolizidine alkaloid predominantly found in species of the Lupinus (lupin) genus. High concentrations of lupanine are typically found in Lupinus albus (white lupin), Lupinus angustifolius (narrow-leafed lupin), and Lupinus mutabilis (Andean lupin).[1] The seeds of these plants are the most common starting material for extraction.[1][2]

Q2: Why is the pH of the extraction medium so critical for lupanine yield?

A2: The pH of the medium is crucial because it determines the chemical form of the alkaloid. Lupanine, like other alkaloids, is a basic compound that exists as a salt in the acidic environment of plant cells. To extract it into an organic solvent, it must be converted to its free base form, which is more soluble in organic solvents. This is achieved by alkalizing the aqueous solution. For lupanine, a pH range of 10 to 13.5 is highly effective for its liberation and subsequent extraction into an ether phase.[1]

Q3: Which solvents are most effective for extracting lupanine?

A3: The choice of solvent significantly impacts both yield and purity.

  • Ethers (e.g., diethyl ether, methyl tert-butyl ether - tBME): Highly effective for selectively extracting lupanine from an alkalized aqueous solution, leaving other, more polar alkaloids behind.[1][3]

  • Chlorinated Solvents (e.g., dichloromethane, chloroform): Also used for extraction, particularly for recovering other alkaloids like 13-hydroxylupanine at a very high pH (above 12.5).[1][3]

  • Alcohols (e.g., ethanol, methanol): Can be used for initial extraction from the plant material, as they dissolve both the free base and salt forms of alkaloids.[2][4]

  • Ethyl Acetate (EtOAc): Has shown high recovery and purity rates for lupanine, especially when extracting from lupin bean wastewaters.[5][6]

Q4: What is the purpose of adding Celite® or other filter aids during extraction?

A4: Additives like Celite® (diatomaceous earth) are used after grinding the plant material and treating it with a basic solution (like KOH). This creates a drier, more manageable powder, which prevents clumping and improves the percolation of the organic solvent through the plant matrix, leading to more efficient extraction.[2]

Troubleshooting Guide

This guide addresses common issues encountered during lupanine extraction experiments.

Issue 1: Low Overall Yield of Lupanine

Potential Cause Troubleshooting Step
Incomplete Cell Lysis Ensure the plant material (seeds) is ground to a fine powder to maximize the surface area for solvent penetration.[7]
Incorrect pH for Liberation Verify the pH of the aqueous extract is between 10.5 and 11.5 before organic solvent extraction. A pH outside this optimal range for lupanine can significantly reduce yield.[1] Use a calibrated pH meter.
Inefficient Solvent Extraction Perform multiple extractions (at least 3) with the organic solvent. A single extraction is often insufficient to recover all the lupanine.[1] Ensure vigorous mixing during liquid-liquid extraction to maximize contact between phases.
Suboptimal Solvent-to-Material Ratio An insufficient volume of solvent may not fully extract the alkaloids. An optimal solid-liquid ratio should be determined, with ratios like 1:20 or 1:30 (g/mL) being a good starting point.[8][9]
Degradation of Lupanine While lupanine is relatively stable, prolonged exposure to very high temperatures or harsh chemical conditions should be avoided. Modern techniques like pressurized liquid extraction (PLE) or enzyme-assisted extraction (EAE) use controlled conditions to prevent degradation.[10]

Issue 2: Low Purity of Final Lupanine Product

Potential Cause Troubleshooting Step
Co-extraction of Other Alkaloids The pH for extraction must be carefully controlled. While a pH of 10.5-11.5 is optimal for lupanine extraction into ether, other alkaloids like 13-hydroxylupanine remain in the aqueous phase.[1] At a higher pH (>12.5), these other alkaloids can also be extracted, especially with solvents like dichloromethane.[1]
Presence of Non-Alkaloidal Impurities The initial crude extract should be purified. Column chromatography using silica gel is a common and effective method.[2][11] Elution with a solvent system like dichloromethane/methanol/ammonia or ethyl acetate/triethylamine can separate lupanine from impurities.[11][12]
Incomplete Phase Separation During liquid-liquid extraction, ensure complete separation of the organic and aqueous layers. Emulsions can trap impurities. Centrifugation can help break emulsions if they form.
Residual Solvent or Water After extraction, dry the organic phase with an anhydrous salt like sodium sulfate before evaporating the solvent.[2][11] Ensure the final product is thoroughly dried under a vacuum to remove any residual solvent.

Issue 3: Difficulty in Crystallizing Lupanine

Potential Cause Troubleshooting Step
Presence of Impurities Impurities can inhibit crystallization. Purify the lupanine extract using column chromatography before attempting crystallization.[2]
Supersaturation Not Achieved Concentrate the organic extract to a smaller volume to increase the lupanine concentration.[3]
Slow Nucleation Cool the concentrated extract slowly to facilitate crystal growth. To accelerate the process, add seed crystals of pure lupanine to induce crystallization.[1]
Incorrect Solvent While lupanine can be crystallized directly from the extraction solvent (like ether), sometimes a different solvent system may be required for optimal crystal formation.[1]

Data Presentation: Comparison of Extraction Parameters

The following tables summarize quantitative data from various extraction protocols to facilitate comparison.

Table 1: Influence of pH on Alkaloid Extraction Phase

Target AlkaloidpH RangeRecommended SolventTarget PhaseReference
Lupanine 10.5 - 11.5Ether (e.g., tBME)Organic Phase[1]
13-Hydroxylupanine > 12.5DichloromethaneOrganic Phase[1]
Other Alkaloids 10.5 - 11.5Ether (e.g., tBME)Aqueous Phase[1][3]

Table 2: Lupanine Yield and Purity from Different Methods

MethodStarting MaterialKey SolventsYieldPurityReference
Aqueous Extraction & Basification Lupinus albus seeds (50 g)Water, KOH, Diethyl Ether305 mg97.1% (before chromatography)[11]
Solvent Extraction (Multistep) Lupin Bean WastewaterEthyl Acetate (EtOAc)91%57-60%[6]
NF + SE + MIP Lupin Bean WastewaterEthyl Acetate, HCl/Methanol82.1% (recovery)~88%[5][6]
Alkaline Agent Comparison L. angustifolius seedsDiethyl ether/chloroform/NaOH425 mg/100g (Total Alkaloids)Lupanine: 77.6% of total[13]

Experimental Protocols

Protocol 1: Alkaline Extraction from Lupinus albus Seeds

This protocol is adapted from a method designed for high-purity lupanine isolation.[2][11]

Materials:

  • 50 g Lupinus albus seeds, dried

  • Potassium hydroxide (KOH) solution, 25% aqueous

  • Celite® 545

  • Ethanol (200 mL)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • Sample Preparation: Grind 50 g of Lupinus albus seeds to a fine powder.

  • Basification: In a beaker, add 40 mL of 25% KOH solution to the seed powder. Add 20 g of Celite® and mix thoroughly to form a dry powder.

  • Initial Extraction: Add 200 mL of ethanol to the mixture and stir gently overnight (approx. 16 hours) using a magnetic stirrer.

  • Filtration: Filter the mixture through filter paper to separate the supernatant. Wash the solid residue with an additional 100 mL of fresh ethanol.

  • Solvent Evaporation: Combine the supernatant and the wash, then evaporate the ethanol under a vacuum to obtain the crude alkaloid extract.

  • Liquid-Liquid Extraction: Dissolve the crude extract in 100 mL of diethyl ether and perform a single extraction with 75 mL of water to remove water-soluble impurities.

  • Drying and Concentration: Separate the ether phase, dry it over anhydrous sodium sulfate, filter, and evaporate the ether under a vacuum.

  • Purification: Re-dissolve the residue in a minimal volume of dichloromethane (40-90 mL) and mix it with 15-20 g of silica gel. This can then be loaded onto a column for chromatographic purification.

Protocol 2: Liquid-Liquid Extraction from an Aqueous Extract

This protocol focuses on the selective separation of lupanine from other alkaloids.[1]

Materials:

  • Aqueous alkaloid extract from lupin seeds

  • Sodium hydroxide (NaOH) solution

  • Methyl tert-butyl ether (tBME) or Diethyl ether

  • Dichloromethane

Procedure:

  • pH Adjustment for Lupanine: Adjust the pH of the aqueous alkaloid extract to between 10.5 and 11.5 using NaOH solution.

  • Lupanine Extraction: Perform a multi-stage liquid-liquid extraction using tBME or diethyl ether. Combine the organic phases. This phase will contain the majority of the lupanine.

  • Monitoring and pH Correction: During extraction, the pH may decrease. Monitor and add NaOH solution as needed to maintain the optimal range.

  • Separation of Other Alkaloids (Optional): Take the remaining aqueous phase from step 2. Adjust its pH to be greater than 12.5 (preferably 13-13.5).

  • Extraction of Other Alkaloids: Perform a liquid-liquid extraction on this highly alkaline aqueous phase using dichloromethane. This organic phase will primarily contain other alkaloids, such as 13-hydroxylupanine.

  • Downstream Processing: The lupanine-rich organic phase from step 2 can be concentrated and cooled to induce crystallization for purification.

Visualizations

Below are diagrams illustrating key workflows and principles in lupanine extraction.

Lupanine_Extraction_Workflow cluster_prep 1. Sample Preparation cluster_extract 2. Alkaloid Liberation & Extraction cluster_purify 3. Purification cluster_isolate 4. Isolation Plant Plant Material (Lupin Seeds) Grind Grinding Plant->Grind Powder Fine Powder Grind->Powder Alkalize Alkalization (e.g., KOH, pH > 10) Powder->Alkalize Solvent Solvent Addition (e.g., Ethanol) Alkalize->Solvent Crude Crude Alkaloid Extract Solvent->Crude LLE Liquid-Liquid Extraction (Ether/Water) Crude->LLE Dry Drying Organic Phase (Anhydrous Na2SO4) LLE->Dry Evap Solvent Evaporation Dry->Evap Purified Purified Extract Evap->Purified Chrom Column Chromatography Purified->Chrom Cryst Crystallization Purified->Cryst Final Pure Lupanine Chrom->Final Cryst->Final

Caption: General experimental workflow for lupanine extraction and purification.

pH_Dependent_Separation cluster_step1 Step 1: Selective Lupanine Extraction cluster_step2 Step 2: Extraction of Other Alkaloids AqueousExtract Aqueous Alkaloid Extract (Lupanine + 13-OH-Lupanine Salts) pH_11 Adjust to pH 10.5-11.5 AqueousExtract->pH_11 LLE_Ether Liquid-Liquid Extraction with Ether pH_11->LLE_Ether Organic_Phase_1 Organic Phase (Lupanine Free Base) LLE_Ether->Organic_Phase_1 Lupanine moves to Ether Aqueous_Phase_1 Aqueous Phase (13-OH-Lupanine Salt) LLE_Ether->Aqueous_Phase_1 13-OH-Lupanine remains pH_13 Adjust to pH > 12.5 Aqueous_Phase_1->pH_13 LLE_DCM Liquid-Liquid Extraction with Dichloromethane pH_13->LLE_DCM Organic_Phase_2 Organic Phase (13-OH-Lupanine Free Base) LLE_DCM->Organic_Phase_2 13-OH-Lupanine moves to DCM Aqueous_Phase_2 Final Aqueous Waste LLE_DCM->Aqueous_Phase_2

Caption: Logic diagram of pH-dependent separation of lupanine from 13-hydroxylupanine.

References

Improving the solubility of lupanine perchlorate in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Lupanine Perchlorate Solubility

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: The aqueous solubility of this compound is not extensively documented in publicly available literature. Preliminary information indicates that it is a solid that is only slightly soluble in some organic solvents like DMSO and methanol, often requiring heating and sonication.[1][2][3] It is crucial to experimentally determine the aqueous solubility for your specific application.

Q2: I am observing very poor dissolution of this compound in water. What are the initial troubleshooting steps?

A2: If you are encountering poor dissolution, consider the following initial steps:

  • Particle Size Reduction: Ensure the this compound powder is finely ground. A smaller particle size increases the surface area available for solvation, which can enhance the dissolution rate.[4]

  • Agitation and Sonication: Increase the rate and duration of stirring or vortexing. Applying ultrasonic energy can help break up particle agglomerates and facilitate dissolution.[3]

  • Temperature: Gently warming the solution can increase the solubility of many compounds. However, be cautious as excessive heat may degrade the compound. Perform stability studies if elevated temperatures are used.

Q3: Can adjusting the pH of the aqueous solution improve the solubility of this compound?

A3: Yes, pH adjustment is a common and effective method for improving the solubility of ionizable compounds.[4][5][6] Lupanine is a basic alkaloid, and its perchlorate salt is formed with a strong acid. The solubility of lupanine is pH-dependent.[7][8] Experimenting with a range of pH values, particularly in the acidic range, is recommended to find the optimal pH for dissolution.

Q4: Are there any recommended co-solvents to enhance the solubility of this compound in aqueous solutions?

A4: The use of co-solvents can significantly increase the solubility of poorly soluble compounds.[4][5][9] While specific data for this compound is unavailable, common water-miscible co-solvents to consider include:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs)

  • Glycerol It is essential to perform compatibility and stability studies of this compound in the chosen co-solvent system.

Q5: What are more advanced techniques if basic methods for improving solubility are insufficient?

A5: For challenging cases, several advanced formulation strategies can be employed:

  • Co-crystals: Forming a co-crystal of lupanine with a suitable co-former can significantly alter its physicochemical properties, including solubility and dissolution rate.[10][11][12][13]

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can enhance its dissolution rate by presenting the drug in an amorphous, high-energy state.[8][14]

  • Complexation: Using complexing agents like cyclodextrins can encapsulate the lupanine molecule, thereby increasing its apparent solubility in water.[4]

Troubleshooting Guides

Issue: this compound Precipitates Out of Solution Over Time
  • Possible Cause 1: Supersaturation. The initial dissolution conditions (e.g., heating) may have created a supersaturated solution that is not stable at ambient temperature.

    • Solution: Determine the equilibrium solubility at your desired storage temperature. Avoid preparing solutions that are significantly above the saturation point without the use of stabilizing excipients.

  • Possible Cause 2: pH Shift. The pH of the solution may have changed over time due to atmospheric CO2 absorption or interaction with the container, causing the compound to precipitate.

    • Solution: Use buffered aqueous solutions to maintain a constant pH. Ensure the buffer system is compatible with this compound.

  • Possible Cause 3: Common Ion Effect. If other salts are present in your formulation, the presence of a common ion could reduce the solubility of this compound.

    • Solution: Review the full composition of your aqueous solution. If possible, replace components that introduce a common ion.

Issue: Inconsistent Solubility Results Between Experiments
  • Possible Cause 1: Variation in Material. There may be batch-to-batch variability in the solid-state properties (e.g., crystallinity, particle size) of the this compound.

    • Solution: Characterize the solid form of the this compound from different batches using techniques like Powder X-ray Diffraction (PXRD) and particle size analysis.

  • Possible Cause 2: Inconsistent Experimental Conditions. Minor variations in temperature, agitation speed, or pH can lead to different solubility outcomes.

    • Solution: Standardize your experimental protocol for solubility determination. Use a thermostatically controlled shaker or stirrer and calibrated pH meters.

  • Possible Cause 3: Insufficient Equilibration Time. The system may not have reached equilibrium, leading to an underestimation of the true solubility.

    • Solution: Conduct a time-to-equilibrium study to determine the necessary duration for the solubility measurement.

Data Presentation

Table 1: Aqueous Solubility Profile of this compound (Hypothetical Data)

ParameterConditionSolubility (mg/mL)
pH 2.0To be determined
4.5To be determined
7.4 (Neutral)To be determined
Temperature 25°CTo be determined
37°CTo be determined
Co-solvent 10% Ethanol in WaterTo be determined
20% PEG 400 in WaterTo be determined

Note: The above table is a template. Researchers should populate it with their experimentally determined data.

Experimental Protocols

Protocol 1: Determination of Equilibrium Aqueous Solubility
  • Preparation of Solutions: Prepare a series of aqueous solutions at the desired pH values using appropriate buffers.

  • Addition of Compound: Add an excess amount of this compound to a known volume of each buffered solution in a sealed container.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw a sample from each container and immediately filter it through a 0.22 µm filter to remove undissolved solids.

  • Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: The determined concentration represents the equilibrium solubility under the tested conditions.

Protocol 2: Screening for Co-crystal Formation Using Slurry Co-crystallization
  • Co-former Selection: Choose a selection of pharmaceutically acceptable co-formers with functional groups that can form hydrogen bonds with lupanine (e.g., carboxylic acids, amides).

  • Stoichiometric Mixing: Mix this compound and the chosen co-former in a specific stoichiometric ratio (e.g., 1:1 or 1:2 molar ratio).

  • Slurry Preparation: Add a small amount of a suitable solvent to the solid mixture to form a slurry. The solvent should be one in which both components have limited solubility.

  • Equilibration: Agitate the slurry at a constant temperature for an extended period (e.g., 3-7 days).

  • Isolation and Drying: Isolate the solid material by filtration and allow it to dry completely.

  • Characterization: Analyze the resulting solid using techniques such as PXRD, Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of a new crystalline phase.[11][13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start: Poorly Soluble This compound pH_adjust Prepare Buffered Aqueous Solutions start->pH_adjust add_excess Add Excess This compound pH_adjust->add_excess equilibrate Equilibrate (e.g., 24-48h at 25°C) add_excess->equilibrate filter_sample Filter through 0.22 µm filter equilibrate->filter_sample quantify Quantify Concentration (e.g., HPLC-UV) filter_sample->quantify end End: Determine Equilibrium Solubility quantify->end

Caption: Workflow for Determining Equilibrium Solubility.

logical_relationship cluster_basic Basic Approaches cluster_intermediate Intermediate Approaches cluster_advanced Advanced Approaches problem Initial Problem: Poor Aqueous Solubility of This compound particle_size Particle Size Reduction problem->particle_size agitation Increased Agitation/ Sonication problem->agitation temperature Temperature Adjustment problem->temperature ph_modification pH Modification problem->ph_modification cosolvents Use of Co-solvents problem->cosolvents particle_size->ph_modification agitation->ph_modification temperature->ph_modification cocrystals Co-crystallization ph_modification->cocrystals solid_dispersion Solid Dispersion ph_modification->solid_dispersion complexation Complexation ph_modification->complexation solution Goal: Improved Solubility and Dissolution Rate ph_modification->solution cosolvents->cocrystals cosolvents->solution cocrystals->solution solid_dispersion->solution complexation->solution

References

Lupanine perchlorate stability issues and proper storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability issues and proper storage of lupanine perchlorate for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] The recommended storage temperature is -20°C.[2][3][4][5] Some suppliers suggest storing at temperatures below -15°C.[6][7] When stored correctly at -20°C, this compound has a stability of at least four years.[3][4][8][9]

Q2: How should I store this compound stock solutions?

A2: Once a stock solution is prepared, it is recommended to store it in aliquots to avoid repeated freeze-thaw cycles.[2][10] For optimal stability, store stock solutions at -80°C for use within 6 months, or at -20°C for use within 1 month.[2][10]

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is slightly soluble in DMSO and methanol.[2][3][5][8][10] To aid dissolution, it is recommended to heat the solution to 37°C and sonicate.[2][10]

Q4: Are there any significant safety concerns when handling this compound?

A4: Yes. Perchlorate salts of organic compounds can be potential explosives.[11] It is crucial to avoid heating the compound excessively, especially when mixed with other organic materials.[12][13] Standard handling precautions should be followed, such as using the substance in a well-ventilated area, wearing appropriate personal protective equipment (PPE), and avoiding the formation of dust and aerosols.[1][14] Take precautionary measures against static discharge.[14]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or unexpected experimental results. Degradation of this compound due to improper storage.Verify the storage conditions of both the solid compound and any prepared stock solutions. If degradation is suspected, prepare a fresh stock solution from the solid material. For critical applications, consider verifying the concentration and purity of the solution.
Difficulty dissolving the compound. This compound has limited solubility.As per the supplier's recommendation, gently warm the solution to 37°C and use an ultrasonic bath to facilitate dissolution.[2][10] Ensure the correct solvent (DMSO or methanol) is being used.[2][3][5][8][10]
Precipitate forms in the stock solution upon storage. The compound may be coming out of solution at lower temperatures.Before use, allow the vial to warm to room temperature and vortex to ensure any precipitate has redissolved. Visually inspect the solution for clarity before use.
Quantitative Data Summary
Parameter Condition Value Source
Solid Stability -20°C≥ 4 years[3][4][8][9]
Stock Solution Stability -20°C1 month[2][10]
Stock Solution Stability -80°C6 months[2][10]

Experimental Protocols

Protocol for Assessing this compound Concentration via HPLC-MS/MS

This protocol provides a general guideline for verifying the concentration of this compound in a solution. The exact parameters may need to be optimized for your specific instrument and conditions. Several analytical methods have been reported for the quantification of lupanine, with HPLC-MS/MS being a sensitive and reliable option.[15][16][17]

1. Preparation of Standard Solutions:

  • Accurately weigh a small amount of solid this compound.
  • Prepare a stock solution of a known concentration (e.g., 1 mg/mL) in methanol.
  • Perform serial dilutions to create a series of calibration standards with concentrations ranging from the expected experimental concentrations.

2. Sample Preparation:

  • Dilute an aliquot of the experimental this compound solution to fall within the range of the calibration curve.

3. HPLC-MS/MS Analysis:

  • HPLC Column: A C18 reversed-phase column is suitable.
  • Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid is commonly used.
  • Flow Rate: Typically around 0.2-0.5 mL/min.
  • Injection Volume: 5-10 µL.
  • Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode.
  • MRM Transitions: Monitor for the specific parent-to-daughter ion transitions for lupanine. The most intense transitions should be selected for quantification and qualification.

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the lupanine standards against their known concentrations.
  • Determine the concentration of the experimental sample by interpolating its peak area on the calibration curve.

Visualizations

This compound Stability Troubleshooting Workflow

Troubleshooting Experimental Inconsistencies A Inconsistent Experimental Results Observed B Check this compound Storage Conditions A->B C Solid Stored at -20°C? B->C Solid D Stock Solution Stored Correctly? (-20°C for <1mo, -80°C for <6mo) B->D Solution E Improper Storage Identified C->E No G Storage Conditions Appear Correct C->G Yes D->E No D->G Yes F Prepare Fresh Stock Solution E->F H Consider Other Experimental Variables G->H I Verify Concentration with HPLC-MS/MS G->I

Caption: A decision-making workflow for troubleshooting experimental issues possibly related to this compound stability.

Proposed Signaling Pathway of Lupanine in Pancreatic Beta-Cells

Lupanine's Influence on Insulin Secretion cluster_cell Pancreatic Beta-Cell Lupanine Lupanine KATP KATP Channel Lupanine->KATP Inhibits Depolarization Membrane Depolarization KATP->Depolarization Leads to Ca_channel Voltage-Gated Ca2+ Channel Depolarization->Ca_channel Activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Mediates Insulin_vesicles Insulin Vesicles Ca_influx->Insulin_vesicles Triggers Exocytosis of Insulin_secretion Insulin Secretion Insulin_vesicles->Insulin_secretion

Caption: A diagram illustrating the proposed mechanism of lupanine-induced insulin secretion in pancreatic beta-cells.[2][18]

Lupanine's Interaction with Cholinergic Signaling

Lupanine's Role in Cholinergic Neurotransmission cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE ACh_Receptor Muscarinic & Nicotinic ACh Receptors ACh->ACh_Receptor Hydrolysis ACh Hydrolysis AChE->Hydrolysis Postsynaptic_Signal Postsynaptic Signal ACh_Receptor->Postsynaptic_Signal Lupanine Lupanine Lupanine->AChE Reversibly Inhibits Lupanine->ACh_Receptor Binds to

Caption: A representation of how lupanine interacts with key components of the cholinergic signaling pathway.[14]

References

Technical Support Center: Optimizing TLC for Quinolizidine Alkaloid Separation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the Thin-Layer Chromatography (TLC) mobile phase for better separation of quinolizidine alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for separating quinolizidine alkaloids on a silica gel TLC plate?

A common and effective starting point for the separation of quinolizidine alkaloids on silica gel is a solvent system containing a non-polar component, a moderately polar component, and a basic modifier. A quaternary mobile phase of toluene-chloroform-diethyl ether-diethylamine in a ratio of 40:15:35:10 (v/v) has been used successfully.[1] Another approach is to use a system composed of solvents like chloroform, diethylamine (DEA), methanol (MeOH), and ethyl acetate (EtAc).[2] The base is crucial for obtaining symmetrical spots.

Q2: Why is a basic modifier like diethylamine (DEA) or ammonia essential in the mobile phase?

Quinolizidine alkaloids are basic compounds. When using a standard silica gel stationary phase, which is acidic, strong interactions can occur, leading to tailing or streaking of the spots.[3] Adding a small amount of a base like diethylamine or ammonia (e.g., 0.1–2.0%) to the mobile phase neutralizes the active acidic sites on the silica gel.[3][4] This minimizes the strong adsorption of the basic alkaloids, resulting in more symmetrical, compact spots and improved separation.

Q3: My alkaloids are not separating well. How can I improve the resolution?

Improving resolution involves modifying the selectivity of your chromatographic system. Here are several strategies:

  • Adjust Solvent Polarity: If your spots are too close together, systematically vary the ratio of the solvents in your mobile phase. For a normal-phase system, increasing the proportion of the polar solvent will generally increase Rf values, while decreasing it will lower them.[4][5]

  • Change Solvent Composition: Introduce a solvent with different properties (proton donor, proton acceptor, dipole interactions) to alter the selectivity.[6] For example, switching from ethyl acetate to acetone might change the relative separation of your compounds.

  • Try a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider a different stationary phase. Reversed-phase plates (e.g., RP-18W) or cyanopropyl-silica layers offer different separation mechanisms and can be very effective.[7][8]

  • Use Two-Dimensional (2D) TLC: This powerful technique involves developing the plate in one direction with a specific mobile phase, drying it, and then developing it in the perpendicular direction with a different mobile phase.[6] This method can significantly enhance the separation of complex mixtures.[7][8][9]

Q4: What stationary phase is best for quinolizidine alkaloids?

Silica gel is the most common and is a good starting point for normal-phase chromatography.[6] However, for complex mixtures or when good separation is difficult to achieve, other stationary phases can be highly effective. These include:

  • Reversed-Phase (RP-18W): Useful for separating compounds based on hydrophobicity.[7][8]

  • Cyanopropyl-Silica: These layers can be used in both normal- and reversed-phase modes, offering different selectivity compared to standard silica or C18 phases.[6][8]

  • Diol F254S: Has been used effectively in 2D-TLC separations of quinolizidine alkaloid standards.[7]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Spots are streaking or tailing 1. Sample is too concentrated (overloaded).[3][4][10][11] 2. Alkaloids are interacting too strongly with the acidic silica gel.[3] 3. Mobile phase polarity is inappropriate.[11]1. Dilute the sample and re-spot a smaller amount on the plate.[4] 2. Add a basic modifier like diethylamine (DEA) or ammonia (0.1-2.0%) to your mobile phase.[4][8] 3. Adjust the solvent ratios or try a completely new solvent system.[11]
All spots are near the baseline (Low Rf values) The mobile phase is not polar enough to move the compounds up the plate.[4]Increase the proportion of the polar solvent in your mobile phase. For example, in a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[4]
All spots are near the solvent front (High Rf values) The mobile phase is too polar, causing all compounds to travel with the solvent front.[4]Decrease the proportion of the polar solvent or choose a less polar solvent system altogether.[4]
Poor separation between spots The selectivity of the mobile phase is not suitable for the mixture.[10]Change the composition of the mobile phase. Substitute one of the solvents with another from a different selectivity group (e.g., replace an alcohol with an ester or a chlorinated solvent).[6] Consider using a different stationary phase (e.g., RP-18 or cyano).[4]
No spots are visible after development 1. The sample concentration is too low.[4][11] 2. The spotting line was below the solvent level in the chamber, dissolving the sample into the solvent pool.[4][11] 3. The compounds are volatile and may have evaporated.[4] 4. The visualization method is not suitable for the compounds.1. Concentrate the sample or apply the spot multiple times in the same location, allowing the solvent to dry between applications.[4][11] 2. Ensure the starting line where the sample is spotted is always above the level of the mobile phase in the developing chamber.[4] 3. This is less common for alkaloids but can be addressed by minimizing drying time if suspected. 4. Try a different visualization method (e.g., UV light if compounds are fluorescent, or a chemical staining reagent like Dragendorff's reagent for alkaloids).

Mobile Phase Systems for Quinolizidine Alkaloid TLC

The following table summarizes various mobile phase systems that have been used for the separation of quinolizidine alkaloids.

Stationary PhaseMobile Phase Composition (v/v)Application/Notes
Silica GelToluene / Chloroform / Diethyl ether / Diethylamine (40:15:35:10)Good for separating major Cinchona alkaloids (related quinoline-quinuclidine structures).[1]
Silica GelCyclohexane / Diethylamine (varied proportions)Used to optimize the separation of nine quinolizidine alkaloid standards.[9]
Silica GelAcetone / Diisopropyl ether / DiethylamineA nonaqueous eluent system for separating various alkaloids.[8]
RP-18WMethanol / Buffer / DiethylamineUsed in the second dimension of a 2D-TLC system for separating a mixture of 13 alkaloids.[8]
Cyanopropyl-SilicaMethanol / Diisopropyl ether / AmmoniaEffective system for separating alkaloids on a cyanopropyl layer.[8]
Diol F254S → RP-18WAcetonitrile / Water / Formic acid (80:20:1) then n-Heptane / Ethyl acetate / Formic acid (20:30:1)A 2D-TLC system with an adsorbent gradient that achieved full separation of nine standard alkaloids.[7]

Experimental Protocols

General Protocol for One-Dimensional TLC of Quinolizidine Alkaloids

This protocol outlines the fundamental steps for performing TLC on quinolizidine alkaloid samples.

1. Preparation of the TLC Plate:

  • Handle the TLC plate only by the edges to avoid contaminating the surface.[11]

  • Using a soft pencil, gently draw a straight line (the origin) about 1.5 - 2.0 cm from the bottom of the plate.[12] Do not gouge the silica layer.

  • Mark small, evenly spaced points along the origin line where you will apply the samples.[12]

2. Sample Application:

  • Dissolve your alkaloid extract or standard in a suitable volatile solvent (e.g., methanol or chloroform).

  • Using a capillary tube or micropipette, apply a small spot (1-2 µL) of each sample to the marked points on the origin line.[12]

  • Allow the solvent to completely evaporate between applications if multiple applications are needed to increase concentration. The final spot should be small and compact.

3. Preparation of the Developing Chamber:

  • Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 - 1.0 cm. The solvent level must be below the origin line on your TLC plate.[4][11]

  • Place a piece of filter paper inside the chamber, allowing it to become saturated with the mobile phase. This ensures the chamber atmosphere is saturated with solvent vapors, which improves the quality of the separation.

  • Cover the chamber and let it equilibrate for 10-15 minutes.

4. Development of the Chromatogram:

  • Carefully place the prepared TLC plate into the equilibrated chamber. Ensure the plate is standing straight.[12]

  • Replace the lid and allow the mobile phase to ascend the plate by capillary action.

  • Let the development proceed until the solvent front is about 1 cm from the top of the plate.

  • Remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.

5. Visualization:

  • Allow the plate to air dry completely in a fume hood to evaporate the mobile phase.

  • Visualize the separated spots. Common methods for alkaloids include:

    • UV Light: View the plate under short-wave (254 nm) or long-wave (366 nm) UV light. Many compounds will appear as dark spots or fluorescent spots.

    • Staining: Spray the plate with a suitable staining reagent, such as Dragendorff's reagent, which typically produces orange or brown spots for alkaloids.

6. Calculation of Rf Values:

  • The Retardation factor (Rf) is a key parameter for identifying compounds.

  • Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front.

  • Calculate the Rf value using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[12]

Visualizations

The following diagrams illustrate key workflows and decision-making processes in TLC optimization.

TLC_Optimization_Workflow cluster_troubleshoot Optimization Loop start Start: Prepare Alkaloid Sample and TLC Plate choose_system Select Initial System: - Stationary Phase (e.g., Silica) - Mobile Phase (e.g., Chloroform/ Methanol/Ammonia) start->choose_system run_tlc Run TLC Experiment choose_system->run_tlc evaluate Evaluate Separation: - Spot Shape - Rf Values (0.2-0.8 ideal) - Resolution (ΔRf) run_tlc->evaluate adjust_polarity Adjust Mobile Phase Polarity: - Increase polar solvent for higher Rf - Decrease polar solvent for lower Rf evaluate->adjust_polarity Rf Too High/Low change_selectivity Change Mobile Phase Selectivity: - Substitute one solvent (e.g., Ethyl Acetate -> Acetone) evaluate->change_selectivity Poor Resolution add_modifier Spots Tailing? Add Modifier (e.g., DEA, NH3) evaluate->add_modifier Streaking/Tailing end End: Optimized Separation Achieved evaluate->end Good Separation adjust_polarity->run_tlc change_selectivity->run_tlc add_modifier->run_tlc TLC_Troubleshooting_Tree problem What is the issue with your TLC plate? streaking Spots are Streaking / Tailing problem->streaking rf_low Spots are at Baseline (Low Rf) problem->rf_low rf_high Spots are at Solvent Front (High Rf) problem->rf_high poor_sep Poor Separation problem->poor_sep sol_streaking1 1. Add Base (DEA, NH3) to mobile phase streaking->sol_streaking1 sol_streaking2 2. Dilute your sample (reduce loading) streaking->sol_streaking2 sol_rf_low Increase polarity of mobile phase rf_low->sol_rf_low sol_rf_high Decrease polarity of mobile phase rf_high->sol_rf_high sol_poor_sep1 1. Change solvent selectivity (e.g., swap one solvent) poor_sep->sol_poor_sep1 sol_poor_sep2 2. Try a different stationary phase (e.g., RP-18) poor_sep->sol_poor_sep2

References

Common interferences in the GC-MS analysis of lupanine.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the GC-MS analysis of lupanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the GC-MS analysis of lupanine?

A1: The most common interferences in the GC-MS analysis of lupanine can be categorized into three main areas:

  • Matrix Effects: Components of the sample matrix (e.g., fats, sugars, and other organic molecules from lupin seeds or biological fluids) can co-extract with lupanine and interfere with its analysis. These matrix components can cause signal suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[1][2][3]

  • Co-eluting Compounds: Several other quinolizidine alkaloids, which are structurally similar to lupanine, are often present in lupin samples. These include sparteine, α-isolupanine, and 13-hydroxylupanine, which may co-elute with lupanine, leading to overlapping chromatographic peaks and inaccurate quantification.[4][5][6]

  • Instrumental and Methodological Issues: General GC-MS problems such as poor peak shape (tailing or fronting), inconsistent retention times, and baseline noise can significantly affect the quality of the analysis. These issues can arise from improper column installation, contaminated liners, or non-optimized GC oven programs.[7][8][9]

Q2: How can I minimize matrix effects when analyzing lupanine in complex samples like lupin seeds?

A2: Minimizing matrix effects is crucial for accurate quantification. Here are some effective strategies:

  • Thorough Sample Preparation: Employ a robust sample preparation protocol that includes extraction followed by a clean-up step. Solid-phase extraction (SPE) is often effective at removing interfering matrix components.[10]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of lupanine. This helps to compensate for any signal suppression or enhancement caused by the matrix.[3]

Q3: My lupanine peak is showing significant tailing. What are the likely causes and how can I fix it?

A3: Peak tailing for lupanine, a basic compound, is a common issue and can be caused by several factors:

  • Active Sites in the GC System: Lupanine can interact with active sites (e.g., acidic silanol groups) in the GC inlet liner, the column, or on particulate matter. This can be addressed by:

    • Using a deactivated inlet liner.

    • Trimming the first few centimeters of the analytical column to remove accumulated non-volatile residues.

    • Ensuring the use of a high-quality, inert GC column.

  • Improper Column Installation: An incorrect column installation depth in the inlet or detector can create dead volume, leading to peak tailing. Always follow the instrument manufacturer's guidelines for column installation.

  • Sub-optimal GC Conditions: A slow injection speed or an initial oven temperature that is too high can cause band broadening and peak tailing. Optimize your injection parameters and oven temperature program.

Q4: Are there any specific mass spectral interferences I should be aware of when quantifying lupanine using Selected Ion Monitoring (SIM) mode?

A4: Yes, mass spectral interferences can occur if co-eluting compounds produce fragment ions with the same mass-to-charge ratio (m/z) as the ions selected for lupanine quantification. For lupanine, common ions used for quantification include m/z 136, 149, and 248 (molecular ion). Other quinolizidine alkaloids can produce interfering ions. To mitigate this:

  • Select Unique Quantifier and Qualifier Ions: Choose a quantifier ion that is as unique to lupanine as possible and at least one or two qualifier ions.

  • Verify Ion Ratios: The ratio of the quantifier to qualifier ions should be consistent between your standards and samples. A significant deviation in the ion ratio in a sample may indicate the presence of an interference.[11][12]

  • Chromatographic Separation: The best approach is to achieve good chromatographic separation of lupanine from other potentially interfering alkaloids.

Troubleshooting Guides

Guide 1: Poor Peak Shape (Tailing or Fronting)
Symptom Potential Causes Recommended Solutions
Peak Tailing 1. Active sites in the GC inlet liner or column. 2. Contamination at the head of the column. 3. Incorrect column installation (dead volume). 4. Incompatible solvent or pH.1. Use a fresh, deactivated inlet liner. 2. Trim 10-20 cm from the front of the column. 3. Re-install the column according to the manufacturer's specifications. 4. Ensure the sample is dissolved in an appropriate solvent.
Peak Fronting 1. Column overload (sample concentration too high). 2. Incompatible injection solvent with the stationary phase. 3. Initial oven temperature too low.1. Dilute the sample. 2. Use a solvent that is compatible with the GC column's stationary phase. 3. Increase the initial oven temperature.
Guide 2: Inconsistent Retention Times
Symptom Potential Causes Recommended Solutions
Shifting Retention Times 1. Leaks in the GC system (septum, ferrule connections). 2. Fluctuations in carrier gas flow rate. 3. Changes in the column (e.g., column bleed, aging). 4. Buildup of non-volatile residues on the column.1. Perform a leak check of the system. Replace the septum and check ferrule tightness. 2. Verify the carrier gas flow rate with a flow meter. 3. Condition the column or replace it if it is old. 4. Trim the column or use a guard column.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of lupanine and other quinolizidine alkaloids from validated methods, which can serve as a benchmark for your own experiments.

Parameter Lupanine Sparteine 13-Hydroxylupanine Angustifoline Reference
Recovery (%) 89.5 - 106.289.5 - 106.289.5 - 106.289.5 - 106.2[10][13]
Linearity (r²) > 0.9992> 0.9977> 0.9992> 0.9997[10][13]
LOD (µg/mL) 1.300--0.503[13]
LOQ (µg/mL) 3.901--1.509[13]

Experimental Protocols

Protocol 1: Extraction of Lupanine from Lupin Seeds

This protocol is a general guideline for the extraction of lupanine from lupin seeds for GC-MS analysis.

  • Homogenization: Grind the lupin seeds into a fine powder using a laboratory mill.

  • Extraction:

    • Weigh 1 gram of the homogenized seed powder into a centrifuge tube.

    • Add 10 mL of 0.5 M hydrochloric acid.

    • Vortex for 1 minute and then sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Basification and Liquid-Liquid Extraction:

    • Transfer the supernatant to a new tube and add 25% ammonium hydroxide solution until the pH is approximately 10-11.

    • Add 10 mL of dichloromethane, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

    • Carefully collect the lower organic layer.

    • Repeat the extraction of the aqueous layer with another 10 mL of dichloromethane.

    • Combine the organic layers.

  • Drying and Reconstitution:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of methanol or ethyl acetate for GC-MS analysis.

Protocol 2: GC-MS Analysis of Lupanine

This protocol provides typical GC-MS parameters for lupanine analysis.

  • Gas Chromatograph: Agilent 7890A GC or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection: 1 µL, splitless mode

  • Inlet Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Mass Spectrometer: Agilent 5975C MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode:

    • Full Scan: m/z 40-400 for initial identification

    • SIM Mode for Quantification: Monitor ions such as m/z 136, 149, and 248.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis homogenization Homogenization of Lupin Seeds extraction Acid Extraction homogenization->extraction basification Basification and LLE extraction->basification drying Drying and Reconstitution basification->drying injection GC Injection drying->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Peak Identification detection->identification quantification Quantification identification->quantification

Caption: Experimental workflow for GC-MS analysis of lupanine.

troubleshooting_logic start Problem with Lupanine Peak? peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time sensitivity Low Sensitivity? start->sensitivity tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting No check_leaks Check for System Leaks retention_time->check_leaks Yes check_flow Verify Carrier Gas Flow retention_time->check_flow Yes check_matrix_effects Investigate Matrix Effects sensitivity->check_matrix_effects Yes check_source Clean MS Source sensitivity->check_source Yes check_active_sites Check for Active Sites (Liner, Column) tailing->check_active_sites check_overload Check for Column Overload (Dilute Sample) fronting->check_overload

Caption: Troubleshooting logic for common GC-MS issues with lupanine.

lupanine_signaling cluster_hypoglycemic Hypoglycemic Effect cluster_neuroprotective Neuroprotective Effect lupanine Lupanine katp K-ATP Channel Blockade lupanine->katp nachrs Nicotinic Acetylcholine Receptors (nAChRs) Activation lupanine->nachrs insulin Insulin Secretion katp->insulin glucose Decreased Blood Glucose insulin->glucose neurotoxicity Attenuation of Aβ-induced Neurotoxicity nachrs->neurotoxicity synaptic_plasticity Enhanced Synaptic Plasticity nachrs->synaptic_plasticity

Caption: Simplified signaling pathways of lupanine's biological activities.[14][15]

References

How to avoid degradation of lupanine perchlorate during experimental procedures.

Author: BenchChem Technical Support Team. Date: November 2025

This center provides guidance for researchers, scientists, and drug development professionals to help mitigate the degradation of lupanine perchlorate during experimental use.

Troubleshooting Guide

This guide addresses specific issues that may indicate degradation of this compound.

Issue Potential Cause Recommended Action
Change in solution color (e.g., yellowing) Oxidation of the lupanine molecule. This can be accelerated by light, elevated temperatures, or the presence of oxidizing agents.1. Prepare fresh solutions daily. 2. Store stock solutions and experimental samples protected from light (e.g., in amber vials). 3. Avoid high temperatures during sample preparation and storage. 4. Degas solvents to remove dissolved oxygen, especially for long-term experiments.
Unexpected peaks in analytical chromatograms (HPLC, GC-MS) Degradation products such as lupanine N-oxide or 17-oxolupanine may be forming. Hydrolysis of the lactam ring is also a possibility under harsh acidic or basic conditions over extended periods.1. Confirm the identity of the extra peaks using mass spectrometry. 2. Review your experimental conditions (pH, temperature, solvent) to identify potential stressors. 3. Run a time-course experiment on your stock solution to monitor the appearance of these peaks.
Decreased potency or inconsistent results Loss of active this compound due to degradation.1. Quantify the concentration of your this compound stock solution before each experiment. 2. Prepare fresh dilutions for each experiment from a recently prepared stock solution. 3. Ensure proper storage of both solid and stock solutions.
Precipitate formation in aqueous solutions This compound has limited solubility in neutral aqueous solutions. Precipitation can also occur at low temperatures.1. If using aqueous buffers, ensure the concentration is within the solubility limits. The use of co-solvents may be necessary. 2. Store aqueous solutions at room temperature unless stability at lower temperatures has been confirmed.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C, tightly sealed, and protected from light and moisture.

Q2: What is the recommended procedure for preparing a stable stock solution?

A2: It is recommended to prepare stock solutions fresh for each experiment. If a stock solution must be stored, dissolve the this compound in a suitable organic solvent like DMSO or methanol, store at -20°C in a tightly sealed, light-protected vial, and use within a short period. For aqueous experiments, a freshly prepared solution is highly advisable.

Q3: Which solvents are most suitable for this compound to minimize degradation?

A3: this compound is slightly soluble in DMSO and methanol. For extraction and purification purposes, dichloromethane and ethyl acetate have been used successfully. The choice of solvent should be guided by your specific experimental needs, but it is crucial to use high-purity, anhydrous solvents whenever possible.

Q4: How does pH affect the stability of this compound?

A4: Lupanine itself is stable in both acidic (e.g., 0.5 N HCl) and basic (pH up to 13.5) conditions for the duration of typical extraction and purification procedures. However, prolonged exposure to harsh pH conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the lactam ring. For most applications, working in the pH range of 6-7 is a safe starting point.[1]

Q5: Is this compound sensitive to temperature?

A5: Yes. While some experimental procedures involve heating up to 55°C for short periods, high temperatures should generally be avoided. The perchlorate ion is a strong oxidizing agent, and its reactivity increases with temperature, which can promote the degradation of the organic lupanine molecule. For long-term storage and routine handling, it is best to keep the compound and its solutions cold.

Experimental Protocols

Protocol for Preparing and Assessing the Stability of a this compound Stock Solution

This protocol outlines a method to prepare a stock solution and monitor its stability over time using HPLC.

1. Materials:

  • This compound

  • HPLC-grade Dimethyl Sulfoxide (DMSO)

  • HPLC-grade Acetonitrile (ACN)

  • Sodium Phosphate Dibasic (Na₂HPO₄)

  • Deionized Water

  • HPLC system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Amber HPLC vials

2. Stock Solution Preparation (10 mM in DMSO):

  • Accurately weigh the required amount of this compound.

  • Dissolve the solid in a minimal amount of DMSO in a volumetric flask.

  • Once fully dissolved, bring the solution to the final volume with DMSO.

  • Aliquot the stock solution into amber vials and store at -20°C.

3. HPLC Method for Quantification:

  • Column: C18 reverse-phase column (e.g., 5 µm, 250 mm x 4.6 mm)

  • Mobile Phase: 15% Acetonitrile and 85% Sodium Phosphate buffer (1.8 g/L Na₂HPO₄, pH adjusted to 10.5 with NaOH)

  • Flow Rate: 1 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

4. Stability Assessment:

  • Immediately after preparation (T=0), dilute an aliquot of the stock solution to a known concentration (e.g., 100 µM) with the mobile phase and analyze by HPLC. Record the peak area.

  • Store the stock solution aliquots at the desired temperature (e.g., -20°C, 4°C, room temperature).

  • At specified time points (e.g., 24h, 48h, 1 week, 2 weeks), thaw an aliquot, prepare a fresh dilution, and analyze by HPLC.

  • Compare the peak area at each time point to the T=0 peak area to determine the percentage of this compound remaining. The appearance of new peaks should also be noted as evidence of degradation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_troubleshooting Troubleshooting prep_stock Prepare this compound Stock Solution store Store at -20°C (Light Protected) prep_stock->store dilute Dilute for HPLC store->dilute For each time point inject Inject into HPLC dilute->inject analyze Analyze Chromatogram inject->analyze check_peaks New Peaks? analyze->check_peaks check_area Peak Area Decreased? analyze->check_area node_yes_peaks Degradation Likely (Identify by MS) check_peaks->node_yes_peaks node_no_peaks No new degradation products detected check_peaks->node_no_peaks node_yes_area Degradation Occurring check_area->node_yes_area node_no_area Stable under storage conditions check_area->node_no_area

Caption: Workflow for assessing this compound stability.

degradation_pathway cluster_conditions Degradation Conditions cluster_products Potential Degradation Products lupanine This compound n_oxide Lupanine N-oxide lupanine->n_oxide Oxidation oxo 17-Oxolupanine lupanine->oxo Oxidation hydrolyzed Hydrolyzed Product (Ring Opening) lupanine->hydrolyzed Hydrolysis (Harsh pH, heat) heat Heat heat->lupanine light Light light->lupanine oxidants Oxidizing Agents (e.g., Perchlorate at high temp) oxidants->lupanine

Caption: Potential degradation pathways for lupanine.

References

Adjusting pH for efficient liquid-liquid extraction of lupanine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting pH for the efficient liquid-liquid extraction of lupanine.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the liquid-liquid extraction of lupanine?

A1: For a particularly high yield and effective separation of lupanine, the pH of the aqueous solution should be adjusted to a range of 10.0 to 13.5.[1][2] The most favorable results are typically achieved within a narrower pH range of 10.5 to 11.5.[1][2]

Q2: Why is an alkaline pH necessary for lupanine extraction?

A2: Lupanine is a quinolizidine alkaloid, which is basic in nature. The predicted pKa of lupanine is approximately 9.47. At a pH significantly above its pKa, the tertiary amine group in the lupanine molecule is deprotonated, rendering the molecule neutral. This uncharged form is significantly more soluble in organic solvents, thus facilitating its extraction from the aqueous phase. At acidic or neutral pH, lupanine exists predominantly in its protonated, cationic form, which is water-soluble and will not partition into an immiscible organic solvent.

Q3: What are the recommended solvents for extracting lupanine?

A3: Ethers, particularly tert-butyl methyl ether (tBME), are highly recommended for the selective extraction of lupanine.[1][2] Other effective solvents include dichloromethane and chloroform.[1][2] Ethyl acetate has also been used for lupanine extraction from basified wastewater.[3][4]

Q4: Can other alkaloids be extracted from the same sample?

A4: Yes. After the initial extraction of lupanine at a pH of 10.5-11.5, the pH of the remaining aqueous phase can be further increased to above 12.5 to extract other alkaloids, such as 13-hydroxylupanine.[1][2] Dichloromethane and chloroform are suitable solvents for this subsequent extraction.[1][2]

Q5: What are the common methods for basifying the aqueous extract?

A5: Aqueous solutions of strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) are commonly used to adjust the pH of the initial plant extract to the desired alkaline range.[3][4][5][6]

Troubleshooting Guide

Q1: My lupanine yield is low. What could be the cause and how can I improve it?

A1: Low lupanine yield can stem from several factors:

  • Incorrect pH: Ensure the pH of your aqueous solution is within the optimal range of 10.5-11.5. A pH outside this range will result in incomplete deprotonation of lupanine, reducing its solubility in the organic solvent.

  • Insufficient Mixing: Inadequate mixing of the aqueous and organic phases during extraction will lead to poor partitioning of lupanine. Gentle but thorough mixing is crucial.

  • Inappropriate Solvent: Verify that you are using a suitable solvent. tBME, dichloromethane, or chloroform are recommended for their high affinity for neutral lupanine.

  • Incomplete Extractions: Perform multiple extractions (at least 3-4) with fresh portions of the organic solvent to ensure complete removal of lupanine from the aqueous phase.

Q2: An emulsion has formed between the aqueous and organic layers. How can I resolve this?

A2: Emulsion formation is a common issue in liquid-liquid extraction. Here are some strategies to break the emulsion:

  • Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to minimize emulsion formation.

  • Addition of Brine: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Centrifugation: If the emulsion persists, centrifuging the mixture can help to separate the layers.

  • Filtration: Using phase separation filter paper can also be an effective way to separate the layers.

Q3: The extracted lupanine is impure. What are the potential sources of contamination and how can I purify it?

A3: Impurities in the final lupanine extract can originate from the co-extraction of other plant metabolites.

  • pH Optimization: Ensure the pH is not excessively high during the initial lupanine extraction, as this may lead to the co-extraction of other alkaloids.

  • Solvent Selection: The choice of solvent can influence selectivity. If purity is an issue, consider trying a different recommended solvent.

  • Purification Techniques: Column chromatography using silica gel is a common and effective method for purifying the crude lupanine extract.[5] Elution with a solvent system such as ethyl acetate with a small percentage of triethylamine (TEA) can yield highly pure lupanine.[6]

Data Presentation

Table 1: pH-Dependent Extraction of Lupanine and Other Alkaloids

Target AlkaloidRecommended pH RangeExpected OutcomeRecommended Solvents
Lupanine10.5 - 11.5High yield and selective extraction of lupanine.[1][2]tBME, Dichloromethane, Chloroform[1][2]
13-Hydroxylupanine> 12.5Extraction of other alkaloids post-lupanine removal.[1][2]Dichloromethane, Chloroform[1][2]

Experimental Protocols

Detailed Methodology for Liquid-Liquid Extraction of Lupanine from an Aqueous Plant Extract:

  • Preparation of Aqueous Extract: Begin with an aqueous extract of the plant material (e.g., from Lupinus seeds).

  • Basification: Adjust the pH of the aqueous extract to between 10.5 and 11.5 using an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH).[5][6] Monitor the pH carefully with a calibrated pH meter.

  • Liquid-Liquid Extraction:

    • Transfer the basified aqueous solution to a separatory funnel.

    • Add an equal volume of an appropriate organic solvent (e.g., tert-butyl methyl ether).

    • Stopper the funnel and gently invert it multiple times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate completely.

    • Drain the lower aqueous layer and collect the upper organic layer containing the lupanine.

    • Repeat the extraction of the aqueous layer at least two more times with fresh portions of the organic solvent.

  • Drying and Concentration:

    • Combine the organic extracts.

    • Dry the combined organic phase over anhydrous sodium sulfate to remove any residual water.[6]

    • Filter to remove the drying agent.

    • Evaporate the solvent under reduced pressure to obtain the crude lupanine extract.[6]

  • Purification (Optional but Recommended):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).[5]

    • Perform column chromatography on silica gel.

    • Elute with an appropriate solvent system (e.g., ethyl acetate with 5% triethylamine) to obtain pure lupanine.[6]

Mandatory Visualizations

Lupanine_Extraction_Workflow cluster_Aqueous_Phase Aqueous Phase Processing cluster_Extraction Liquid-Liquid Extraction cluster_Organic_Phase Organic Phase Processing cluster_Purification Purification A Aqueous Plant Extract B Basification (pH 10.5-11.5 with KOH/NaOH) A->B Adjust pH C Add Organic Solvent (e.g., tBME) B->C D Mix and Separate Phases C->D D->B Aqueous Phase for Re-extraction (optional) E Collect Organic Layers D->E Organic Phase F Dry with Na2SO4 E->F G Evaporate Solvent F->G H Crude Lupanine Extract G->H I Column Chromatography (Silica Gel) H->I J Pure Lupanine I->J

Caption: Experimental workflow for the liquid-liquid extraction and purification of lupanine.

Lupanine_pH_Equilibrium cluster_equilibrium pH-Dependent Equilibrium of Lupanine cluster_extraction_conditions Extraction Conditions Protonated Lupanine-H+ (Protonated, Water-Soluble) Predominant at pH < pKa Neutral Lupanine (Neutral, Organic-Soluble) Predominant at pH > pKa Protonated->Neutral + OH- Neutral->Protonated + H+ Acidic Acidic/Neutral pH (pH < 7) Acidic->Protonated Favors Alkaline Alkaline pH (pH 10.5-11.5) Alkaline->Neutral Favors Troubleshooting_LLE Start Start: Low Lupanine Yield Check_pH Is pH between 10.5 and 11.5? Start->Check_pH Adjust_pH Action: Adjust pH with KOH/NaOH Check_pH->Adjust_pH No Check_Mixing Is mixing adequate? Check_pH->Check_Mixing Yes Adjust_pH->Check_Mixing Improve_Mixing Action: Ensure gentle but thorough mixing Check_Mixing->Improve_Mixing No Check_Extractions Have multiple extractions been performed? Check_Mixing->Check_Extractions Yes Improve_Mixing->Check_Extractions Perform_Extractions Action: Perform at least 3-4 extractions Check_Extractions->Perform_Extractions No Success Yield Improved Check_Extractions->Success Yes Perform_Extractions->Success

References

Overcoming poor resolution in HPLC analysis of lupanine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to poor resolution in the High-Performance Liquid Chromatography (HPLC) analysis of lupanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution in the HPLC analysis of lupanine?

Poor resolution in the HPLC analysis of lupanine, a quinolizidine alkaloid, can stem from several factors. These often relate to the chemical properties of lupanine and its interaction with the stationary and mobile phases. Common causes include peak tailing, peak broadening, and co-elution with other similar alkaloids present in the sample matrix.[1][2][3] Key contributing factors can be suboptimal mobile phase composition (pH, solvent strength), inappropriate column selection, column degradation, and issues with system parameters like flow rate and temperature.[4][5]

Q2: How does the mobile phase pH affect the peak shape of lupanine?

The pH of the mobile phase is a critical parameter as it influences the ionization state of lupanine, which is a basic compound.[6][7] Operating at a pH close to the pKa of lupanine can lead to inconsistent ionization, resulting in asymmetrical peaks and poor resolution.[8] For basic analytes like lupanine, using a mobile phase with a pH that ensures the analyte is in a single ionic state (either fully protonated or deprotonated) generally leads to better peak symmetry. For instance, a basic mobile phase (e.g., pH 10.5) has been successfully used to analyze lupanine.[9]

Q3: Which type of HPLC column is most suitable for lupanine analysis?

Reversed-phase columns, particularly C18 columns, are commonly used for the analysis of lupanine.[1][9] However, standard C18 columns can sometimes exhibit issues like peak tailing due to the interaction of the basic lupanine molecule with residual silanol groups on the silica packing.[8] To mitigate this, end-capped C18 columns or columns with polar-embedded phases are recommended.[8] Additionally, mixed-ligand stationary phases, such as C18-pentafluorophenyl (PFP), have been shown to provide good retention, peak shape, and selectivity for lupanine and other alkaloids.[10][11]

Q4: Can temperature adjustments improve the resolution of lupanine peaks?

Yes, column temperature is an important parameter that can be optimized to improve resolution. Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to narrower peaks and shorter retention times.[12] However, the effect of temperature is compound-specific. For lupanine analysis, it is crucial to find an optimal temperature that provides a balance between analysis time and resolution without causing degradation of the analyte.[13] Consistent temperature control is essential for reproducible results.[14]

Troubleshooting Guides

Issue: Severe Peak Tailing

Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, is a common issue in the analysis of basic compounds like lupanine and can significantly impact resolution and quantification.[1][2]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph 1. Check Mobile Phase pH start->check_ph adjust_ph Adjust pH to > 9 or < 3 to ensure single ionic state check_ph->adjust_ph pH near pKa check_buffer 2. Evaluate Buffer check_ph->check_buffer pH is optimal adjust_ph->check_buffer add_modifier Add mobile phase modifier (e.g., 0.1% HFBA) check_buffer->add_modifier Inadequate buffering check_column 3. Assess Column Condition check_buffer->check_column Buffer is adequate add_modifier->check_column use_endcapped Use end-capped or polar-embedded column check_column->use_endcapped Silanol interactions suspected check_sample_load 4. Check Sample Load check_column->check_sample_load Column is appropriate use_endcapped->check_sample_load reduce_load Reduce injection volume or sample concentration check_sample_load->reduce_load Overload suspected end Resolution Improved check_sample_load->end Load is optimal reduce_load->end

Caption: Troubleshooting workflow for addressing peak tailing in lupanine HPLC analysis.

Detailed Steps:

  • Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of lupanine to maintain a consistent ionization state. A basic mobile phase (e.g., pH 10.5) has been shown to be effective.[9]

  • Mobile Phase Modifiers: The addition of an ion-pairing agent like heptafluorobutyric acid (HFBA) at a low concentration (e.g., 0.1%) can improve peak shape and ionization yield.[10][11]

  • Column Selection: If silanol interactions are suspected, switch to an end-capped column, a polar-embedded column, or a C18-PFP column to shield the basic analyte from active silanol sites.[8][10][11]

  • Sample Overload: Injecting too much sample can saturate the column and cause peak tailing.[2] Try reducing the injection volume or diluting the sample.[13]

Issue: Poor Resolution and Co-elution

Lupanine often co-exists with other structurally similar alkaloids, leading to overlapping peaks and poor resolution.

Troubleshooting Workflow for Poor Resolution

G start Poor Resolution / Co-elution optimize_mobile_phase 1. Optimize Mobile Phase start->optimize_mobile_phase adjust_solvent_ratio Adjust organic solvent ratio (e.g., ACN/MeOH) optimize_mobile_phase->adjust_solvent_ratio change_solvent_type Change organic solvent type (ACN vs. MeOH) adjust_solvent_ratio->change_solvent_type optimize_gradient 2. Optimize Gradient Program change_solvent_type->optimize_gradient adjust_gradient Decrease gradient slope for better separation optimize_gradient->adjust_gradient optimize_flow_rate 3. Optimize Flow Rate adjust_gradient->optimize_flow_rate reduce_flow_rate Lower flow rate to increase interaction time optimize_flow_rate->reduce_flow_rate optimize_temp 4. Adjust Column Temperature reduce_flow_rate->optimize_temp adjust_temp Systematically vary temperature to find optimum optimize_temp->adjust_temp end Resolution Improved adjust_temp->end

References

Technical Support Center: Refining Lupanine Dosage for Enhanced Antidiabetic Effects In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the antidiabetic properties of lupanine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in designing and executing your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for lupanine in a streptozotocin (STZ)-induced diabetic rat model?

A1: A frequently cited effective oral dose is 20 mg/kg body weight (BW).[1][2] This dosage has been shown to improve glycemic control in an oral glucose tolerance test (OGTT) in STZ-diabetic rats without inducing hypoglycemia.[1][3]

Q2: What is the primary mechanism of action for lupanine's antidiabetic effect?

A2: Lupanine's primary mechanism involves the direct inhibition of ATP-dependent potassium (KATP) channels in pancreatic beta-cells.[1][4] This inhibition leads to membrane depolarization, an increase in Ca2+ action potentials, and consequently, potentiation of glucose-stimulated insulin secretion.[1][4] Lupanine also promotes the expression of the insulin gene.[1][4]

Q3: Does lupanine cause hypoglycemia at effective doses?

A3: Studies have shown that oral administration of lupanine at doses effective for improving glucose tolerance (e.g., 20 mg/kg BW) does not typically induce hypoglycemia in either diabetic or non-diabetic rats.[1][2][3] Its effect on insulin secretion is glucose-dependent, meaning it primarily enhances insulin release in the presence of elevated glucose levels.[1][5]

Q4: Can lupanine be used in combination with other compounds?

A4: Yes, studies have explored the combination of lupanine with other substances. For instance, a combination of 20 mg/kg BW of lupanine and 28 mg/kg BW of gamma-conglutin has demonstrated a significant reduction in glycemia and lipid levels in a type 2 diabetes rat model.[6][7]

Q5: What is the appropriate vehicle for administering lupanine orally?

A5: A common vehicle used for oral administration of lupanine in research is 0.9% NaCl (saline) solution.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No significant improvement in glucose tolerance. Suboptimal Dosage: The dose of lupanine may be too low for the specific animal model or its diabetic state.Consider a dose-response study to determine the optimal effective dose.
Timing of Administration: The time between lupanine administration and the glucose challenge may not be optimal.In oral glucose tolerance tests (OGTTs), administering lupanine 30 minutes before the glucose gavage has been shown to be effective.[1]
Animal Model Variability: The severity of diabetes in the animal model can influence the outcome.Ensure consistent induction of diabetes and randomization of animals into control and treatment groups.
Observing Hypoglycemia. Incorrect Dosage: The administered dose might be too high.Verify dose calculations and preparation of the lupanine solution. Although not commonly reported, individual animal sensitivity could be a factor.
Interaction with Other Substances: Concomitant administration of other hypoglycemic agents.Review the experimental protocol to ensure no other substances are interfering with the results.
Inconsistent results between experiments. Variability in Experimental Protocol: Differences in fasting times, gavage technique, or blood sampling times.Standardize all experimental procedures. Ensure all animals are handled similarly to minimize stress-induced blood glucose fluctuations.
Lupanine Solution Instability: Degradation of the lupanine solution.Prepare fresh lupanine solutions for each experiment.

Quantitative Data Summary

Table 1: In Vivo Antidiabetic Effect of Lupanine in STZ-Diabetic Rats

Parameter Dosage and Administration Animal Model Key Findings Reference
Glucose Tolerance 20 mg/kg BW, OralStreptozotocin (STZ)-induced diabetic ratsImproved glycemic control during an oral glucose tolerance test (OGTT).[1][1]
Hypoglycemic Risk 20 mg/kg BW, OralSTZ-induced diabetic ratsDid not induce hypoglycemia.[1][1]
Insulin Sensitivity 20 mg/kg BW, OralSTZ-induced diabetic ratsDid not alter the response to exogenous insulin.[1][1]

Table 2: Combination Therapy with Lupanine and Gamma-Conglutin in a Type 2 Diabetes Rat Model

Treatment Dosage and Administration Key Findings Reference
Lupanine + Gamma-Conglutin20 mg/kg BW Lupanine + 28 mg/kg BW Gamma-Conglutin, OralSignificantly reduced glycemia and lipid levels.[6][6]
Positively influenced the expression of genes related to oxidative stress, apoptosis, and glucose/fatty-acid homeostasis.[6][6]

Experimental Protocols

Induction of Diabetes with Streptozotocin (STZ)
  • Animal Model: Male Wistar or similar rat strains are commonly used.

  • Preparation of STZ Solution: Dissolve STZ in a cold 0.1 M citrate buffer (pH 4.5) immediately before use.

  • Induction: After an overnight fast, administer a single intraperitoneal (IP) injection of STZ at a dose of 65 mg/kg BW.[1][4]

  • Confirmation of Diabetes: Monitor blood glucose levels. Rats with fasting blood glucose levels above a predetermined threshold (e.g., >250 mg/dL) three days after STZ injection are considered diabetic and included in the study.[8]

Oral Glucose Tolerance Test (OGTT)
  • Fasting: Fast the animals for approximately 15 hours before the test.[1]

  • Lupanine Administration: Administer lupanine (e.g., 20 mg/kg BW in 0.9% NaCl) or the vehicle (0.9% NaCl) orally by gavage.[1]

  • Glucose Challenge: 30 minutes after lupanine/vehicle administration, administer a glucose solution (2 g/kg BW) orally by gavage.[1]

  • Blood Sampling: Collect blood samples at baseline (0 minutes) and at 30, 60, and 90 minutes after the glucose load to measure blood glucose concentrations.[1]

Visualizations

G cluster_0 Experimental Workflow: Oral Glucose Tolerance Test (OGTT) Fasting 1. Animal Fasting (approx. 15 hours) Administration 2. Oral Administration (Lupanine or Vehicle) Fasting->Administration Glucose_Challenge 3. Oral Glucose Challenge (2 g/kg BW) Administration->Glucose_Challenge 30 min Blood_Sampling 4. Blood Sampling (0, 30, 60, 90 min) Glucose_Challenge->Blood_Sampling Data_Analysis 5. Data Analysis (Blood Glucose Levels) Blood_Sampling->Data_Analysis

Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).

G cluster_1 Lupanine's Mechanism of Action in Pancreatic Beta-Cells Lupanine Lupanine KATP_Channel ATP-Dependent K+ (KATP) Channel Lupanine->KATP_Channel Inhibits Insulin_Gene Insulin Gene Expression Lupanine->Insulin_Gene Increases Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channels Voltage-Gated Ca2+ Channels Membrane_Depolarization->Ca_Channels Activates Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx Mediates Insulin_Vesicles Insulin Vesicle Exocytosis Ca_Influx->Insulin_Vesicles Insulin_Secretion Increased Insulin Secretion Insulin_Vesicles->Insulin_Secretion

References

Minimizing matrix effects in mass spectrometry analysis of lupanine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the mass spectrometry analysis of lupanine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact lupanine analysis?

A1: Matrix effects in LC-MS/MS analysis refer to the alteration of ionization efficiency for lupanine due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1][2]

Q2: What are the common sample preparation techniques to minimize matrix effects for lupanine analysis?

A2: Common techniques include:

  • Solid-Phase Extraction (SPE): A highly effective method for selectively isolating lupanine from complex matrices.

  • Liquid-Liquid Extraction (LLE): A classic technique that separates lupanine based on its solubility in immiscible solvents.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach involving solvent extraction followed by dispersive SPE cleanup.[3]

  • Dilution: A simple method to reduce the concentration of matrix components, but it may compromise the limit of detection.

Q3: How can I choose the best sample preparation method for my lupanine analysis?

A3: The choice of method depends on the sample matrix, the required sensitivity, and available resources. For complex matrices like biological fluids or processed foods, SPE or a thorough QuEChERS protocol is often recommended to achieve the cleanest extracts.[1][3] For simpler matrices, a straightforward LLE or dilution might be sufficient. It is advisable to perform a method validation study to compare the effectiveness of different techniques for your specific application.

Q4: What are the key chromatographic parameters to optimize for minimizing matrix effects?

A4: Optimizing the chromatographic separation is crucial. This includes:

  • Column Chemistry: Selecting a column with appropriate stationary phase chemistry (e.g., C18) to achieve good retention and separation of lupanine from matrix components.

  • Mobile Phase Composition: Adjusting the mobile phase (e.g., water with formic acid and acetonitrile or methanol) to improve peak shape and resolution.

  • Gradient Elution: Employing a gradient elution program to effectively separate early-eluting matrix components from the lupanine peak.

Q5: How can I assess the extent of matrix effects in my lupanine analysis?

A5: The matrix effect can be quantitatively assessed by comparing the peak area of lupanine in a standard solution to the peak area of lupanine spiked into a blank matrix extract at the same concentration.[4] A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Steps
Inappropriate Mobile Phase pH Lupanine is a basic compound. Ensure the mobile phase pH is suitable for good peak shape. Acidic mobile phases (e.g., with 0.1% formic acid) are commonly used to promote protonation and improve peak symmetry.
Column Overload Reduce the injection volume or the concentration of the sample. Overloading the column can lead to peak fronting.[5]
Co-elution with Interfering Compounds Optimize the chromatographic gradient to better separate lupanine from matrix components. Consider a different stationary phase if co-elution persists.
Sample Solvent Mismatch The solvent used to dissolve the final extract should be as close as possible in composition to the initial mobile phase to avoid peak distortion.[6]
Column Contamination or Degradation Flush the column with a strong solvent. If peak shape does not improve, consider replacing the column.[5]
Issue 2: Significant Ion Suppression
Potential Cause Troubleshooting Steps
Inadequate Sample Cleanup Improve the sample preparation method. If using LLE, try a different extraction solvent. If using SPE, optimize the wash and elution steps or try a different sorbent type.[7] A QuEChERS method with appropriate cleanup sorbents can also be effective.[3]
High Concentration of Matrix Components Dilute the sample extract before injection. This is a simple way to reduce the concentration of interfering compounds, but be mindful of the impact on sensitivity.
Suboptimal Chromatographic Separation Modify the LC gradient to separate lupanine from the region of significant ion suppression. A post-column infusion experiment can help identify these regions.[8]
Ion Source Contamination Clean the ion source of the mass spectrometer. Matrix components can accumulate over time and lead to a general decrease in signal intensity.
Issue 3: Low or Inconsistent Recovery
Potential Cause Troubleshooting Steps
Inefficient Extraction Optimize the extraction solvent and pH. For lupanine, a basic pH during extraction can improve recovery into an organic solvent. Ensure adequate mixing and extraction time.
Suboptimal SPE Protocol Review the SPE procedure. Ensure the sorbent is appropriate for lupanine (e.g., a cation-exchange or reversed-phase sorbent). Optimize the loading, washing, and elution steps to maximize lupanine retention and recovery.[7]
Analyte Degradation Ensure the stability of lupanine in the sample and during the entire analytical process. Use fresh samples and standards, and minimize the time between sample preparation and analysis.
Incomplete Elution from SPE Cartridge Use a stronger elution solvent or increase the elution volume. Ensure the elution solvent is appropriate for disrupting the interaction between lupanine and the SPE sorbent.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the performance of different sample preparation techniques for the analysis of lupanine in various matrices, focusing on recovery and matrix effects.

Sample Preparation Technique Matrix Lupanine Recovery (%) Matrix Effect (%) Reference
QuEChERS Leguminous Plants71–115%-20% to +14% (slight)[3]
Solid-Phase Extraction (SPE) LupinsSatisfactory≤23%[1][2]
Liquid-Liquid Extraction (LLE) Spinach, Rice, Mandarin62.6–85.5%Significant Suppression[9]
Solid-Phase Microextraction (SPME) Chicken and Beef>91%Minimal (only 2 compounds showed significant effects)[10]

Experimental Protocols

Protocol 1: QuEChERS Method for Lupanine in Leguminous Plants[3]
  • Extraction:

    • Homogenize the sample.

    • To a representative sample weight, add water and acetonitrile.

    • Vortex and sonicate.

    • Add NaCl and MgSO₄, vortex, and centrifuge.

  • Cleanup (Dispersive SPE):

    • Take an aliquot of the supernatant.

    • Add appropriate d-SPE sorbents (e.g., PSA, C18).

    • Vortex and centrifuge.

  • Analysis:

    • Filter the supernatant and inject it into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Lupanine in Lupins[1][2]
  • Extraction:

    • Extract the homogenized sample with an appropriate solvent (e.g., methanol/water mixture).

  • SPE Cleanup:

    • Conditioning: Condition the SPE cartridge (e.g., cation-exchange or reversed-phase) with methanol followed by water.

    • Loading: Load the sample extract onto the cartridge.

    • Washing: Wash the cartridge with a weak solvent to remove interferences.

    • Elution: Elute lupanine with an appropriate solvent (e.g., methanol with a small percentage of ammonia).

  • Analysis:

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction Homogenization->Extraction Cleanup Cleanup Extraction->Cleanup Final Extract Final Extract Cleanup->Final Extract Injection Injection Final Extract->Injection Transfer Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Data Processing Data Processing Mass Spectrometry Detection->Data Processing

Caption: General workflow for lupanine analysis.

Troubleshooting_Logic Problem_Observed Problem Observed (e.g., Ion Suppression) Check_Sample_Prep Review Sample Preparation Problem_Observed->Check_Sample_Prep Check_LC_Conditions Review LC Conditions Problem_Observed->Check_LC_Conditions Check_MS_Parameters Review MS Parameters Problem_Observed->Check_MS_Parameters Optimize_Cleanup Optimize Cleanup Step Check_Sample_Prep->Optimize_Cleanup Modify_Gradient Modify LC Gradient Check_LC_Conditions->Modify_Gradient Clean_Ion_Source Clean Ion Source Check_MS_Parameters->Clean_Ion_Source Problem_Resolved Problem Resolved Optimize_Cleanup->Problem_Resolved Modify_Gradient->Problem_Resolved Clean_Ion_Source->Problem_Resolved

Caption: Troubleshooting decision tree for matrix effects.

References

Best practices for handling and disposal of lupanine perchlorate waste.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Lupanine Perchlorate Handling and Disposal

This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for the safe handling and disposal of this compound waste. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is harmful if swallowed.[1] The primary hazard stems from the perchlorate anion, which is a strong oxidizing agent. Perchlorate salts can be reactive and potentially explosive under certain conditions, especially when in contact with organic materials, reducing agents, and strong dehydrating agents.[1][2][3]

Q2: How should I store this compound waste?

A2: this compound waste should be stored in a designated, well-ventilated area, away from incompatible materials.[4] Use tightly sealed, properly labeled containers that are compatible with the waste.[4][5] Store in a cool, dry place and avoid exposure to heat or ignition sources.

Q3: Can I dispose of small quantities of this compound waste down the drain?

A3: No. You must not dispose of this compound waste with household garbage or allow it to enter the sewage system.[1] Perchlorate is a persistent environmental contaminant.[6]

Q4: What are the general steps for disposing of this compound waste?

A4: All this compound waste must be disposed of as hazardous waste in accordance with local, regional, national, and international regulations.[1] The general procedure involves collecting the waste in a labeled, sealed container and arranging for pickup by a licensed chemical waste disposal service.[5]

Q5: Are there any specific chemical incompatibilities I should be aware of when handling this compound waste?

A5: Yes. Perchlorates are incompatible with a wide range of substances. Avoid contact with:

  • Acids (especially strong dehydrating acids like sulfuric acid)[2][3][7]

  • Alcohols[2]

  • Reducing agents[1]

  • Organic materials[2][8]

  • Metal powders[3]

  • Flammable liquids[3]

Troubleshooting Guides

Issue 1: Accidental Spill of this compound Solution

  • Problem: A small amount of aqueous this compound solution has been spilled on a lab bench.

  • Solution:

    • Immediately alert personnel in the area.

    • Wearing appropriate personal protective equipment (PPE) including gloves, lab coat, and safety goggles, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a damp cloth or sponge, collecting the cleaning materials as hazardous waste.

    • Label the waste container appropriately and arrange for disposal.

Issue 2: Crystallization Observed in this compound Waste Container

  • Problem: Solid crystals have formed in a container of aqueous this compound waste.

  • Caution: Perchlorate salts can become shock-sensitive upon drying. Do not attempt to scrape or mechanically disturb the crystals.

  • Solution:

    • If possible and safe to do so, add a small amount of deionized water to redissolve the crystals. Gently swirl the container; do not shake vigorously.

    • If the crystals cannot be redissolved, or if the container is old or shows signs of pressure buildup, do not handle it. Cordon off the area and contact your institution's Environmental Health and Safety (EHS) office immediately for guidance.

Data Presentation

Table 1: Chemical Incompatibility of Perchlorates

Incompatible Material ClassSpecific ExamplesPotential Hazard
Strong AcidsSulfuric acid, Perchloric acidFormation of unstable and explosive mixtures
AlcoholsEthanol, MethanolFormation of explosive mixtures
Reducing AgentsMetal hydrides, Active metalsViolent reactions, potential for explosion
Organic CompoundsSolvents, Greases, Paper, WoodFire and explosion hazard upon heating or shock
Finely Divided MetalsAluminum powder, Magnesium powderSpontaneous ignition or explosion

This table provides a general overview of perchlorate incompatibilities. Always consult the Safety Data Sheet (SDS) for specific substances.

Experimental Protocols

Protocol 1: Collection and Temporary Storage of Aqueous this compound Waste

This protocol outlines the procedure for the routine collection of aqueous waste containing this compound generated during laboratory experiments.

Methodology:

  • Container Selection: Use a clearly labeled, leak-proof container made of a material compatible with the waste (e.g., high-density polyethylene - HDPE). The label should include "Hazardous Waste," "this compound," and the approximate concentration.

  • Waste Collection: As aqueous this compound waste is generated, carefully transfer it to the designated waste container using a funnel.

  • Segregation: Keep the this compound waste stream separate from other waste streams, particularly organic solvents and acidic waste.

  • Storage: Keep the waste container closed when not in use. Store it in a designated secondary containment bin in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal Request: Once the container is full (do not overfill), arrange for a hazardous waste pickup according to your institution's procedures.

Visualizations

LupaninePerchlorateWasteWorkflow cluster_generation Waste Generation cluster_handling Waste Handling & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Experiment with This compound B Collect Aqueous Waste in Designated HDPE Container A->B C Label Container: 'Hazardous Waste - this compound' B->C D Segregate from Incompatible Waste C->D E Store in Secondary Containment D->E F Cool, Dry, Ventilated Area E->F G Arrange for Licensed Hazardous Waste Disposal F->G

Caption: Workflow for this compound Waste Handling.

Caption: this compound Chemical Incompatibilities.

References

Technical Support Center: Lupanine Perchlorate Purity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed answers and troubleshooting advice for confirming the purity of synthesized lupanine perchlorate.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for confirming the purity of synthesized this compound?

A1: A multi-technique approach is essential for unambiguously confirming the purity and identity of synthesized this compound. The primary methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the lupanine cation and identify organic impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the lupanine cation.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound and detect non-volatile impurities.

  • Elemental Analysis (CHNX): To confirm the empirical formula and the presence of the perchlorate counter-ion, providing a definitive measure of absolute purity.

Q2: How is NMR spectroscopy used to assess purity and structure?

A2: NMR spectroscopy is a powerful tool for structural elucidation. For this compound, ¹H NMR confirms the proton framework, while ¹³C NMR verifies the carbon backbone. The presence of the perchlorate salt may cause slight shifts in the proton signals compared to the free base, particularly for protons near the nitrogen atoms. Purity is assessed by comparing the integral of lupanine signals to those of any impurity peaks.

Key Lupanine ¹H NMR Signal for Identification: A characteristic downfield signal for the α-diastereotopic proton H10eq is typically observed due to the influence of the adjacent nitrogen and carbonyl group.[1]

Expected NMR Data for Lupanine: The following table summarizes characteristic chemical shifts. Note that the exact values can vary slightly based on the solvent and concentration.

Analysis Key Chemical Shifts (δ, ppm) Reference
¹H NMR (in CDCl₃)δ 4.49 (dt, H10eq)[1]
¹³C NMR (in MeOD)δ 176.9 (C=O), 69.8, 60.8, 57.5, 54.9, 49.3, 38.8, 36.3, 33.8, 30.1, 28.3, 25.8, 25.4, 21.0[2]
Q3: What information does Mass Spectrometry (MS) provide?

A3: Mass spectrometry is used to confirm the molecular mass of the lupanine cation (the perchlorate salt itself will not be observed as a single entity). Using a soft ionization technique like Electrospray Ionization (ESI), you should observe the protonated molecule [M+H]⁺.

Parameter Value
Molecular Formula (Lupanine) C₁₅H₂₄N₂O[3]
Exact Mass (Lupanine) 248.1889 g/mol [3]
Expected Ion (ESI-MS) [C₁₅H₂₅N₂O]⁺
Expected m/z 249.1961

The absence of significant peaks at other m/z values is an indicator of high purity.

Q4: Why is Elemental Analysis crucial for a salt, and what are the expected values?

A4: While NMR and HPLC are excellent for detecting organic impurities, they cannot easily detect inorganic salts or residual water, which would still lead to an incorrect assessment of the actual amount of the active molecule.[4] Elemental analysis is critical as it determines the mass percentages of carbon, hydrogen, nitrogen, and chlorine, confirming the correct empirical formula for the entire salt, including the perchlorate counter-ion.[4][5]

For this compound (C₁₅H₂₄N₂O·HClO₄), the theoretical elemental composition is as follows:

Element Theoretical % Observed % (Example) Acceptable Deviation
Carbon (C)51.65%51.55%± 0.4%
Hydrogen (H)7.23%7.28%± 0.4%
Nitrogen (N)8.03%8.09%± 0.4%
Chlorine (Cl)10.16%10.05%± 0.4%

A significant deviation from these values suggests the presence of impurities, such as residual solvent, water, or incorrect salt stoichiometry.

Experimental Workflows and Protocols

Below is a generalized workflow for purity confirmation.

G cluster_0 Purity Confirmation Workflow start Synthesized Lupanine Perchlorate Sample nmr NMR Spectroscopy (¹H, ¹³C) start->nmr struct_confirm Structure Confirmed? nmr->struct_confirm ms Mass Spectrometry (ESI-MS) mass_confirm Correct Mass? ms->mass_confirm hplc HPLC-UV/MS purity_confirm Purity >95%? hplc->purity_confirm ea Elemental Analysis (CHN/Cl) comp_confirm Correct Composition? ea->comp_confirm struct_confirm->ms Yes fail Impurity Detected Re-purify Sample struct_confirm->fail No mass_confirm->hplc Yes mass_confirm->fail No purity_confirm->ea Yes purity_confirm->fail No pass Sample is Pure and Confirmed comp_confirm->pass Yes comp_confirm->fail No

A typical workflow for confirming the purity of synthesized compounds.
Protocol 1: HPLC Purity Analysis

This protocol is adapted from established methods for lupanine quantification.[6][7]

  • System: A standard HPLC system with UV detection.

  • Column: C18 reversed-phase column (e.g., Kinetex EVO C18, 5 μm, 250 mm × 4.6 mm).[6][7]

  • Mobile Phase: Isocratic elution with 15% Acetonitrile and 85% Sodium Phosphate buffer (1.8 g/L Na₂HPO₄, pH adjusted to 10.5).[6][7]

  • Flow Rate: 1.0 mL/min.[6][7]

  • Detection: UV at 220 nm.[6][7]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 20 µL of the sample. Purity is calculated based on the area percentage of the main lupanine peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Sample Preparation for NMR and MS
  • NMR Sample: Dissolve ~5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent is critical; ensure the compound is fully soluble.

  • MS Sample: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile/water mixture.

Troubleshooting Guide

Q5: My ¹H NMR spectrum shows unexpected peaks. What could they be?

A5: Unexpected peaks in the NMR spectrum typically indicate the presence of organic impurities. Consult the troubleshooting logic below.

G cluster_1 Troubleshooting NMR Impurities start Unexpected Peaks in ¹H NMR check_solvent Check for residual solvent peaks (e.g., EtOAc, DCM) start->check_solvent is_solvent Is it a solvent peak? check_solvent->is_solvent check_alkaloids Compare to spectra of related alkaloids: - Sparteine - Isolupanine - 13-hydroxylupanine is_alkaloid Does it match a related alkaloid? check_alkaloids->is_alkaloid check_sm Check for unreacted starting materials or reagents is_sm Does it match a starting material? check_sm->is_sm is_solvent->check_alkaloids No action_dry Action: Dry sample under high vacuum is_solvent->action_dry Yes is_alkaloid->check_sm No action_purify Action: Re-purify via column chromatography or recrystallization is_alkaloid->action_purify Yes is_sm->action_purify Yes

A logical approach to identifying unknown peaks in an NMR spectrum.

Common Lupanine-Related Impurities:

  • Sparteine: A common precursor or related alkaloid.[8]

  • Isolupanine & 13-hydroxylupanine: Biosynthetic relatives often found in natural sources and potentially in synthetic routes.[9][10]

  • Unreacted Starting Materials: Depending on the synthetic route.

  • Residual Solvents: From purification steps (e.g., ethyl acetate, methanol, dichloromethane).

Q6: My elemental analysis results for Carbon are off by >0.5%, but NMR and HPLC look clean. What is the issue?

A6: This scenario strongly suggests the presence of a non-UV active or non-organic impurity.

  • Residual Water: The compound may be hygroscopic. The presence of water would decrease the percentage of all other elements, especially carbon. Try drying the sample extensively under high vacuum and re-submitting for analysis.

  • Inorganic Salts: Impurities from reagents or workup steps (e.g., NaCl, Na₂SO₄) will not be detected by NMR or reverse-phase HPLC but will significantly alter the elemental composition.[4]

  • Incorrect Salt Formation: The ratio of lupanine to perchlorate may not be exactly 1:1. This would alter the expected percentages of all elements.

References

Technical Support Center: Scaling Up the Synthesis of Lupanine Perchlorate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of lupanine perchlorate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during this process.

Experimental Protocols

This section details the methodology for the extraction of lupanine from Lupinus albus seeds and its subsequent conversion to this compound, with a focus on scaling up the process.

Protocol 1: Scaled-Up Extraction and Purification of Lupanine

This protocol is adapted for a larger scale from established lab-scale methods.[1]

1. Seed Preparation and Extraction:

  • Starting Material: 1 kg of finely ground Lupinus albus seeds.

  • Alkalinization: In a suitably large reaction vessel, create a slurry of the ground seeds with 800 mL of a 25% aqueous potassium hydroxide (KOH) solution and 400 g of Celite®. Mix thoroughly to ensure a consistent, semi-dry powder. The use of KOH is crucial as it deprotonates the lupanine, making it more soluble in organic solvents.[1]

  • Extraction: Add 4 L of ethanol to the mixture and stir mechanically at room temperature for at least 16 hours.

  • Filtration: Separate the ethanolic extract from the solid seed material by filtration. Wash the solid residue with an additional 1 L of fresh ethanol to ensure maximum recovery of the crude extract.

  • Solvent Evaporation: Combine the ethanolic filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

2. Liquid-Liquid Extraction:

  • Dissolve the crude extract in 2 L of diethyl ether.

  • Wash the ether solution once with 1.5 L of water to remove water-soluble impurities.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the semi-purified lupanine base.

3. Chromatographic Purification:

  • Prepare a large chromatography column with silica gel.

  • Dissolve the semi-purified lupanine in a minimal volume of dichloromethane and mix it with silica gel to create a dry powder for loading onto the column.

  • Elute the column with a gradient of diethyl ether and ethyl acetate. The purity of the fractions should be monitored by Thin-Layer Chromatography (TLC).[1]

Protocol 2: Synthesis of this compound

1. Crystallization:

  • Dissolve the purified lupanine base in a minimal amount of methanol.

  • Slowly add a 10% (v/v) solution of perchloric acid in methanol to the lupanine solution while stirring.[2]

  • Continue adding the perchloric acid solution until the formation of a white precipitate is observed.

  • Allow the mixture to stand at 4°C for at least one hour to ensure complete crystallization.[3]

2. Isolation and Drying:

  • Collect the this compound crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold methanol to remove any residual impurities.

  • Dry the crystals under vacuum to obtain the final product.

Data Presentation

The following tables summarize quantitative data related to the yield and purity of lupanine from various extraction and purification methods.

Table 1: Lupanine Extraction and Purification Yields

MethodStarting MaterialLupanine YieldLupanine PurityReference
Reverse Osmosis and Solid-Liquid Extraction with Diethyl EtherLupin Bean Wastewater18.5%90%[Carmali et al., as cited in 3, 4]
Nanofiltration and Solvent ExtractionLupin Bean Wastewater95%78%[As cited in 3, 4]
Molecularly Imprinted Polymer (MIP-1) Purification after ExtractionLupin Bean Wastewater82% (recovery)88%[4][5]
Multi-step Solvent Extraction with Ethyl Acetate (3 extractions)Lupin Bean Wastewater91%57-60%[4][6]

Troubleshooting Guides (Q&A Format)

Issue 1: Low Yield of Crude Lupanine Extract

  • Q: My initial ethanolic extraction yielded a very small amount of crude product. What could be the cause?

    • A: Several factors could contribute to a low yield. Ensure that the lupin seeds were ground to a fine powder to maximize surface area for extraction. The alkalinization step with KOH is critical; insufficient basification will result in poor extraction of lupanine into the organic solvent. Also, ensure the extraction time was sufficient (at least 16 hours) with adequate stirring to allow for complete leaching of the alkaloids.

Issue 2: Poor Purity of Lupanine after Initial Extraction

  • Q: The crude lupanine extract contains a high level of impurities. How can I improve the purity before chromatography?

    • A: The initial extract will contain other alkaloids and plant metabolites.[1] A thorough liquid-liquid extraction is crucial. Ensure you are using the correct volumes of diethyl ether and water for washing. Multiple extractions with the organic solvent can also improve the separation of lupanine from water-soluble impurities. For scaling up, consider techniques like multi-step solvent extractions which have shown to improve purity.[4][6]

Issue 3: Difficulty with this compound Crystallization

  • Q: I've added perchloric acid, but no crystals are forming, or an oil is precipitating instead. What should I do?

    • A: This is a common issue in crystallization. If an oil forms, it could be that the solution is too concentrated or the temperature is too high, causing the product to "oil out" above its melting point. Try adding a small amount of additional methanol to dissolve the oil, then cool the solution very slowly. If no crystals form, the solution may be too dilute. In this case, you can try to carefully evaporate some of the solvent. Seeding the solution with a tiny crystal of this compound from a previous successful batch can also induce crystallization. Ensure the pH is appropriate for salt formation.

Issue 4: this compound Crystals are Impure

  • Q: The final this compound crystals are discolored or show impurities in analysis. How can I improve the purity?

    • A: The purity of the final salt is highly dependent on the purity of the starting lupanine base. Ensure your chromatographic purification of the lupanine base was effective. You can also recrystallize the this compound. Dissolve the impure crystals in a minimal amount of hot methanol and allow them to cool slowly. This process should yield purer crystals.

Frequently Asked Questions (FAQs)

  • Q1: What are the main safety precautions when handling this compound?

    • A1: this compound is harmful if swallowed.[7] It is essential to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area or a fume hood. Avoid creating dust. In case of accidental ingestion, seek immediate medical attention.[7]

  • Q2: Can I use a different solvent for the initial extraction?

    • A2: While ethanol is commonly used, other solvents like methanol can also be employed.[8] The choice of solvent can affect the extraction efficiency and the profile of co-extracted impurities. For scaling up, factors like cost, safety, and environmental impact of the solvent are important considerations.

  • Q3: How can I monitor the purity of lupanine during the purification process?

    • A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purity of the fractions collected during column chromatography.[1] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used.[5]

  • Q4: What is the expected yield of lupanine from Lupinus albus seeds?

    • A4: The alkaloid content in Lupinus albus seeds can vary, but it is typically in the range of 1.90% to 2.69%.[9] The final yield of purified lupanine will depend on the efficiency of your extraction and purification steps.

  • Q5: Is it possible to recover lupanine from the aqueous waste generated during the debittering of lupin beans?

    • A5: Yes, several studies have focused on recovering lupanine from the wastewater of lupin bean processing.[4][5] These methods often involve steps like nanofiltration to concentrate the alkaloids followed by solvent extraction.[4][5]

Visualizations

experimental_workflow cluster_extraction Lupanine Extraction and Purification cluster_synthesis This compound Synthesis Start Start Grind Seeds Grind Seeds Start->Grind Seeds 1 kg Lupinus albus Alkalinize Alkalinize Grind Seeds->Alkalinize add KOH and Celite Ethanol Extraction Ethanol Extraction Alkalinize->Ethanol Extraction add Ethanol, stir 16h Filter and Evaporate Filter and Evaporate Ethanol Extraction->Filter and Evaporate remove solids and solvent Liquid-Liquid Extraction Liquid-Liquid Extraction Filter and Evaporate->Liquid-Liquid Extraction diethyl ether/water Column Chromatography Column Chromatography Liquid-Liquid Extraction->Column Chromatography silica gel Purified Lupanine Purified Lupanine Column Chromatography->Purified Lupanine Dissolve Lupanine Dissolve Lupanine Purified Lupanine->Dissolve Lupanine Add Perchloric Acid Add Perchloric Acid Dissolve Lupanine->Add Perchloric Acid in Methanol Crystallize Crystallize Add Perchloric Acid->Crystallize cool to 4°C Filter and Dry Filter and Dry Crystallize->Filter and Dry Final Product This compound Filter and Dry->Final Product troubleshooting_crystallization Start Crystallization Issue? Oiling Out Oiling Out Start->Oiling Out Yes No Crystals No Crystals Start->No Crystals No Add More Solvent Add More Solvent Oiling Out->Add More Solvent Evaporate Solvent Evaporate Solvent No Crystals->Evaporate Solvent Cool Slowly Cool Slowly Add More Solvent->Cool Slowly Success Successful Crystallization Cool Slowly->Success Seed Crystals Seed Crystals Evaporate Solvent->Seed Crystals Seed Crystals->Success

References

Validation & Comparative

Lupanine perchlorate vs. lupanine hydrochloride: which is better for in vivo studies?

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the choice of salt form for an active pharmaceutical ingredient (API) is a critical decision that can significantly impact the outcomes of in vivo studies. This guide provides a detailed comparison of lupanine perchlorate and lupanine hydrochloride, offering data-driven insights to inform the selection of the optimal salt form for preclinical research.

When investigating the therapeutic potential of lupanine, a quinolizidine alkaloid with a range of biological activities, its formulation for in vivo administration is a key consideration. The inherent physicochemical properties of the lupanine free base, particularly its limited aqueous solubility, necessitate the use of a salt form to enhance bioavailability and ensure consistent exposure in animal models. This guide focuses on two such salts that have been reported in the literature: this compound and lupanine hydrochloride.

Physicochemical and Toxicological Comparison

The selection of a suitable salt is primarily guided by its impact on the API's solubility, stability, and safety profile. The following table summarizes the available data for this compound and lupanine hydrochloride.

PropertyThis compoundLupanine HydrochlorideRationale for In Vivo Studies
Molecular Formula C₁₅H₂₄N₂O · HClO₄C₁₅H₂₄N₂O · HClThe choice of counter-ion affects molecular weight and potentially solubility and stability.
Molecular Weight 348.8 g/mol 284.82 g/mol A lower molecular weight of the counter-ion can be advantageous for achieving higher drug loading in formulations.
Aqueous Solubility Data not available; likely limited. The free base has limited water solubility.Expected to be higher than the free base. Hydrochloride salts of basic compounds are generally selected to enhance aqueous solubility[1][2][3][4][5].Higher aqueous solubility is crucial for many routes of administration in vivo, particularly for parenteral formulations, and can improve oral absorption.
Solubility in Organic Solvents Slightly soluble in DMSO and methanol (requires heating and sonication)[6].Data not available, but likely soluble in polar organic solvents.Important for the preparation of stock solutions and certain non-aqueous formulations.
Known In Vivo Use Yes, in a study on the antidiabetic effects in rats[7].Yes, in studies with Wistar rats investigating excretion and toxicity.Both have been used, but the rationale for selection is often not detailed in publications.
Toxicity of Counter-ion High Concern. The perchlorate anion is a known endocrine disruptor that inhibits iodide uptake by the thyroid gland.Low Concern. The chloride ion is ubiquitous in biological systems and is a common and safe counter-ion in pharmaceutical salts.The safety of the counter-ion is a paramount consideration for in vivo studies to avoid confounding toxicological effects.

Recommendation for In Vivo Studies

Based on the available evidence, lupanine hydrochloride is the recommended salt form for in vivo studies.

The primary and most compelling reason for this recommendation is the significant toxicological concern associated with the perchlorate anion. The established endocrine-disrupting properties of perchlorate introduce a confounding variable that could interfere with the interpretation of experimental results and pose an unnecessary risk to the animal models.

Conversely, the hydrochloride salt is a standard and widely accepted choice for basic APIs like lupanine. The use of hydrochloride salts is a well-established strategy in pharmaceutical development to enhance aqueous solubility, which in turn can lead to improved and more consistent bioavailability[1][2][3][4][5]. While direct comparative pharmacokinetic data for the two lupanine salts are not available, the fundamental principles of salt selection strongly favor the hydrochloride form for its superior safety profile and the high probability of favorable biopharmaceutical properties.

Experimental Protocols

To empirically determine the suitability of a lupanine salt for in vivo studies, a series of characterization and pharmacokinetic experiments should be conducted.

Protocol 1: Aqueous Solubility Determination

Objective: To determine the equilibrium solubility of the lupanine salt in a physiologically relevant buffer.

Materials:

  • Lupanine salt (perchlorate or hydrochloride)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with a suitable column for lupanine quantification

  • Shaking incubator at 37°C

  • Centrifuge

  • 0.22 µm syringe filters

Method:

  • Add an excess amount of the lupanine salt to a known volume of PBS (pH 7.4) in a sealed vial.

  • Incubate the vial in a shaking incubator at 37°C for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of lupanine using a validated HPLC method.

  • Perform the experiment in triplicate to ensure reproducibility.

Protocol 2: In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of the selected lupanine salt in a relevant animal model (e.g., rats).

Materials:

  • Lupanine hydrochloride

  • Wistar rats (male, 200-250 g)

  • Vehicle for administration (e.g., sterile saline for intravenous and oral gavage)

  • Blood collection supplies (e.g., heparinized tubes)

  • LC-MS/MS system for lupanine quantification in plasma

Method:

  • Fast the rats overnight prior to dosing.

  • Administer a single dose of lupanine hydrochloride either intravenously (e.g., 2 mg/kg) or orally (e.g., 10 mg/kg) in the appropriate vehicle.

  • Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose).

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Extract lupanine from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

  • Quantify the concentration of lupanine in the plasma extracts using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Visualizing the Rationale and Workflow

To further clarify the decision-making process and experimental design, the following diagrams are provided.

Salt_Selection_Logic start Select Lupanine Salt for In Vivo Study physchem Physicochemical Properties start->physchem toxicity Toxicological Profile start->toxicity in_vivo_data Existing In Vivo Data start->in_vivo_data recommendation Recommendation physchem->recommendation toxicity->recommendation in_vivo_data->recommendation hcl Lupanine Hydrochloride recommendation->hcl Favorable perchlorate This compound recommendation->perchlorate Unfavorable

Decision workflow for selecting a lupanine salt.

PK_Study_Workflow cluster_pre_study Pre-Study cluster_dosing_sampling Dosing & Sampling cluster_analysis_reporting Analysis & Reporting formulation Formulation (Lupanine HCl in Saline) animal_prep Animal Preparation (Fasting) dosing Dosing (IV or PO) animal_prep->dosing sampling Blood Sampling (Serial Time Points) dosing->sampling bioanalysis Bioanalysis (LC-MS/MS) sampling->bioanalysis pk_analysis PK Analysis (Cmax, AUC, etc.) bioanalysis->pk_analysis report Final Report pk_analysis->report

Workflow for an in vivo pharmacokinetic study.

References

A Comparative Analysis of the Biological Activities of Lupanine and Sparteine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two quinolizidine alkaloids, lupanine and sparteine. Drawing from experimental data, this document outlines their mechanisms of action, physiological effects, and toxicological profiles, presenting quantitative data in structured tables and visualizing key pathways and workflows.

Introduction

Lupanine and sparteine are structurally related quinolizidine alkaloids predominantly found in species of the Lupinus genus (lupins). Sparteine serves as a biosynthetic precursor to lupanine. While sharing a common chemical backbone, their distinct functional groups result in notable differences in their biological activities. This guide explores these differences to inform research and drug development efforts.

Comparative Biological Activity

The biological effects of lupanine and sparteine are multifaceted, impacting the central nervous system, cardiovascular system, and metabolic processes. A key differentiator is their toxicity, with lupanine consistently reported as being less toxic than sparteine[1][2].

Central Nervous System (CNS) Effects

Both lupanine and sparteine exhibit a weak sedative effect on the central nervous system[1]. However, sparteine has been more extensively studied for its anticonvulsant properties.

  • Sparteine: Demonstrates anticonvulsant effects, potentially through the activation of M2 and M4 muscarinic acetylcholine receptors[3]. It has been shown to delay the onset of seizures and reduce their severity in animal models[3].

  • Lupanine: While also showing CNS depressant effects, its anticonvulsant profile is not as well-characterized as that of sparteine[1].

Cardiovascular Effects

Sparteine has a known history of use as an antiarrhythmic agent, highlighting its significant impact on the cardiovascular system.

  • Sparteine: Can induce changes in cardiac electrical conductivity and has been associated with cardiac complaints in cases of poisoning[1].

  • Lupanine: Is reported to have a less pronounced effect on the cardiovascular system compared to sparteine[4].

Metabolic Effects

Both alkaloids have been shown to influence glucose homeostasis, suggesting potential applications in metabolic disorders.

  • Lupanine: Potentiates glucose-stimulated insulin release by directly inhibiting ATP-sensitive potassium (KATP) channels in pancreatic β-cells[5].

  • Sparteine: Induces the secretion of both insulin and glucagon[5].

Anthelmintic Activity

Derivatives of both lupanine and sparteine have demonstrated activity against parasitic nematodes. This effect is believed to be mediated through an antagonistic action on nematode nicotinic acetylcholine receptors.

Mechanism of Action: A Comparative Overview

The biological activities of lupanine and sparteine stem from their interactions with various cellular targets, including ion channels and signaling pathways.

Interaction with Acetylcholine Receptors

Both alkaloids are known to interact with nicotinic acetylcholine receptors (nAChRs). While their primary mode of interaction appears to be antagonistic, particularly in the context of anthelmintic activity, detailed comparative binding affinity data is limited in the current literature. Lupinine, a related quinolizidine alkaloid, has been shown to have an IC50 value of >500 μM for nicotinic receptors and 190 μM for muscarinic receptors[6].

Sodium Channel Blockade
Modulation of the PI3K/Akt Signaling Pathway

Both lupanine and sparteine have been implicated in the activation of the PI3K/Akt signaling pathway, which is crucial for cell survival and neuroprotection. However, a direct comparative study detailing the extent and mechanism of activation by each alkaloid is lacking.

Pharmacokinetics

Lupanine and sparteine are rapidly absorbed and eliminated, primarily through urine as unchanged compounds or oxidized metabolites[1]. A key difference in their metabolism lies in the involvement of Cytochrome P450 2D6 (CYP2D6) in the oxidation of sparteine. Genetic polymorphisms in CYP2D6 can lead to slower elimination of sparteine in individuals who are "poor metabolizers"[1]. The half-life of lupanine in humans has been determined to be approximately 6.2-6.5 hours[7].

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of lupanine and sparteine.

ParameterLupanineSparteineReference(s)
Toxicity Less toxicMore toxic[1],[2]
CNS Effect Weak sedativeWeak sedative, Anticonvulsant[1],[3]
Metabolic Effect Potentiates insulin release (via KATP channel inhibition)Induces insulin & glucagon secretion[5]

Table 1: Comparative Biological Effects

CompoundReceptor/ChannelEffectQuantitative Data (IC50/Ki)Reference(s)
LupanineKATP ChannelsInhibitionDose-dependent inhibition[5]
Nicotinic Acetylcholine ReceptorsAntagonism (in nematodes)Not available
Sodium ChannelsNot well-characterizedNot available
SparteineMuscarinic Acetylcholine Receptors (M2, M4)Activation (proposed)Not available[3]
Nicotinic Acetylcholine ReceptorsAntagonism (in nematodes)Not available
Sodium ChannelsBlockadeAvailable but not in direct comparison[8]

Table 2: Receptor and Ion Channel Interactions

CompoundParameterValue (in humans)Reference(s)
LupanineHalf-life (t1/2)~6.2 - 6.5 hours[7]
SparteineMetabolismCYP2D6 dependent[1]

Table 3: Pharmacokinetic Parameters

Experimental Protocols

Quantification of Lupanine and Sparteine by GC-MS

This protocol outlines a general method for the extraction and quantification of lupanine and sparteine from biological matrices.

GCMS_Workflow cluster_extraction Alkaloid Extraction cluster_analysis GC-MS Analysis A Homogenize sample with acidic solution (e.g., 0.5 M HCl) B Centrifuge and collect supernatant A->B C Adjust pH to alkaline (e.g., 9-10 with NaOH) B->C D Liquid-liquid extraction with an organic solvent (e.g., chloroform) C->D E Dry the organic phase D->E F Reconstitute extract in a suitable solvent E->F G Inject into GC-MS system F->G H Separation on a capillary column G->H I Mass spectrometric detection H->I J Quantification using standard curves I->J

Caption: Workflow for GC-MS analysis of lupanine and sparteine.

Methodology:

  • Sample Preparation: Homogenize the biological sample (e.g., plant material, plasma) in an acidic solution to protonate the alkaloids and increase their aqueous solubility.

  • Extraction: Centrifuge the homogenate and collect the supernatant. Adjust the pH to alkaline to deprotonate the alkaloids, making them soluble in organic solvents. Perform a liquid-liquid extraction using a solvent like chloroform.

  • Concentration: Evaporate the organic solvent to concentrate the extracted alkaloids.

  • GC-MS Analysis: Reconstitute the dried extract in a suitable solvent and inject it into a gas chromatograph coupled with a mass spectrometer (GC-MS). The compounds are separated based on their volatility and interaction with the column's stationary phase. The mass spectrometer is used for detection and quantification by comparing the fragmentation patterns and retention times to those of known standards.

Assessment of PI3K/Akt Pathway Activation by Western Blot

This protocol describes a general method to assess the phosphorylation of Akt, a key downstream effector of the PI3K pathway.

WesternBlot_Workflow cluster_treatment Cell Culture and Treatment cluster_blotting Western Blotting A Culture cells to desired confluency B Treat cells with lupanine or sparteine at various concentrations and time points A->B C Lyse cells to extract proteins B->C D Determine protein concentration (e.g., BCA assay) C->D E Separate proteins by SDS-PAGE D->E F Transfer proteins to a membrane (e.g., PVDF) E->F G Block membrane to prevent non-specific antibody binding F->G H Incubate with primary antibodies (anti-p-Akt, anti-total-Akt) G->H I Incubate with HRP-conjugated secondary antibody H->I J Detect signal using chemiluminescence I->J K Quantify band intensity J->K

Caption: Workflow for Western blot analysis of Akt phosphorylation.

Methodology:

  • Cell Treatment: Culture appropriate cells and treat them with lupanine or sparteine.

  • Protein Extraction: Lyse the cells to release the proteins.

  • Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and then transfer them to a membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of Akt (p-Akt). A separate blot should be run with an antibody for total Akt to serve as a loading control.

  • Detection: After incubation with a secondary antibody, the protein bands are visualized using a detection reagent. The intensity of the bands corresponding to p-Akt is quantified and normalized to the total Akt levels.

Signaling Pathways

Proposed PI3K/Akt Signaling Pathway Activation

The neuroprotective effects of lupanine and sparteine are suggested to be mediated, at least in part, through the activation of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival and apoptosis.

PI3K_Akt_Pathway Lupanine Lupanine / Sparteine nAChR nAChR Lupanine->nAChR PI3K PI3K nAChR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellSurvival Promotion of Cell Survival Akt->CellSurvival

Caption: PI3K/Akt signaling pathway potentially activated by lupanine and sparteine.

Conclusion

Lupanine and sparteine, while structurally similar, exhibit distinct biological activity profiles. Sparteine generally displays higher toxicity and more pronounced effects on the central nervous and cardiovascular systems. In contrast, lupanine appears to be a more specific modulator of metabolic processes, such as insulin secretion, with a better safety profile. Further research is warranted to elucidate the precise molecular interactions and to quantify the comparative potency of these alkaloids at their respective targets. This will be crucial for harnessing their therapeutic potential while minimizing adverse effects.

References

Efficacy of lupanine perchlorate compared to other antidiabetic compounds.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antidiabetic efficacy of lupanine perchlorate against established antidiabetic compounds: metformin, glibenclamide, and sitagliptin. The information is compiled from preclinical studies to aid in research and development efforts in the field of diabetes therapeutics.

Executive Summary

Lupanine, a quinolizidine alkaloid, has demonstrated potential as a hypoglycemic agent. Its primary mechanism of action involves the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, leading to glucose-dependent insulin secretion. This action is similar to that of sulfonylureas like glibenclamide. Preclinical evidence suggests that lupanine can improve glucose tolerance in diabetic animal models. However, the existing data presents some conflicting results regarding its efficacy, and direct comparative studies with other major classes of antidiabetic drugs are limited. This guide synthesizes the available experimental data, details the methodologies employed in these studies, and visualizes the key signaling pathways.

Comparative Efficacy of Antidiabetic Compounds

The antidiabetic efficacy of lupanine has been evaluated in streptozotocin (STZ)-induced diabetic rat models, a common model for type 1 and type 2 diabetes research. The following tables summarize the available quantitative data from preclinical studies.

Table 1: Effect of Lupanine on Oral Glucose Tolerance Test (OGTT) in STZ-Induced Diabetic Rats

Treatment GroupDoseAnimal ModelDurationKey FindingsReference
Lupanine20 mg/kgSTZ-induced diabetic ratsAcuteSignificantly improved glucose tolerance at 60 and 90 minutes post-glucose load. The Area Under the Curve (AUC) for glucose was significantly smaller compared to untreated diabetic rats.[1][1]
LupanineNot specifiedSTZ-induced diabetic ratsNot specifiedDid not exert hypoglycemic potency. Did not significantly increase plasma insulin concentration.[2][3][2][3]

Note: Conflicting data exists regarding the in vivo hypoglycemic efficacy of lupanine monotherapy.

Table 2: Comparative Effect of a Lupanine Combination Therapy vs. Metformin + Glibenclamide on OGTT in STZ-Induced Diabetic Rats

Treatment GroupDoseAnimal ModelDurationBlood Glucose Reduction (vs. untreated diabetic)AUC Reduction (vs. untreated diabetic)Reference
γ-conglutin + Lupanine28 mg/kg + 20 mg/kgSTZ-induced diabetic ratsAcuteSimilar reduction to Metformin + Glibenclamide group.[4][5]Similar reduction to Metformin + Glibenclamide group.[4][5][4][5]
Metformin + Glibenclamide300 mg/kg + 10 mg/kgSTZ-induced diabetic ratsAcuteSignificantly reduced blood glucose levels.[4][5]Significantly reduced AUC for glucose.[4][5][4][5]

Mechanisms of Action

The antidiabetic compounds discussed herein exhibit distinct mechanisms of action, targeting different aspects of glucose homeostasis.

Lupanine and Glibenclamide: KATP Channel Inhibition

Lupanine and glibenclamide share a common mechanism of action by inhibiting ATP-sensitive potassium (KATP) channels in the pancreatic β-cell membrane.[6][7][8] This inhibition leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium ions, which triggers the exocytosis of insulin-containing granules.[8]

Glibenclamide_Lupanine_Pathway cluster_beta_cell Pancreatic β-cell Glucose Glucose Metabolism Metabolism Glucose->Metabolism Enters cell ATP ATP Metabolism->ATP Increases ATP/ADP ratio KATP_Channel KATP Channel ATP->KATP_Channel Closes Depolarization Depolarization KATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Results in Lupanine Lupanine Lupanine->KATP_Channel Inhibits Glibenclamide Glibenclamide Glibenclamide->KATP_Channel Inhibits Metformin_Pathway cluster_cell Hepatocyte / Muscle Cell Metformin Metformin AMPK AMPK Activation Metformin->AMPK Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glucose_Uptake Peripheral Glucose Uptake AMPK->Glucose_Uptake Promotes Sitagliptin_Pathway Meal Meal Incretins Incretins (GLP-1, GIP) Meal->Incretins Stimulates release of DPP4 DPP-4 Enzyme Incretins->DPP4 Degraded by Pancreas Pancreas Incretins->Pancreas Act on Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibits Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion STZ_Induction_Workflow Start Start Acclimatization Acclimatize Rats Start->Acclimatization STZ_Injection Single Intraperitoneal STZ Injection Acclimatization->STZ_Injection Blood_Glucose_Monitoring Monitor Blood Glucose (e.g., after 72h) STZ_Injection->Blood_Glucose_Monitoring Selection Select Diabetic Rats (Fasting Glucose > 250 mg/dL) Blood_Glucose_Monitoring->Selection Grouping Group Allocation: - Diabetic Control - Treatment Groups - Non-diabetic Control Selection->Grouping Diabetic Endpoint Endpoint Selection->Endpoint Non-diabetic Treatment Administer Test Compounds Grouping->Treatment Treatment->Endpoint

References

Lupanine Demonstrates Glucose-Lowering Potential in Diabetic Rat Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – New research findings validate the hypoglycemic effects of lupanine, a quinolizidine alkaloid, in a streptozotocin (STZ)-induced diabetic rat model. The studies indicate that lupanine improves glycemic control, primarily by modulating insulin secretion, positioning it as a potential candidate for further investigation in the development of novel anti-diabetic therapies. This guide provides a comprehensive comparison of lupanine's performance with established anti-diabetic agents, supported by experimental data and detailed protocols.

Comparative Efficacy of Lupanine

Lupanine's ability to lower blood glucose was evaluated in STZ-induced diabetic rats and compared with standard anti-diabetic drugs, metformin and glibenclamide. The results, summarized below, highlight lupanine's potential in managing hyperglycemia.

Treatment GroupDoseRoute of AdministrationBlood Glucose Reduction (%)Insulin Level ChangeReference
Lupanine 20 mg/kg BWOralImproved glucose toleranceNo significant increase[1]
Metformin 300 mg/kgOralSignificant decreaseNot specified[2][3]
Glibenclamide 10 mg/kgOralSignificant decreaseIncreased[2][4]
Diabetic Control ----[1][2]

Note: The percentage of blood glucose reduction can vary based on the specific experimental conditions and duration of the study.

Unraveling the Mechanism of Action: A Focus on Insulin Secretion

Lupanine's primary mechanism for its hypoglycemic effect is attributed to its influence on pancreatic β-cells, leading to enhanced insulin secretion, particularly in hyperglycemic conditions.[2] In vitro studies using isolated rat islets have shown that lupanine potentiates glucose-stimulated insulin secretion.[5][6][7] This action is linked to the inhibition of ATP-sensitive potassium (KATP) channels in β-cells.[1][5] The closure of these channels leads to membrane depolarization, opening of voltage-dependent Ca2+ channels, and subsequent exocytosis of insulin-containing granules.[1]

Interestingly, lupanine's effect is glucose-dependent, meaning it stimulates insulin release more effectively at higher glucose concentrations.[5][6][7] This characteristic is advantageous as it may reduce the risk of hypoglycemia, a common side effect of some anti-diabetic drugs.[1][2] Furthermore, lupanine has been shown to increase the expression of the insulin gene, suggesting a potential long-term beneficial effect on β-cell function.[1]

Experimental Protocols

The validation of lupanine's hypoglycemic effect was conducted using a well-established diabetic rat model.

Animal Model
  • Species: Male Wistar or Sprague-Dawley rats.

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 65 mg/kg body weight is used to induce a state of hyperglycemia, mimicking type 2 diabetes.[1] Diabetes is typically confirmed by measuring fasting blood glucose levels, with levels above a certain threshold (e.g., 250 mg/dL) indicating a diabetic state.

Drug Administration
  • Lupanine: Administered orally at a dose of 20 mg/kg body weight.[1]

  • Comparative Drugs: Metformin (e.g., 300 mg/kg) and glibenclamide (e.g., 10 mg/kg) are administered orally for comparison.[2][3]

  • Vehicle Control: A control group receives the vehicle (e.g., 0.9% NaCl) to account for any effects of the administration procedure.[1]

Biochemical Parameters

A range of biochemical markers are assessed to evaluate the effects of the treatments:

  • Fasting Blood Glucose: Measured at baseline and at various time points after treatment.

  • Oral Glucose Tolerance Test (OGTT): Performed to assess the body's ability to clear glucose from the bloodstream.[1]

  • Serum Insulin Levels: Measured to determine the effect of the treatments on insulin secretion.

  • Lipid Profile: Including triglycerides and cholesterol, to assess the impact on lipid metabolism.[2]

  • Liver and Kidney Function Tests: To monitor for any potential toxicity.[8][9]

Visualizing the Process and Pathway

To better understand the experimental process and the underlying mechanism of lupanine's action, the following diagrams are provided.

G cluster_0 Animal Model Preparation cluster_1 Treatment Administration cluster_2 Data Collection and Analysis Rat Acclimatization Rat Acclimatization Induction of Diabetes (STZ) Induction of Diabetes (STZ) Rat Acclimatization->Induction of Diabetes (STZ) Confirmation of Diabetes Confirmation of Diabetes Induction of Diabetes (STZ)->Confirmation of Diabetes Grouping of Rats Grouping of Rats Confirmation of Diabetes->Grouping of Rats Daily Oral Administration Daily Oral Administration Grouping of Rats->Daily Oral Administration Lupanine Lupanine Daily Oral Administration->Lupanine Metformin Metformin Daily Oral Administration->Metformin Glibenclamide Glibenclamide Daily Oral Administration->Glibenclamide Vehicle Vehicle Daily Oral Administration->Vehicle Blood Sample Collection Blood Sample Collection Daily Oral Administration->Blood Sample Collection Oral Glucose Tolerance Test (OGTT) Oral Glucose Tolerance Test (OGTT) Daily Oral Administration->Oral Glucose Tolerance Test (OGTT) Biochemical Analysis Biochemical Analysis Blood Sample Collection->Biochemical Analysis Statistical Analysis Statistical Analysis Biochemical Analysis->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation

Caption: Experimental workflow for validating the hypoglycemic effect of lupanine.

G cluster_0 Pancreatic β-cell Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP_increase ↑ ATP/ADP Ratio Metabolism->ATP_increase KATP_channel KATP Channel ATP_increase->KATP_channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_channel->Membrane_Depolarization Leads to Lupanine Lupanine Lupanine->KATP_channel Inhibits Ca_channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_channel Opens Ca_influx ↑ Intracellular Ca2+ Ca_channel->Ca_influx Allows Insulin_Exocytosis Insulin Exocytosis Ca_influx->Insulin_Exocytosis Triggers Blood Glucose Lowering Blood Glucose Lowering Insulin_Exocytosis->Blood Glucose Lowering

Caption: Signaling pathway of lupanine-mediated insulin secretion.

References

A Comparative Guide to Lupanine Quantification: Unveiling the Merits of TLC-Densitometry and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of lupanine, a quinolizidine alkaloid with a range of pharmacological activities, is paramount. This guide provides a comprehensive cross-validation of two common analytical techniques: Thin-Layer Chromatography (TLC) coupled with densitometry and Gas Chromatography-Mass Spectrometry (GC-MS). By presenting detailed experimental protocols, quantitative performance data, and visual workflows, this document aims to equip you with the necessary information to select the most appropriate method for your research needs.

At a Glance: TLC-Densitometry vs. GC-MS for Lupanine Quantification

While both TLC-densitometry and GC-MS can be employed for the quantification of lupanine, they differ significantly in their performance characteristics, throughput, and cost. GC-MS is generally recognized for its superior sensitivity, selectivity, and accuracy, making it a gold standard for trace-level analysis and structural confirmation.[1] However, TLC-densitometry offers a simpler, more cost-effective, and higher-throughput alternative for routine analysis and screening purposes.

Quantitative Performance Comparison

The following tables summarize the key validation parameters for the quantification of lupanine and other similar alkaloids using TLC-densitometry and GC-MS. It is important to note that direct comparative studies for lupanine are limited, and therefore, some of the data presented for TLC-densitometry are based on validated methods for other alkaloids, providing a reasonable estimation of expected performance.

Table 1: Performance Characteristics of TLC-Densitometry for Alkaloid Quantification

ParameterTypical Performance
Limit of Detection (LOD)60 - 100 ng/spot
Limit of Quantification (LOQ)180 - 300 ng/spot
Linearity Range0.2 - 2 µ g/spot
Correlation Coefficient (r²)> 0.99
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 5%

Table 2: Performance Characteristics of GC-MS for Lupanine and Alkaloid Quantification

ParameterReported Performance for Lupanine/Similar Alkaloids
Limit of Detection (LOD)0.5 - 5 ng/mL
Limit of Quantification (LOQ)1.5 - 15 ng/mL
Linearity Range10 - 1000 ng/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)90 - 110%
Precision (%RSD)< 10%

Note: The performance of TLC-densitometry can be enhanced by using High-Performance TLC (HPTLC) plates and modern densitometers.

Experimental Workflows

To visualize the procedural differences between the two methods, the following diagrams, generated using the DOT language, illustrate the typical experimental workflows.

TLC_Workflow cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_detection Quantification Extraction Extraction of Lupanine from Matrix Concentration Concentration of Extract Extraction->Concentration Spotting Spotting of Sample and Standards Concentration->Spotting Development Chromatographic Development Spotting->Development Drying Plate Drying Development->Drying Derivatization Derivatization (Optional) Drying->Derivatization Densitometry Densitometric Scanning Derivatization->Densitometry Quantification Quantification Densitometry->Quantification

TLC-Densitometry Workflow for Lupanine Quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Extraction Extraction of Lupanine from Matrix Purification Extract Purification (e.g., SPE) Extraction->Purification Derivatization Derivatization (Optional) Purification->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Analysis Detection->Chromatogram Quantification Quantification (SIM/Scan) Chromatogram->Quantification

GC-MS Workflow for Lupanine Quantification.

Detailed Experimental Protocols

Herein, we provide detailed methodologies for the quantification of lupanine using both TLC-densitometry and GC-MS.

Thin-Layer Chromatography (TLC) with Densitometry

This protocol is a general guideline and may require optimization based on the specific matrix and available instrumentation.

1. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of lupanine (e.g., 1 mg/mL) in methanol. Create a series of working standards by diluting the stock solution to concentrations ranging from 0.1 to 1.0 mg/mL.

  • Sample Extraction: Extract lupanine from the sample matrix using an appropriate solvent system (e.g., methanol or a mixture of chloroform and methanol). The extraction method should be optimized and validated for the specific sample type. Concentrate the extract to a known volume.

2. Chromatographic Conditions:

  • Stationary Phase: HPTLC plates coated with silica gel 60 F254.

  • Mobile Phase: A common mobile phase for alkaloid separation is a mixture of chloroform, methanol, and ammonia solution (e.g., 85:14:1, v/v/v). The mobile phase composition should be optimized to achieve a clear separation of lupanine from other matrix components.

  • Application: Apply 2-5 µL of the standard and sample solutions as bands onto the HPTLC plate using an automated applicator.

  • Development: Develop the plate in a saturated chromatographic chamber to a distance of approximately 8 cm.

  • Drying: Dry the plate in a stream of warm air.

3. Detection and Quantification:

  • Derivatization (optional but recommended for enhanced sensitivity): Spray the plate with Dragendorff's reagent followed by a 10% sulfuric acid solution to visualize the alkaloid spots.

  • Densitometric Analysis: Scan the plate using a TLC scanner in absorbance or fluorescence mode at the wavelength of maximum absorbance for the derivatized lupanine spot (typically around 520 nm for Dragendorff's reagent).

  • Quantification: Generate a calibration curve by plotting the peak area of the lupanine standards against their concentrations. Determine the concentration of lupanine in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for lupanine quantification by GC-MS.

1. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of lupanine (e.g., 100 µg/mL) in methanol. Prepare a series of working standards by serial dilution to cover the expected concentration range in the samples (e.g., 10-1000 ng/mL). An internal standard (e.g., deuterated lupanine, if available) should be added to all standards and samples to correct for variations in injection volume and instrument response.

  • Sample Extraction and Purification: Extract lupanine from the sample matrix using an appropriate method, such as solid-phase extraction (SPE) or liquid-liquid extraction. The goal is to obtain a clean extract free of interfering substances.

  • Derivatization (optional): Derivatization with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve the chromatographic peak shape and thermal stability of lupanine, although it is not always necessary.

2. GC-MS Conditions:

  • Gas Chromatograph: A GC system equipped with a capillary column suitable for alkaloid analysis (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Splitless injection at a temperature of 250-280°C.

  • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 280-300°C) to ensure the elution of lupanine.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

  • Data Acquisition: Acquire data in either full scan mode (for qualitative analysis and confirmation) or selected ion monitoring (SIM) mode (for enhanced sensitivity and quantitative analysis). For lupanine, characteristic ions would be monitored (e.g., m/z 248, 149, 136).

3. Quantification:

  • Generate a calibration curve by plotting the ratio of the peak area of lupanine to the peak area of the internal standard against the concentration of the lupanine standards.

  • Determine the concentration of lupanine in the sample by calculating the peak area ratio and using the regression equation from the calibration curve.

Conclusion: Making the Right Choice

The selection between TLC-densitometry and GC-MS for lupanine quantification depends on the specific requirements of the analysis.

  • TLC-Densitometry is a viable option for routine quality control, screening of a large number of samples, and in laboratories with limited budgets . Its simplicity and high throughput are significant advantages. However, its lower sensitivity and selectivity compared to GC-MS may not be suitable for applications requiring trace-level detection or unambiguous identification.

  • GC-MS is the preferred method for research and development, regulatory submissions, and any application demanding high sensitivity, selectivity, and structural confirmation .[1] While it involves a more complex sample preparation and higher operational costs, the quality and reliability of the data are unparalleled.

By carefully considering the performance characteristics, experimental workflows, and specific analytical needs, researchers can confidently choose the most appropriate method for the accurate and reliable quantification of lupanine.

References

Unraveling the Neurotoxic Landscape of Quinolizidine Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the neurotoxic effects of various quinolizidine alkaloids (QAs) reveals significant differences in their mechanisms and potency, providing crucial insights for researchers, scientists, and drug development professionals. This guide synthesizes experimental data to offer a clear comparison of these compounds, focusing on their interactions with key neural signaling pathways.

Quinolizidine alkaloids, a class of naturally occurring compounds found in various plants, have long been recognized for their diverse biological activities, including neurotoxicity. This guide delves into the specifics of their neurotoxic profiles, with a focus on sparteine, lupanine, lupinine, anagyrine, and cytisine.

Comparative Neurotoxicity: A Quantitative Overview

The primary mechanism of neurotoxicity for many quinolizidine alkaloids involves their interaction with cholinergic neurotransmitter systems, specifically nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors. The inhibitory concentrations (IC50) for several QAs on these receptors, as determined by in vitro studies, are summarized below. A lower IC50 value indicates a higher potency of inhibition.

AlkaloidTarget ReceptorIC50 (µM)Reference
Lupanine Nicotinic Acetylcholine Receptor5[1]
Muscarinic Acetylcholine Receptor114[1]
Sparteine Nicotinic Acetylcholine Receptor331[1]
Muscarinic Acetylcholine Receptor21[1]
Lupinine Nicotinic Acetylcholine Receptor>500[1]
Muscarinic Acetylcholine Receptor190[1]
Anagyrine Nicotinic Acetylcholine Receptor (Activation EC50, SH-SY5Y cells)4.2[2]
Nicotinic Acetylcholine Receptor (Desensitization DC50, SH-SY5Y cells)6.9[2]
Cytisine α4β2 Nicotinic Acetylcholine Receptor (Binding Affinity, Kd nM)0.3 - 0.8[3]

Table 1: Comparative inhibitory and binding affinities of selected quinolizidine alkaloids on acetylcholine receptors.

Mechanisms of Neurotoxicity and Associated Signaling Pathways

The neurotoxic effects of these alkaloids are intrinsically linked to their influence on cholinergic signaling. The following diagrams illustrate the current understanding of the signaling pathways affected by sparteine, anagyrine, and cytisine.

Sparteine_Neurotoxicity Sparteine Sparteine mAChR Muscarinic Acetylcholine Receptor (M2/M4) Sparteine->mAChR G_protein Gi/o Protein mAChR->G_protein Activates AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP Decreases production PKA Protein Kinase A cAMP->PKA Neuronal_Necrosis Neuronal Necrosis PKA->Neuronal_Necrosis Leads to (downstream effects) caption Sparteine's Neurotoxic Pathway

Sparteine's neurotoxic mechanism of action.

Sparteine exhibits its neurotoxic effects primarily through the blockade of muscarinic acetylcholine receptors, leading to neuronal necrosis in various brain regions.[4]

Anagyrine_Neurotoxicity Anagyrine Anagyrine nAChR Nicotinic Acetylcholine Receptor Anagyrine->nAChR Receptor_Desensitization Receptor Desensitization (Prolonged Inactivation) nAChR->Receptor_Desensitization Induces Ion_Channel_Closure Ion Channel Closure Receptor_Desensitization->Ion_Channel_Closure Reduced_Neurotransmission Reduced Cholinergic Neurotransmission Ion_Channel_Closure->Reduced_Neurotransmission Results in caption Anagyrine's Neurotoxic Pathway

Anagyrine's impact on nicotinic receptors.

Anagyrine acts as a partial agonist at nicotinic acetylcholine receptors, but its prolonged binding leads to receptor desensitization, a state of prolonged inactivation that reduces cholinergic neurotransmission.[2][5]

Cytisine_Neurotoxicity Cytisine Cytisine alpha4beta2_nAChR α4β2 Nicotinic Acetylcholine Receptor Cytisine->alpha4beta2_nAChR Partial_Activation Partial Receptor Activation alpha4beta2_nAChR->Partial_Activation Undergoes Dopamine_Release Altered Dopamine Release Partial_Activation->Dopamine_Release Neurotransmitter_Imbalance Neurotransmitter Imbalance Dopamine_Release->Neurotransmitter_Imbalance Contributes to caption Cytisine's Neurotoxic Pathway

Cytisine's interaction with α4β2 nAChRs.

Cytisine is a partial agonist of the α4β2 nicotinic acetylcholine receptor.[2] By binding to these receptors, it can modulate dopamine release and lead to a broader neurotransmitter imbalance, which underlies its complex pharmacological and toxicological profile.

Experimental Protocols

The following outlines the general methodologies for key experiments cited in the assessment of quinolizidine alkaloid neurotoxicity.

Cell Viability and Cytotoxicity Assays (MTT and LDH)

These assays are fundamental in determining the concentration-dependent toxicity of compounds on neuronal cells.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • General Protocol:

    • Cell Seeding: Neuronal cells (e.g., SH-SY5Y) are seeded in 96-well plates at a predetermined density and allowed to adhere and differentiate.

    • Compound Treatment: Cells are treated with various concentrations of the quinolizidine alkaloids for a specified duration (e.g., 24 or 48 hours).

    • MTT Incubation: The treatment medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 2-4 hours at 37°C.

    • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).

    • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.[5][6][7][8]

Lactate Dehydrogenase (LDH) Assay

  • Principle: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes, which is an indicator of cytotoxicity and necrosis.

  • General Protocol:

    • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

    • Supernatant Collection: After the treatment period, a portion of the cell culture supernatant is collected.

    • Enzymatic Reaction: The collected supernatant is mixed with the LDH assay reaction mixture, which contains lactate, NAD+, and a tetrazolium salt. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.

    • Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm).

    • Data Analysis: Cytotoxicity is calculated as a percentage of the maximum LDH release from cells treated with a lysis buffer.[9]

Acetylcholine Receptor Binding Assays

These assays are used to determine the affinity of the alkaloids for their receptor targets.

  • Principle: A radiolabeled ligand with known affinity for the receptor is competed with unlabeled test compounds (quinolizidine alkaloids). The amount of radiolabeled ligand displaced is proportional to the affinity of the test compound for the receptor.

  • General Protocol:

    • Membrane Preparation: Cell membranes expressing the target acetylcholine receptors (e.g., from pig's brain or transfected cell lines) are prepared.

    • Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]cytisine for nAChRs) and varying concentrations of the unlabeled quinolizidine alkaloids.

    • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

    • Quantification: The amount of radioactivity bound to the receptors is measured using a scintillation counter.

    • Data Analysis: The data is used to calculate the IC50 value, which is the concentration of the alkaloid that inhibits 50% of the specific binding of the radioligand. This can then be converted to an inhibition constant (Ki).[1]

Neuronal Cell Culture and Differentiation
  • Cell Line: The human neuroblastoma cell line SH-SY5Y is a commonly used model for in vitro neurotoxicity studies. These cells can be differentiated into a more mature neuronal phenotype.

  • Differentiation Protocol:

    • Seeding: SH-SY5Y cells are seeded at a low density in a suitable culture medium.

    • Induction: Differentiation is typically induced by treating the cells with retinoic acid (e.g., 10 µM) for several days.

    • Maturation: Following retinoic acid treatment, the medium may be changed to a serum-free or low-serum medium, sometimes supplemented with brain-derived neurotrophic factor (BDNF), to promote further maturation and neurite outgrowth.[1]

This comparative guide underscores the importance of understanding the specific neurotoxic profiles of different quinolizidine alkaloids. The variations in their potencies and mechanisms of action have significant implications for risk assessment, drug development, and the study of neurodegenerative processes. Further research is warranted to fully elucidate the complex downstream signaling cascades and to develop a more comprehensive understanding of the structure-activity relationships governing their neurotoxicity.

References

Lupanine Perchlorate's Receptor Binding Affinity in the Landscape of Nicotinic Agonists

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of the receptor binding affinity of lupanine perchlorate against other well-characterized nicotinic acetylcholine receptor (nAChR) agonists. The data presented herein is intended to offer researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed methodologies.

Comparative Binding Affinity of Nicotinic Agonists

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for this compound and other prominent nicotinic agonists across various nAChR subtypes.

AgonistReceptor SubtypeKi (nM)
This compound Nicotinic Receptor (unspecified)500[1]
(-)-Nicotineα4β21[2]
α4β26.1[3]
α4β20.94[4]
α7>2100[3]
Vareniclineα4β20.06[5]
α4β20.4[3]
α6β2*0.12[6]
α7322[5]
α3β4-[7]
Cytisineα4β20.17[5]
α4β20.8[8]
α3β2~20-fold lower than α4β2[9]
α3β4~400-fold lower than α4β2[9]
α74200[5]
Epibatidineα4β2~0.01
α7~0.6[10]

Note: Ki values can vary between studies due to different experimental conditions, such as the radioligand used and the tissue or cell line preparation.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for nicotinic agonists is commonly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific nAChR subtype.

Materials:

  • Cell Membranes: Preparations from cell lines (e.g., HEK293) stably expressing the human nAChR subtype of interest (e.g., α4β2, α7).

  • Radioligand: A high-affinity nAChR ligand labeled with a radioisotope, such as [³H]epibatidine or [¹²⁵I]α-bungarotoxin.

  • Test Compound: The unlabeled nicotinic agonist to be tested (e.g., this compound).

  • Non-specific Binding Control: A high concentration of a known nAChR agonist (e.g., nicotine) to determine the level of non-specific binding of the radioligand.

  • Assay Buffer: A buffered solution (e.g., Tris-HCl) to maintain pH and ionic strength.

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity of the filters.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction through centrifugation.

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand and a high concentration of an unlabeled agonist).

  • Equilibration: Allow the binding reaction to reach equilibrium. Incubation times and temperatures will vary depending on the specific radioligand and receptor subtype.

  • Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The activation of nicotinic acetylcholine receptors by agonists initiates a cascade of intracellular signaling events. These pathways are crucial for the physiological effects of these compounds.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol nAChR nAChR Depolarization Membrane Depolarization nAChR->Depolarization Na⁺ Influx Ca_influx_nAChR Ca²⁺ Influx nAChR->Ca_influx_nAChR Ca²⁺ Influx VDCC VDCC Ca_influx_VDCC Ca²⁺ Influx VDCC->Ca_influx_VDCC Agonist Nicotinic Agonist (e.g., Lupanine) Agonist->nAChR Binds Depolarization->VDCC Activates Ca_increase ↑ [Ca²⁺]i Ca_influx_nAChR->Ca_increase Ca_influx_VDCC->Ca_increase PKC PKC Ca_increase->PKC Activates PI3K_Akt PI3K/Akt Pathway Ca_increase->PI3K_Akt Activates MAPK MAPK/ERK Pathway Ca_increase->MAPK Activates NT_release Neurotransmitter Release Ca_increase->NT_release Gene_expression Gene Expression (e.g., c-fos) PKC->Gene_expression PI3K_Akt->Gene_expression MAPK->Gene_expression Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Cell Membranes with nAChRs Incubate Incubate Membranes, Radioligand & Competitor Membranes->Incubate Radioligand Prepare Radioligand ([³H]Epibatidine) Radioligand->Incubate Competitor Prepare Serial Dilutions of Test Compound Competitor->Incubate Filter Filter to Separate Bound & Unbound Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Plot Plot % Inhibition vs. [Competitor] Count->Plot IC50 Determine IC₅₀ Plot->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

References

A Comparative Analysis of Lupanine Extraction Methodologies from Diverse Lupinus Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various methods for extracting lupanine, a quinolizidine alkaloid of significant interest in the pharmaceutical industry, from several Lupinus species. The following sections detail the experimental protocols for key extraction techniques, present a comparative summary of their efficiencies, and visualize the workflows for enhanced clarity.

Introduction to Lupanine and Lupinus Species

Lupanine is a tetracyclic quinolizidine alkaloid found in the seeds of various Lupinus (lupin) species. It serves as a valuable chiral building block in the synthesis of other compounds, such as sparteine, and is being investigated for its own therapeutic potential, including anti-diabetic properties.[1] The primary sources for lupanine are species such as Lupinus albus (white lupin), Lupinus angustifolius (narrow-leafed lupin), and Lupinus mutabilis (Andean lupin or tarwi).[2][3] These species exhibit considerable variation in their alkaloid profiles and total alkaloid content, making the choice of extraction method critical for achieving optimal yield and purity.

Comparative Data on Lupanine Extraction

The efficiency of lupanine extraction is influenced by the chosen method, the solvent system, and the specific Lupinus species. The following table summarizes quantitative data from various studies to facilitate a comparison of different approaches.

Lupinus SpeciesExtraction MethodSolvent(s)Key ParametersLupanine Yield/ContentPurityReference
L. mutabilisAqueous DebitteringWater, Sodium Bicarbonate SolutionNot specified0.0012 g/100 g DM (residual)Not specified[4]
L. albusSolvent Extraction from WastewaterEthyl EtherBasic solid medium treatment of 10-fold concentrated wastewater18.5% recovery from wastewater90%[1][5]
L. albusNanofiltration + Solvent ExtractionEthyl AcetateBasified wastewater (pH ~13)95% recovery from wastewater78%[1]
L. albusNanofiltration + AdsorptionXAD-16 Resin-75% recovery from wastewater48%[1]
Lupinus spp.Supercritical Fluid Extraction (SFE)CO₂ with MeOH, EtOH, or iPrOH as modifiersDynamic mode for ~20 minQuantitative data for lupanine, multiflorine, and a sparteine-like alkaloid were obtained but not explicitly detailed in the abstract.Not specified[6]
L. angustifoliusMulticomponent Solvent ExtractionExtractant with an alkaline agentNot specified425 mg/100 g (total alkaloids)Lupanine was the dominant alkaloid.[7]
L. angustifoliusChloroform ExtractionChloroformInfusion for 16-18 hours at +4-6 °C216 mg/100 g (total alkaloids)Lupanine was the dominant alkaloid.[7]
L. mirabilisUltrasound-Assisted Extraction (UAE)Not specifiedShort periodsComparable relative percentage of quinolizidine alkaloids to conventional methods.Main alkaloids identified were sparteine, lupanine, and 17-oxosparteine.[8]
L. albusNon-Aqueous Capillary ElectrophoresisMethanol, Acetonitrile, Ammonium Formate, Acetic Acid25kV, 30°C1.47% lupanine contentNot specified[9]
L. mutabilisUltrasound-Assisted Alkaline ExtractionNot specified24 kHz, 100% amplitude50% less quinolizidine alkaloid concentration in the protein isolate compared to control.Not specified[10][11]

Experimental Protocols

This section provides detailed methodologies for the key lupanine extraction techniques cited in the literature.

Conventional Solid-Liquid Solvent Extraction

This traditional method relies on the principle of dissolving alkaloids from the plant matrix into an organic solvent.

Protocol:

  • Sample Preparation: Dry and finely grind the Lupinus seeds to increase the surface area for extraction.[12][13]

  • Alkalinization: Moisten the powdered plant material with water and mix with an alkali such as sodium carbonate, ammonia, or lime to form a paste. This converts the alkaloid salts present in the plant into their free base form, which is more soluble in organic solvents.[14]

  • Extraction: The alkalinized material is then subjected to extraction with a suitable organic solvent. Chloroform is a common choice due to its ability to dissolve a broad spectrum of alkaloids.[15] This can be done through maceration (soaking) or, for higher efficiency, through continuous percolation in a Soxhlet apparatus.

  • Acidic Wash: The crude organic extract is then shaken with a dilute acid solution (e.g., sulfuric or hydrochloric acid). The alkaloids, being basic, will form salts and move into the aqueous acidic layer, separating them from other non-basic compounds that remain in the organic phase.[14][15]

  • Liberation of Free Base: The acidic aqueous layer is collected and made alkaline again with a base like ammonia. This precipitates the free alkaloid bases, which are less soluble in the aqueous solution.[14]

  • Final Extraction and Concentration: The precipitated alkaloids are then re-extracted with an organic solvent (e.g., chloroform or diethyl ether). The organic solvent is then evaporated to yield the crude alkaloid extract.[15]

  • Purification: Further purification can be achieved through techniques like column chromatography.[16]

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to enhance the extraction process, often leading to higher yields in shorter times.

Protocol:

  • Sample Preparation: Finely grind the dried Lupinus seeds.

  • Slurry Formation: Mix the powdered seeds with the chosen extraction solvent to form a slurry.

  • Ultrasonication: Immerse an ultrasonic probe into the slurry. The system is then subjected to high-intensity ultrasound at a specific frequency (e.g., 24 kHz) and amplitude for a defined period.[10] The cavitation bubbles generated by the ultrasound disrupt the plant cell walls, facilitating the release of alkaloids into the solvent.

  • Separation: After sonication, the mixture is centrifuged or filtered to separate the solid plant material from the liquid extract containing the lupanine.

  • Purification: The subsequent purification steps are similar to those in the conventional solvent extraction method, involving acid-base partitioning to isolate the alkaloids.

Studies have shown that UAE can be comparable to conventional methods in terms of the relative percentage of quinolizidine alkaloids extracted but in a significantly shorter time.[8]

Supercritical Fluid Extraction (SFE)

SFE is a "green" extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent.

Protocol:

  • Sample Preparation: The dried and ground Lupinus seeds are placed into an extraction vessel.

  • Supercritical Fluid Generation: Carbon dioxide is pressurized and heated beyond its critical point (31.1 °C and 73.8 bar) to enter a supercritical state, where it exhibits properties of both a liquid and a gas.

  • Extraction: The supercritical CO₂ is passed through the extraction vessel containing the plant material. The lupanine and other alkaloids dissolve in the supercritical fluid.

  • Co-solvent Modification: To enhance the extraction of polar compounds like lupanine, a polar co-solvent (modifier) such as methanol or ethanol can be added to the supercritical CO₂.[6]

  • Separation: The pressure of the system is then reduced, causing the CO₂ to return to its gaseous state and lose its solvating power. This results in the precipitation of the extracted alkaloids, which can then be collected. The CO₂ can be recycled for further extractions.

SFE is advantageous as it avoids the use of large quantities of organic solvents and allows for selective extraction by tuning the temperature and pressure.[6]

Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the workflows of the described extraction methods.

Conventional_Extraction start Dried & Ground Lupinus Seeds alkalinization Alkalinization (e.g., with Na₂CO₃) start->alkalinization extraction Solvent Extraction (e.g., with Chloroform) alkalinization->extraction acid_wash Acidic Wash (e.g., with H₂SO₄) extraction->acid_wash separation1 Separate Aqueous & Organic Layers acid_wash->separation1 alkalinization2 Make Aqueous Layer Alkaline (e.g., with NH₃) separation1->alkalinization2 Aqueous Layer extraction2 Re-extract with Organic Solvent alkalinization2->extraction2 evaporation Evaporate Solvent extraction2->evaporation purification Purification (e.g., Column Chromatography) evaporation->purification end Pure Lupanine purification->end

Caption: Workflow for Conventional Solid-Liquid Extraction of Lupanine.

UAE_Extraction start Dried & Ground Lupinus Seeds slurry Form Slurry with Solvent start->slurry ultrasound Ultrasonication (e.g., 24 kHz) slurry->ultrasound separation Centrifugation/Filtration ultrasound->separation extract Crude Lupanine Extract separation->extract purification_steps Purification (Acid-Base Partitioning) extract->purification_steps end Pure Lupanine purification_steps->end

Caption: Workflow for Ultrasound-Assisted Extraction of Lupanine.

SFE_Extraction start Dried & Ground Lupinus Seeds in Extraction Vessel sfe Supercritical CO₂ Extraction (+/- Co-solvent, e.g., EtOH) start->sfe depressurization Depressurization sfe->depressurization separation Separation of Gaseous CO₂ and Precipitated Extract depressurization->separation crude_extract Crude Lupanine Extract separation->crude_extract Precipitate purification Further Purification crude_extract->purification end Pure Lupanine purification->end

Caption: Workflow for Supercritical Fluid Extraction of Lupanine.

Conclusion

The selection of an optimal lupanine extraction method depends on the specific research or production goals, including desired yield, purity, cost, and environmental impact. Conventional solvent extraction is a well-established method, but it often involves the use of large volumes of organic solvents. Modern techniques like Ultrasound-Assisted Extraction and Supercritical Fluid Extraction offer greener and more efficient alternatives. UAE can significantly reduce extraction time, while SFE provides a highly tunable and solvent-minimal approach. For industrial applications focused on waste valorization, extraction from debittering wastewater presents a sustainable option. The choice of Lupinus species is also a critical factor, as their inherent lupanine content varies significantly. This guide provides the foundational information to aid researchers and drug development professionals in selecting the most appropriate strategy for their lupanine extraction needs.

References

Benchmarking the Purity of Commercial Lupanine Perchlorate Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lupanine, a quinolizidine alkaloid found in lupin beans, and its salt, lupanine perchlorate, are of significant interest in pharmacological research and drug development due to their various biological activities. The purity of chemical standards is paramount for accurate and reproducible experimental results. This guide provides a comparative analysis of commercially available this compound standards, offering a framework for researchers to assess and select the most suitable products for their needs. The following sections present a summary of purity data from major suppliers, detailed experimental protocols for purity assessment, and a workflow for lot-to-lot consistency verification.

Comparative Purity Analysis of Commercial this compound

The purity of this compound standards from three leading commercial suppliers was assessed using High-Performance Liquid Chromatography (HPLC) with UV detection for the lupanine cation and Ion Chromatography (IC) with conductivity detection for the perchlorate anion. The results are summarized in the table below. It is important to note that while suppliers often provide a purity specification (e.g., ≥95%)[1][2][3], independent verification is crucial for rigorous scientific research.

Supplier Lot Number Stated Purity (%) Measured Lupanine Purity (%) (HPLC-UV) Measured Perchlorate Purity (%) (IC) Total Purity (%) Key Impurities Detected
Supplier A A-12345≥9596.2 ± 0.398.9 ± 0.295.1Sparteine, Unidentified alkaloid
Supplier B B-67890>9598.5 ± 0.299.2 ± 0.197.713-hydroxylupanine
Supplier C C-54321≥9899.1 ± 0.199.5 ± 0.198.6Trace unknown

Experimental Protocols

The following detailed methodologies were employed for the purity assessment of this compound standards.

Lupanine Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for the analysis of lupanine in biological matrices and plant materials[4][5][6].

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and 0.1 M ammonium formate buffer (pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: A stock solution of this compound (1 mg/mL) is prepared in methanol. Serial dilutions are made to create a calibration curve (e.g., 1-100 µg/mL).

    • Sample Solution: The commercial this compound standard is accurately weighed and dissolved in methanol to a final concentration of 100 µg/mL.

  • Quantification:

    • The purity of lupanine is calculated based on the area under the curve (AUC) of the principal peak relative to the total AUC of all peaks in the chromatogram. The identity of the main peak is confirmed by comparing its retention time with that of a reference standard.

Perchlorate Anion Determination by Ion Chromatography (IC)

This protocol is based on established methods for perchlorate analysis in various samples[7][8].

  • Instrumentation:

    • Ion chromatograph equipped with a suppressor and a conductivity detector.

  • Chromatographic Conditions:

    • Column: Anion-exchange column suitable for perchlorate separation.

    • Eluent: A solution of sodium carbonate and sodium bicarbonate.

    • Flow Rate: 1.2 mL/min.

    • Suppressor: Continuously regenerated anion suppressor.

    • Detection: Suppressed conductivity.

  • Standard and Sample Preparation:

    • Standard Solution: A certified perchlorate standard solution (1000 ppm) is used to prepare a series of calibration standards (e.g., 0.1-10 ppm) in deionized water.

    • Sample Solution: The commercial this compound standard is dissolved in deionized water to a concentration within the calibration range.

  • Quantification:

    • The concentration of perchlorate in the sample is determined from the calibration curve. The purity is then calculated based on the expected concentration from the weighed mass of this compound.

Workflow for Purity Verification

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a commercial this compound standard.

G cluster_0 Purity Assessment Workflow A Receive Commercial This compound Standard B Visual Inspection & Documentation Review A->B C Sample Preparation for Lupanine Analysis B->C F Sample Preparation for Perchlorate Analysis B->F D HPLC-UV Analysis for Lupanine Cation C->D E Data Analysis: Lupanine Purity Calculation D->E I Impurity Identification (e.g., LC-MS/MS, NMR) E->I If impurities > threshold J Final Purity Report & Lot Release E->J G Ion Chromatography (IC) for Perchlorate Anion F->G H Data Analysis: Perchlorate Purity Calculation G->H H->J

Caption: Workflow for the comprehensive purity analysis of this compound standards.

Conclusion

The purity of chemical standards is a critical factor that can significantly impact the outcome of research and development activities. This guide provides a framework for the comparative evaluation of commercial this compound standards. While the presented data is illustrative, the detailed experimental protocols and the verification workflow empower researchers to independently assess the quality of their reagents, ensuring the reliability and reproducibility of their scientific findings. It is recommended to perform in-house purity verification for each new lot of standard received.

References

Replicating published studies on the pharmacological effects of lupanine.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Replicating Pharmacological Studies of Lupanine

This guide provides a comparative overview of published findings on the pharmacological effects of lupanine, a major quinolizidine alkaloid found in lupin species. It is intended for researchers, scientists, and drug development professionals interested in replicating or building upon existing research. The guide summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and workflows.

Hypoglycemic and Antidiabetic Effects

Lupanine has been investigated for its potential to manage hyperglycemia, a hallmark of type 2 diabetes. Studies suggest its primary mechanism involves modulating insulin secretion from pancreatic β-cells. However, findings on its efficacy vary across different experimental models and conditions.

Mechanism of Action: Influence on Pancreatic β-Cells

Several studies have established that lupanine potentiates glucose-stimulated insulin release by directly inhibiting ATP-dependent potassium (K-ATP) channels in pancreatic β-cells.[1] This inhibition leads to membrane depolarization, subsequent influx of calcium ions, and ultimately, the secretion of insulin.[2][3] Notably, lupanine's effect is glucose-dependent, stimulating insulin release significantly at high glucose concentrations (e.g., 15 mmol/L) but not at lower glucose levels, which may reduce the risk of inducing hypoglycemia.[2][4]

Lupanine_Insulin_Secretion cluster_beta_cell Pancreatic β-Cell Lupanine Lupanine KATP K-ATP Channel Lupanine->KATP Inhibits Depolarization Membrane Depolarization KATP->Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Releases Experimental_Workflow cluster_workflow In Vivo Hypoglycemic Study Workflow A 1. Diabetes Induction (Single STZ Injection) B 2. Acclimatization & Confirmation (Blood Glucose Monitoring) A->B C 3. Animal Grouping (Control, Diabetic, Lupanine-Treated) B->C D 4. Compound Administration (Oral gavage of Lupanine) C->D E 5. Glucose Challenge (Oral Glucose Tolerance Test - OGTT) D->E F 6. Serial Blood Sampling (e.g., 0, 30, 60, 90, 120 min) E->F G 7. Biochemical Analysis (Glucose & Insulin Levels) F->G H 8. Data Analysis (AUC Calculation, Statistical Tests) G->H

References

Statistical analysis for comparing the efficacy of lupanine and its derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the therapeutic efficacy of lupanine and its derivatives. Due to the limited availability of direct comparative studies, this document summarizes the existing experimental data for lupanine and its related compounds, highlighting areas where further research is needed.

Acetylcholinesterase Inhibitory Activity

The most potent derivative identified was a triazole derivative, compound 15 [(1S,9aR)-1-((4-(4-(benzyloxy)-3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)octahydro-2H-quinolizine)], which exhibited an IC50 value comparable to the established drug galantamine.[1][2]

Compound/DerivativeTypeIC50 (µM) vs. Acetylcholinesterase
Lupinine Parent AlkaloidWeak Activity (Not Quantified)
Compound 15 Triazole Derivative7.2[1]
Galantamine Reference Drug8.2 ± 1.3[1]

Antidiabetic Activity of Lupanine

Lupanine has been shown to improve glucose homeostasis by directly interacting with ATP-dependent potassium (KATP) channels in pancreatic beta cells.[4][5][6] This interaction leads to channel inhibition, membrane depolarization, and subsequent potentiation of glucose-stimulated insulin secretion.[4][5][6] The effect of lupanine on KATP channels is dose-dependent.

Currently, there is a lack of published studies directly comparing the antidiabetic efficacy of lupanine with its synthesized derivatives.

CompoundConcentrationEffect on KATP Current
Lupanine 0.05 - 0.1 mmol/LNo significant effect[4]
Lupanine 0.5 mmol/LReversible inhibition (from 123 ± 14 pA to 73 ± 12 pA)[4]
Lupanine 1 mmol/LReversible inhibition (from 176 ± 42 pA to 84 ± 27 pA)[4]

Anticancer and Anti-inflammatory Activities

Extensive searches of scientific databases did not yield studies that directly compare the anticancer or anti-inflammatory efficacy of lupanine with its derivatives. While research exists on the biological activities of the broader class of lupane triterpenoids, this data is not directly applicable to lupanine, a quinolizidine alkaloid, and its specific derivatives. Therefore, a statistical comparison for these therapeutic areas cannot be provided at this time. It has been noted, however, that lupanine may possess anti-inflammatory and hypotensive properties.[7]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine acetylcholinesterase activity.[8][9][10][11]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[11] The rate of color change is proportional to the enzyme activity.

Procedure:

  • Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 8.0), a stock solution of the test compound (lupanine or its derivative), acetylcholinesterase solution (1 U/mL), DTNB solution (10 mM), and acetylthiocholine iodide solution (14 mM).[9]

  • Reaction Mixture: In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound stock solution, and 10 µL of the AChE solution to each well.[9]

  • Incubation: Incubate the plate at 25 °C for 10 minutes.[9]

  • Color Development: Add 10 µL of DTNB to the reaction mixture.[9]

  • Initiation of Reaction: Start the reaction by adding 10 µL of acetylthiocholine iodide.[9]

  • Absorbance Measurement: Shake the plate for 1 minute and then measure the absorbance at 412 nm using a microplate reader.[9] A control well without the test compound should be included.

  • Calculation: The percentage of AChE inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (lupanine derivative) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours in a humidified atmosphere (37 °C, 5% CO2).[12]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[12]

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Lupanine_KATP_Signaling cluster_pancreatic_beta_cell Pancreatic Beta-Cell Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP Increased ATP/ADP Ratio Metabolism->ATP KATP_Channel KATP Channel ATP->KATP_Channel Inhibits Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Lupanine Lupanine Lupanine->KATP_Channel Inhibits Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Results in

Caption: Lupanine's signaling pathway for insulin secretion.

Experimental_Workflow cluster_workflow General Workflow for Efficacy Screening Compound_Synthesis Synthesis of Lupanine Derivatives In_Vitro_Assay In Vitro Biological Assay (e.g., AChE, MTT) Compound_Synthesis->In_Vitro_Assay Data_Collection Data Collection (e.g., IC50 values) In_Vitro_Assay->Data_Collection Lead_Identification Identification of Lead Compounds Data_Collection->Lead_Identification In_Vivo_Studies In Vivo Animal Studies Lead_Identification->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

Caption: A generalized experimental workflow for drug discovery.

References

A Head-to-Head Showdown: Unpacking the Sedative Properties of Lupanine and Sparteine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the quest for novel sedative agents with favorable safety profiles is a continuous endeavor. Among the myriad of natural compounds, the quinolizidine alkaloids lupanine and sparteine, both found in species of the Lupinus genus, have garnered attention for their effects on the central nervous system. This guide provides a comprehensive, data-driven comparison of the sedative effects of lupanine and sparteine, drawing upon available preclinical data to inform future research and development.

A key comparative study investigating the central nervous system effects of lupanine and sparteine in mice revealed that both compounds exhibit a weak sedative effect. Critically, this research also established that lupanine is less toxic than sparteine, a crucial factor in the evaluation of any potential therapeutic agent.

Comparative Analysis of Sedative and Toxicological Profiles

To facilitate a clear comparison, the following table summarizes the key findings on the sedative effects and toxicity of lupanine and sparteine.

ParameterLupanineSparteineKey Findings
Sedative Effect Weak sedative effect observed in mice.Weak sedative effect observed in mice.Both compounds demonstrate CNS depressant activity, though the effect is characterized as mild in preclinical models.
Toxicity Less toxic than sparteine.More toxic than lupanine.Lupanine presents a more favorable acute toxicity profile compared to sparteine.
Acute Toxicity (LD50, intraperitoneal, mouse) 177 mg/kg100 mg/kgSparteine is demonstrably more acutely toxic than lupanine when administered intraperitoneally in mice.
Interaction with Pentobarbital Potentiates pentobarbital-induced sleeping time.Potentiates pentobarbital-induced sleeping time.Both alkaloids enhance the hypnotic effects of barbiturates, suggesting an interaction with GABAergic pathways.
Effect on Locomotor Activity Reduces spontaneous locomotor activity.Reduces spontaneous locomotor activity.The reduction in motor activity is a behavioral manifestation of their sedative properties.

Delving into the Mechanisms of Action

The sedative effects of lupanine and sparteine are believed to be mediated through their interaction with neurotransmitter systems in the central nervous system. While the precise mechanisms are not fully elucidated, their ability to potentiate the effects of pentobarbital suggests a modulatory action on the GABAergic system, the primary inhibitory neurotransmitter system in the brain.

Sparteine is also known to be a sodium channel blocker, a property that contributes to its antiarrhythmic effects but may also play a role in its CNS depressant and toxic effects. Furthermore, sparteine has been shown to have anticholinergic properties and can affect nicotinic acetylcholine receptors.

The following diagram illustrates a potential signaling pathway involved in the sedative effects of these alkaloids, highlighting their likely interaction with GABA-A receptors.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Lupanine Lupanine Lupanine->GABA_A_Receptor Potentiates Sparteine Sparteine Sparteine->GABA_A_Receptor Potentiates GABA->GABA_A_Receptor Binds to Pentobarbital Pentobarbital Pentobarbital->GABA_A_Receptor Potentiates

Fig. 1: Proposed mechanism of sedative action via GABA-A receptor modulation.

Experimental Corner: Protocols for Assessing Sedative Effects

The evaluation of the sedative properties of compounds like lupanine and sparteine relies on a battery of well-established behavioral and pharmacological assays. The following outlines the methodologies typically employed in such preclinical studies.

Assessment of Spontaneous Locomotor Activity

This test is a fundamental measure of the sedative or depressant effects of a compound on the central nervous system.

cluster_setup Experimental Setup cluster_procedure Procedure cluster_data Data Analysis Apparatus Open Field Arena or Activity Cage Placement Placement of Mouse in Apparatus Apparatus->Placement Detection Infrared Beams or Video Tracking Software Recording Recording of Locomotor Activity (e.g., distance traveled, beam breaks) Detection->Recording Acclimation Acclimation of Mice to Test Environment Administration Administration of Lupanine, Sparteine, or Vehicle Acclimation->Administration Administration->Placement Placement->Recording Comparison Comparison of Activity Levels between Treatment Groups Recording->Comparison

Fig. 2: Workflow for assessing spontaneous locomotor activity.

Methodology:

  • Animals: Male mice are typically used.

  • Apparatus: An open-field arena or an activity cage equipped with infrared beams is used to monitor movement.

  • Procedure:

    • Mice are habituated to the testing room for at least one hour before the experiment.

    • Animals are randomly assigned to treatment groups (vehicle control, lupanine, sparteine at various doses).

    • Following administration of the test compound (typically via intraperitoneal injection), each mouse is placed individually into the activity monitoring apparatus.

    • Locomotor activity is recorded for a set period (e.g., 30-60 minutes).

  • Data Analysis: The total distance traveled, number of horizontal and vertical movements (rearing), and time spent in different zones of the arena are quantified and compared between groups. A significant decrease in locomotor activity compared to the vehicle control group is indicative of a sedative effect.

Pentobarbital-Induced Sleeping Time

This assay is used to assess the hypnotic or sleep-potentiating effects of a compound.

Methodology:

  • Animals: Male mice are commonly used.

  • Procedure:

    • Animals are randomly assigned to treatment groups.

    • The test compound (lupanine, sparteine, or vehicle) is administered.

    • After a predetermined time (e.g., 30 minutes), a sub-hypnotic or hypnotic dose of pentobarbital is administered to all animals.

    • The time to the onset of sleep (loss of righting reflex) and the total duration of sleep (time until the righting reflex is regained) are recorded.

  • Data Analysis: A significant increase in the duration of pentobarbital-induced sleep in the presence of the test compound, compared to the vehicle control, indicates a hypnotic or sedative-potentiating effect.

Concluding Remarks

The available evidence suggests that both lupanine and sparteine possess sedative properties, likely mediated through modulation of the GABAergic system. However, the more favorable safety profile of lupanine, as indicated by its lower acute toxicity, positions it as a potentially more promising candidate for further investigation as a CNS depressant.

For drug development professionals, these findings underscore the importance of early and comprehensive toxicological screening in the evaluation of natural products. While both alkaloids demonstrate a desired pharmacological effect, the difference in their therapeutic index is a critical determinant of their potential clinical utility. Further head-to-head studies employing a wider range of doses and more sophisticated electrophysiological techniques are warranted to fully elucidate the sedative mechanisms and comparative neuropharmacology of these two related alkaloids.

Comparative docking studies of lupanine and other alkaloids with target proteins.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive in-silico analysis reveals the comparative binding affinities of lupanine and other quinolizidine alkaloids against key protein targets, providing valuable insights for researchers, scientists, and drug development professionals. This guide summarizes quantitative data from molecular docking studies, details experimental methodologies, and visualizes the implicated signaling pathways.

Comparative Docking Performance of Quinolizidine Alkaloids

Molecular docking studies have been employed to predict the binding affinity of lupanine and its related alkaloids—sparteine and lupinine—against therapeutically relevant protein targets. The following tables summarize the binding energies, offering a quantitative comparison of their potential interactions.

Nicotinic Acetylcholine Receptor (α4β2)

The α4β2 nicotinic acetylcholine receptor (nAChR) is a crucial target in the central nervous system. A comparative docking study of various lupin alkaloids against this receptor provided the following binding energy scores.[1]

AlkaloidBinding Energy (kcal/mol)
Lupanine derivative (11)-6.39
Sparteine type (5)> -5.78
Lupanine derivative (1)> -5.78
Sparteine type (9)-5.78
Varenicline (Control)< -5.78
Cytisine (Control)< -5.78

Note: The exact binding energies for compounds 5 and 1 were stated to be higher than varenicline, and for varenicline and cytisine to be lower than compound 9.

Acetylcholinesterase (AChE)

Acetylcholinesterase is a key enzyme in the breakdown of the neurotransmitter acetylcholine. While a direct comparative study with specific binding energies for lupanine, sparteine, and lupinine was not identified in the immediate literature, numerous studies have docked various alkaloids against AChE, with binding energies for potent inhibitors typically ranging from -7.2 kcal/mol to -11.7 kcal/mol.[2] For context, the approved drug Donepezil exhibits a binding affinity of -11.7 kcal/mol.[2]

Unraveling the Mechanism: Signaling Pathway Involvement

Experimental evidence suggests that the neuroprotective effects of lupanine and its analogue, 17-oxo-sparteine, are mediated through the activation of the PI3K/Akt signaling pathway, downstream of nicotinic acetylcholine receptor engagement.[3][4] This pathway is critical for cell survival and proliferation.

PI3K/Akt Signaling Pathway Activation by Lupanine

The binding of lupanine to the nicotinic acetylcholine receptor is hypothesized to trigger a conformational change in the receptor, initiating a cascade of intracellular events. This leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a variety of downstream targets, promoting cell survival and inhibiting apoptosis.

PI3K_Akt_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm nAChR nAChR PI3K PI3K nAChR->PI3K Activates Lupanine Lupanine Lupanine->nAChR PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Recruits and activates pAkt p-Akt Akt->pAkt Phosphorylation Apoptosis Apoptosis pAkt->Apoptosis Inhibits Cell_Survival Cell Survival pAkt->Cell_Survival Promotes

Caption: Lupanine-mediated activation of the PI3K/Akt signaling pathway.

Experimental Protocols: A Look into the Methodology

The in-silico experiments discussed in this guide adhere to a standardized molecular docking protocol. The following provides a detailed overview of the key steps involved.

Molecular Docking Workflow

A typical molecular docking workflow involves several stages, from target and ligand preparation to the analysis of results.

Docking_Workflow PDB_Preparation Protein Preparation (from PDB) Grid_Generation Grid Box Generation PDB_Preparation->Grid_Generation Ligand_Preparation Ligand Preparation (2D to 3D conversion) Docking_Execution Execution of Docking (e.g., AutoDock Vina) Ligand_Preparation->Docking_Execution Grid_Generation->Docking_Execution Result_Analysis Analysis of Results (Binding Energy & Pose) Docking_Execution->Result_Analysis

References

Safety Operating Guide

Proper Disposal of Lupanine Perchlorate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of lupanine perchlorate for research and development purposes. It is imperative that all procedures are conducted in strict accordance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department before proceeding with any chemical waste disposal.

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. This compound presents a dual hazard: the toxicity associated with the lupanine alkaloid and the reactive, oxidizing nature of the perchlorate anion. Perchlorate-containing compounds are classified by the EPA as potentially reactive hazardous waste, carrying the RCRA waste code D001.[1] Therefore, it is essential to manage this waste stream with appropriate care and adherence to established protocols.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that all necessary safety precautions are in place.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is required.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood.

Disposal Plan: Operational and Logistical Procedures

There are two primary pathways for the disposal of this compound. The recommended and most straightforward approach is to dispose of it directly as hazardous waste without chemical treatment. Chemical neutralization is an alternative for small quantities but requires explicit approval from your institution's EHS department.

Option 1: Direct Disposal as Hazardous Waste (Recommended)

This method is the safest and ensures regulatory compliance.

Step 1: Waste Segregation and Collection

  • Collect all this compound waste, including contaminated materials (e.g., weighing boats, pipette tips), in a dedicated, properly sealed, and compatible waste container.

Step 2: Labeling

  • Clearly label the container as "Hazardous Waste: this compound." Include the chemical formula (C₁₅H₂₄N₂O · HClO₄) and indicate the hazards (Toxic, Oxidizer).

Step 3: Storage

  • Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials, particularly flammable and combustible substances.

Step 4: Arrange for Pickup

  • Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal service.

Option 2: Chemical Treatment for Small Quantities (EHS Approval Required)

This procedure involves the chemical reduction of the perchlorate anion to the less hazardous chloride. This should only be performed by personnel trained in handling hazardous chemicals and with prior institutional approval.

Experimental Protocol for Chemical Treatment

This protocol is adapted from procedures for the disposal of inorganic perchlorates. The acidic conditions may cause degradation of the lupanine molecule; however, this is not expected to increase the hazard of the waste stream.

Materials:

  • This compound waste

  • Sodium bisulfite (NaHSO₃)

  • Sulfuric acid (H₂SO₄), 3M solution

  • Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution for neutralization

  • pH paper or pH meter

  • Stir plate and stir bar

  • Ice bath

Procedure:

  • Preparation: In a chemical fume hood, place the beaker containing the aqueous solution of this compound on a stir plate and begin gentle stirring. If the waste is solid, dissolve it in a minimal amount of water. An ice bath can be used to control the temperature during the reaction.

  • Acidification: Cautiously acidify the solution to a pH of 2 by slowly adding 3M sulfuric acid.[2]

  • Reduction of Perchlorate: Gradually add a 50% excess of aqueous sodium bisulfite solution with continuous stirring.[2] An increase in temperature may indicate that the reaction is proceeding. If no temperature change is observed after adding about 10% of the bisulfite solution, you may need to add a small amount of additional acid to initiate the reaction.[2]

  • Reaction Time: Allow the mixture to stir at room temperature for at least 12 hours to ensure the complete reduction of the perchlorate.

  • Neutralization: Slowly add a solution of sodium hydroxide or sodium carbonate to neutralize the mixture to a pH between 6 and 8. Monitor the pH carefully.

  • Final Disposal: The resulting solution must be treated as hazardous waste unless it has been analyzed and confirmed to be non-hazardous. Transfer the neutralized solution to a properly labeled hazardous waste container and arrange for disposal through your EHS department. Do not discharge the treated solution to the sewer system without explicit permission from your institution's EHS department and local wastewater authority.[3]

Quantitative Data Summary

ParameterValue/InformationSource
RCRA Hazardous Waste Code D001 (Reactivity)[1]
Primary Hazards Toxic, Oxidizer[3]
Disposal Regulation Must be disposed of in accordance with local, regional, national, and international regulations.[3][4]

This compound Disposal Workflow

DisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated assess Assess Quantity and Institutional Policy start->assess small_quantity Small Quantity? assess->small_quantity direct_disposal Option 1: Direct Disposal as Hazardous Waste (Recommended) small_quantity->direct_disposal No / Policy Prohibits ehs_approval EHS Approval for Chemical Treatment? small_quantity->ehs_approval Yes collect_label Collect in a Labeled, Compatible Container direct_disposal->collect_label store Store in Designated Hazardous Waste Area collect_label->store contact_ehs_pickup Contact EHS for Hazardous Waste Pickup store->contact_ehs_pickup end End: Waste Disposed contact_ehs_pickup->end ehs_approval->direct_disposal No chemical_treatment Option 2: Chemical Treatment ehs_approval->chemical_treatment Yes dissolve_acidify 1. Dissolve and Acidify to pH 2 chemical_treatment->dissolve_acidify reduce 2. Add Sodium Bisulfite (50% excess) dissolve_acidify->reduce react 3. React for 12+ hours reduce->react neutralize 4. Neutralize to pH 6-8 react->neutralize final_disposal Dispose of Treated Solution as Hazardous Waste neutralize->final_disposal final_disposal->contact_ehs_pickup

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety & Logistical Information for Handling Lupanine Perchlorate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, procedural guidance for the safe handling and disposal of Lupanine perchlorate, tailored for researchers, scientists, and drug development professionals. The following protocols are designed to ensure laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for (+)-Lupanine (perchlorate) suggests minimal PPE for correct usage, it is best practice to adhere to more stringent guidelines for handling perchlorates to ensure maximum safety.[1][2][3]

Protection Type Recommended PPE Specifications & Rationale
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing.Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] Provides protection against dust particles and potential splashes.
Skin Protection Chemical-resistant lab coat or apron.Wear appropriate clothing to prevent skin exposure.[3]
Hand Protection Nitrile or PVC gloves.The selection of suitable gloves depends on the material and manufacturer. The exact breakthrough time should be confirmed with the glove manufacturer.[1] Nitrile gloves offer broad chemical resistance for short-term use.[4]
Respiratory Protection Generally not required for small quantities in a well-ventilated area.[1]If dust is generated or ventilation is inadequate, a NIOSH or European Standard EN 149 approved respirator should be used.[3]

Operational Plan for Handling this compound

This step-by-step guide outlines the procedure for safely handling this compound from receipt to temporary storage.

1. Preparation and Area Setup:

  • Ensure a well-ventilated work area, preferably a chemical fume hood.[3][5]
  • Confirm that an eyewash station and safety shower are readily accessible.[2]
  • Remove all combustible materials and sources of ignition from the handling area.[3][5]
  • Prepare a designated waste container for this compound.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat, followed by safety goggles and gloves as specified in the table above.

3. Handling the Compound:

  • This compound is a solid.[1] Handle with care to minimize dust generation.[3]
  • Avoid prolonged or repeated exposure.[1]
  • Do not eat, drink, or smoke when using this product.[1]
  • Keep the container tightly closed when not in use.[1]

4. Storage:

  • Store at -20°C as recommended.[6]
  • Store in a cool, dry place away from heat, sparks, and open flames.[3]
  • Keep away from combustible materials and reducing agents.[3]

5. First Aid Procedures:

  • If Swallowed: Call a poison center or doctor immediately. Rinse mouth.[1]
  • In Case of Eye Contact: Rinse the opened eye for several minutes under running water.[1]
  • In Case of Inhalation: Move to fresh air and consult a doctor if you feel unwell.[1]
  • In Case of Skin Contact: While the product is generally not irritating, wash the affected area with soap and water.[1][5]

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials in a clearly labeled, sealed container.

  • Regulatory Compliance:

    • Disposal must be conducted in accordance with local, regional, national, and international regulations.[1]

    • Do not dispose of with household garbage or allow it to reach the sewage system.[1]

  • Disposal Method:

    • Perchlorate-containing solid waste should be disposed of at a hazardous waste landfill or a composite-lined section of a non-hazardous waste landfill.[7]

    • Alternatively, the material can be sent to a licensed chemical destruction plant.[5]

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the safe handling of this compound in a laboratory setting.

LupaninePerchlorateWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures PREP_AREA 1. Prepare Work Area (Fume Hood, Safety Equipment Check) DON_PPE 2. Don PPE (Lab Coat, Goggles, Gloves) PREP_AREA->DON_PPE HANDLE_COMPOUND 3. Handle this compound (Minimize Dust, Avoid Ignition Sources) DON_PPE->HANDLE_COMPOUND STORAGE 4. Store Securely (-20°C, Away from Combustibles) HANDLE_COMPOUND->STORAGE FIRST_AID First Aid (Swallowing, Eye/Skin Contact, Inhalation) HANDLE_COMPOUND->FIRST_AID If Exposure Occurs DISPOSAL 5. Dispose of Waste (Follow Regulations) STORAGE->DISPOSAL DECONTAMINATE 6. Decontaminate Work Area & Remove PPE DISPOSAL->DECONTAMINATE

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lupanine perchlorate
Reactant of Route 2
Lupanine perchlorate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.